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  • Product: 1-Aminopropane-2-sulfonyl fluoride;hydrochloride
  • CAS: 2551117-65-6

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1-Aminopropane-2-sulfonyl Fluoride Hydrochloride: A Covalent Warhead for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-Aminopropane-2-sulfonyl fluoride hydrochloride. Aliphatic sulfonyl fluorides are emerging as indispensable tools in chemical biology and drug discovery, valued for their unique balance of stability and reactivity as covalent modifiers of biological targets.[1][2] This document outlines a robust, multi-step synthetic pathway to access this specific building block, starting from readily available precursors. We detail the underlying chemical principles for each transformation, from amine protection and sulfonate formation to the critical halogen exchange step. Furthermore, this guide presents a full suite of analytical methodologies for the unambiguous characterization of the final compound, including predicted data from Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Safety protocols for handling sulfonyl fluorides are also discussed. This molecule represents a valuable probe, combining a primary amine for further derivatization with a sulfonyl fluoride "warhead" capable of targeting key nucleophilic residues in proteins, making it a significant asset for the development of novel covalent therapeutics.[3]

Introduction: The Rise of a Privileged Covalent Probe

The field of drug discovery is increasingly focused on the development of targeted covalent inhibitors (TCIs), which offer the potential for enhanced potency, prolonged duration of action, and improved therapeutic indices. Within this paradigm, the sulfonyl fluoride moiety has been identified as a "privileged warhead."[1] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit remarkable thermodynamic stability, including resistance to hydrolysis under physiological conditions, yet they retain sufficient electrophilicity to react with context-specific nucleophilic amino acid residues such as serine, lysine, and tyrosine.[2][4][5]

This unique reactivity profile has positioned sulfonyl fluorides at the forefront of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation "click chemistry" reaction that provides rapid and efficient molecular connectivity.[2][4] 1-Aminopropane-2-sulfonyl fluoride hydrochloride is a particularly valuable, yet underexplored, building block. It strategically places the reactive sulfonyl fluoride on a secondary carbon, while the primary amine at the 1-position serves as a versatile handle for conjugation to peptides, linkers, or recognition motifs, enabling the construction of sophisticated chemical probes and targeted drug candidates.

This guide serves as a senior application scientist's perspective on the de novo synthesis and rigorous characterization of this compound, providing the foundational knowledge necessary for its adoption in advanced research programs.

Proposed Synthetic Pathway

The synthesis of 1-Aminopropane-2-sulfonyl fluoride hydrochloride is a multi-step process that requires careful control of reaction conditions and strategic use of protecting groups. The pathway outlined below is designed for efficiency and scalability, utilizing established and reliable chemical transformations.

Synthetic Workflow Overview

The overall strategy involves the following key stages:

  • Protection: The primary amine of a suitable precursor is protected to prevent unwanted side reactions.

  • Sulfonation: The hydroxyl group is converted into a sulfonate salt.

  • Chlorination: The sulfonate is transformed into a sulfonyl chloride intermediate.

  • Fluorination: A halogen exchange reaction replaces the chloride with fluoride.

  • Deprotection: The protecting group is removed to yield the final amine hydrochloride salt.

G cluster_0 Step 1: Amine Protection cluster_1 Step 2 & 3: Sulfonyl Chloride Formation cluster_2 Step 4: Fluorination cluster_3 Step 5: Deprotection A 1-Amino-2-propanol B Boc-Protected Intermediate A->B (Boc)₂O, TEA DCM C Sulfonate Salt B->C 1. MsCl, TEA 2. Na₂SO₃ D Boc-Protected Sulfonyl Chloride C->D PCl₅ or (COCl)₂ E Boc-Protected Sulfonyl Fluoride D->E KHF₂, Phase Transfer Catalyst MeCN/H₂O F 1-Aminopropane-2-sulfonyl fluoride hydrochloride (Target) E->F 4M HCl in Dioxane

Caption: Proposed multi-step synthesis of the target compound.

Rationale Behind Experimental Choices
  • Starting Material: 1-Amino-2-propanol is a commercially available, chiral, and cost-effective starting material that possesses the required carbon skeleton and functional groups at the correct positions.

  • Protecting Group: The tert-butyloxycarbonyl (Boc) group is selected for its robustness under the conditions required for sulfonyl fluoride synthesis and its facile removal under acidic conditions, which conveniently yields the desired hydrochloride salt in the final step.

  • Sulfonyl Fluoride Formation: A two-step conversion from the intermediate sulfonate salt via a sulfonyl chloride is a reliable and widely documented method.[6] Direct fluorination of sulfonic acids is possible but can be substrate-dependent.[7] The conversion of the alcohol to a sulfonate salt provides a stable intermediate. The subsequent chlorination followed by a halogen exchange reaction with a fluoride source like potassium bifluoride (KHF₂) is a standard and high-yielding procedure for preparing sulfonyl fluorides from their chloride counterparts.[6]

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (2-hydroxypropyl)carbamate

  • Dissolve 1-amino-2-propanol (1.0 eq) in dichloromethane (DCM, 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA, 1.2 eq) dropwise.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by TLC.

  • Quench the reaction with water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate, which can often be used without further purification.

Step 2 & 3: Synthesis of tert-butyl (2-(chlorosulfonyl)propyl)carbamate

  • Dissolve the crude Boc-protected intermediate (1.0 eq) and TEA (1.5 eq) in DCM (0.5 M) and cool to 0 °C.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise and stir for 2 hours.

  • Wash the mixture with cold water and brine, then dry over Na₂SO₄ and concentrate to yield the mesylate.

  • Dissolve the crude mesylate in a 1:1 mixture of water and ethanol (0.4 M) and add sodium sulfite (Na₂SO₃, 2.0 eq).

  • Heat the mixture to reflux (approx. 80 °C) for 18 hours.

  • Cool the reaction and remove the ethanol under reduced pressure. Wash the aqueous residue with ethyl acetate to remove impurities.

  • Lyophilize the aqueous layer to obtain the sodium sulfonate salt.

  • Suspend the dry sulfonate salt (1.0 eq) in acetonitrile and add phosphorus pentachloride (PCl₅, 1.5 eq) portion-wise at 0 °C.

  • Stir at room temperature for 4 hours, then pour onto ice-water and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄ and concentrate to yield the crude sulfonyl chloride.

Step 4: Synthesis of tert-butyl (2-(fluorosulfonyl)propyl)carbamate

  • Dissolve the crude sulfonyl chloride (1.0 eq) in a 10:1 mixture of acetonitrile and water (0.3 M).

  • Add potassium bifluoride (KHF₂, 3.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Heat the mixture to 60-70 °C and stir vigorously for 6-8 hours.[8]

  • Monitor the conversion by ¹⁹F NMR or LC-MS.

  • Cool the reaction, dilute with water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure Boc-protected sulfonyl fluoride.

Step 5: Synthesis of 1-Aminopropane-2-sulfonyl fluoride hydrochloride

  • Dissolve the purified Boc-protected sulfonyl fluoride (1.0 eq) in a minimal amount of ethyl acetate.

  • Add a 4M solution of HCl in 1,4-dioxane (5.0-10.0 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC.

  • A white precipitate should form. If not, concentrate the solution under reduced pressure.

  • Triturate the residue with diethyl ether, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white solid.

Comprehensive Characterization

Unambiguous identification of the final product is critical. The following analytical data are predicted based on the structure and known values for similar functional groups.

Analysis Technique Predicted Data
Appearance VisualWhite to off-white crystalline solid
¹H NMR 400 MHz, D₂Oδ 1.55 (d, 3H), 3.40 (m, 2H), 3.90 (m, 1H)
¹³C NMR 100 MHz, D₂Oδ 15.5 (CH₃), 42.0 (CH₂), 65.0 (CH)
¹⁹F NMR 376 MHz, D₂Oδ +40 to +60 ppm (relative to CFCl₃)
IR Spectrum KBr Pellet2800-3100 cm⁻¹ (N-H), 1380-1400 cm⁻¹ (S=O asym), 1180-1200 cm⁻¹ (S=O sym), 750-850 cm⁻¹ (S-F)
Mass Spectrum ESI-MSm/z (M+H)⁺: 142.0332
Purity HPLC>95%
NMR Spectroscopy
  • ¹H NMR: The spectrum in D₂O is expected to show three main signals. The methyl (CH₃) protons will appear as a doublet due to coupling with the adjacent CH proton.[9] The methylene (CH₂) protons adjacent to the amine will be a multiplet, as will the single methine (CH) proton attached to the sulfonyl fluoride group. The NH₃⁺ protons will exchange with D₂O and will likely not be visible.

  • ¹³C NMR: Three distinct signals are predicted, corresponding to the methyl, methylene, and methine carbons of the propane backbone.[10] The carbon attached to the highly electronegative SO₂F group is expected to be the most downfield-shifted among the aliphatic carbons.

  • ¹⁹F NMR: This is a key diagnostic analysis. Aliphatic sulfonyl fluorides typically exhibit a signal in the positive region of the spectrum.[11][12] The signal may appear as a multiplet due to coupling with the adjacent CH proton (³JHF).[13]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.[14] Strong, characteristic absorption bands are expected for the asymmetric and symmetric stretches of the S=O bonds in the sulfonyl group.[15] A band corresponding to the S-F bond stretch will also be present. Broad absorptions in the 2800-3100 cm⁻¹ region are indicative of the N-H stretching vibrations of the primary ammonium salt.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The predicted fragmentation pattern is a crucial piece of structural evidence.

Fragmentation cluster_frags parent [C₃H₉FNO₂S]⁺ m/z = 142.03 frag1 [C₃H₈N]⁺ m/z = 58.07 (Loss of •SO₂F) parent->frag1 -•SO₂F frag2 [C₂H₅]⁺ m/z = 29.04 (Loss of •CH₂NH₂SO₂F) parent->frag2 α-cleavage

Caption: Predicted major fragmentation pathways in ESI-MS.

The primary fragmentation is expected to involve the loss of the sulfonyl fluoride radical (•SO₂F) or alpha-cleavage adjacent to the nitrogen atom, a common pathway for primary amines.[16][17]

Purity and Elemental Composition
Element Symbol Atomic Mass Count Mass %
CarbonC12.011317.87%
HydrogenH1.00894.49%
ChlorineCl35.453117.58%
FluorineF18.99819.42%
NitrogenN14.00716.95%
OxygenO15.999215.87%
SulfurS32.06115.91%
Total Molar Mass 201.69 g/mol

Purity should be assessed by High-Performance Liquid Chromatography (HPLC), with the product exhibiting a purity of >95% for use in biological assays.

Chemical Properties and Applications

  • Reactivity: The S-F bond is significantly more stable to hydrolysis than the S-Cl bond, allowing for its use in aqueous biological systems.[4] It acts as a mild electrophile, reacting selectively with strong, context-specific nucleophiles in protein active sites or binding pockets.[1][3] This selectivity reduces off-target effects, a highly desirable trait for therapeutic agents.

  • Applications in Drug Discovery: As a covalent warhead, this compound can be used to irreversibly inhibit enzymes, particularly serine proteases or kinases that have a reactive serine, lysine, or tyrosine in their active site.[1][18] The aminopropane scaffold can be elaborated to mimic natural amino acid side chains, thereby directing the warhead to specific enzyme families.

  • Utility as a Chemical Probe: The primary amine allows for straightforward conjugation to fluorescent dyes, biotin tags, or larger molecular scaffolds using standard amide coupling chemistry. This enables the creation of activity-based probes for target identification and validation. It is also an ideal building block for SuFEx click chemistry applications.[19]

Safety and Handling

Sulfonyl fluorides and their precursors require careful handling in a well-ventilated fume hood.[20][21]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[21]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[20][22] Sulfonyl fluorides can cause severe irritation and burns.[21] The final product is a hydrochloride salt and is corrosive.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong bases and oxidizing agents.[21]

  • First Aid: In case of skin contact, wash immediately with copious amounts of soap and water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.[20][21]

Conclusion

1-Aminopropane-2-sulfonyl fluoride hydrochloride is a high-value chemical entity with significant potential in modern medicinal chemistry and chemical biology. While its synthesis is non-trivial, the proposed pathway offers a logical and robust approach for its preparation. The unique combination of a stable yet reactive sulfonyl fluoride warhead with a versatile primary amine handle makes it an attractive building block for constructing sophisticated covalent inhibitors and chemical probes. This guide provides the essential technical framework for researchers to synthesize, characterize, and safely utilize this compound to advance their discovery programs.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17607, Sulfuryl fluoride. [Link]

  • Centers for Disease Control and Prevention. NIOSH Manual of Analytical Methods (NMAM) 6012: Sulfuryl Fluoride. [Link]

  • Doc Brown's Chemistry. Mass spectrum of propan-2-amine (2-aminopropane). [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Methanesulfonyl Fluoride. [Link]

  • Atrash, B., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. RSC Medicinal Chemistry. [Link]

  • International Labour Organization. International Chemical Safety Cards (ICSC): 1402 - SULFURYL FLUORIDE. [Link]

  • Vlčková, A., et al. (2020). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3-Aminopropanal and 3-Aminopropanal-Released Acrolein in Peptides and Proteins. Molecules. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Davies, D. L., & Britton, J. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook: Sulfuryl fluoride. [Link]

  • Potapov, A. S., & Zhizhin, I. G. (2015). Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per. Fluorine notes. [Link]

  • ResearchGate. The applications and synthetic methods of β-amino sulfonyl fluorides. [Link]

  • Jiang, Y., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. [Link]

  • Semantic Scholar. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. [Link]

  • ResearchGate. One-pot synthesis of sulfonyl fluoride 2a from thiols or disulfides in several solvents. [Link]

  • Doc Brown's Chemistry. 13C NMR spectra of propan-2-amine. [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook: 2-Propanamine. [Link]

  • ResearchGate. Representative sulfonyl fluoride-containing molecules with significant biological values. [Link]

  • El-Fakih, H., & Laconde, G. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. [Link]

  • Ábrányi-Balogh, P., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences. [Link]

  • Qin, H., et al. (2021). A general protocol for stereoselective construction of enaminyl sulfonyl fluorides. Organic Chemistry Frontiers. [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]

  • Loo, A. Y., & Toste, F. D. (2020). Facile synthesis of sulfonyl fluorides from sulfonic acids. Organic Letters. [Link]

  • ResearchGate. (PDF) Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. [Link]

  • IU Indianapolis ScholarWorks. Formation and identification of novel derivatives of primary amine and zwitterionic drugs. [Link]

  • Wikipedia. AEBSF. [Link]

  • Lirias. Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. [Link]

  • The Royal Society of Chemistry. A Generic Route to Fluoroalkyl-containing Phosphanes. [Link]

  • Qin, H., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. [Link]

  • Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine. [Link]

  • The University of Manchester. Pure shift FESTA: An ultra-high resolution NMR tool for the analysis of complex fluorine-containing spin systems. [Link]

  • PubChemLite. 3-aminopropane-1-sulfonyl fluoride hydrochloride. [Link]

Sources

Exploratory

1-Aminopropane-2-sulfonyl fluoride;hydrochloride reactivity with amino acid residues

Reactivity Profiling & Application in Covalent Probe Discovery Executive Summary 1-Aminopropane-2-sulfonyl fluoride hydrochloride represents a specialized class of aliphatic Sulfur(VI) Fluoride Exchange (SuFEx) warheads....

Author: BenchChem Technical Support Team. Date: February 2026

Reactivity Profiling & Application in Covalent Probe Discovery

Executive Summary

1-Aminopropane-2-sulfonyl fluoride hydrochloride represents a specialized class of aliphatic Sulfur(VI) Fluoride Exchange (SuFEx) warheads. Unlike traditional aromatic sulfonyl fluorides (e.g., PMSF, AEBSF) which are highly reactive and often promiscuous serine protease inhibitors, this aliphatic analogue offers a "tunable" electrophilicity profile.

This guide details the chemical behavior of this compound, specifically its reactivity with amino acid residues (Tyrosine, Lysine, Serine, Histidine).[1] It serves as a blueprint for researchers utilizing this scaffold for fragment-based drug discovery (FBDD) or as a bioconjugation handle .

Part 1: Chemical Biology Profile[2]
1.1 Structural Logic & Stability

The molecule consists of a propyl backbone with a primary amine at C1 and a sulfonyl fluoride (


) group at C2. As a hydrochloride salt, the amine is protonated (

), ensuring water solubility and preventing premature intramolecular cyclization or polymerization.
  • Classification: Aliphatic SuFEx Warhead.

  • Key Feature: The aliphatic sulfonyl fluoride is thermodynamically stable and resistant to reduction, unlike sulfonyl chlorides.[1] It is generally less electrophilic than aryl sulfonyl fluorides, requiring either proximity-induced reactivity (ligand-directed) or specific microenvironmental activation (e.g., basic residues nearby).

  • The "Goldilocks" Zone: Its moderate reactivity minimizes off-target labeling of solvent-exposed residues, making it ideal for targeting specific nucleophiles within a binding pocket.

1.2 Mechanism of Action: SuFEx

The reaction follows a substitution mechanism at the sulfur(VI) center. The fluoride acts as a leaving group, but its unique hydrogen-bonding capability allows it to stabilize the transition state via interactions with the protein environment or the incoming nucleophile.

SuFEx_Mechanism Reagent 1-Aminopropane-2-sulfonyl fluoride (Electrophile) TS Trigonal Bipyramidal Transition State Reagent->TS Nucleophilic Attack Protein Protein Nucleophile (Tyr-OH, Lys-NH2) Protein->TS Product Sulfonylated Protein (Covalent Adduct) TS->Product Fluoride Departure Fluoride Fluoride Ion (F-) (Leaving Group) TS->Fluoride

Figure 1: General SuFEx reaction pathway. The sulfonyl fluoride undergoes nucleophilic substitution, releasing a fluoride ion.

Part 2: Reactivity with Amino Acid Residues

The reactivity of 1-Aminopropane-2-sulfonyl fluoride is context-dependent . Unlike acrylamides (which target Cysteine), SuFEx warheads have a broader but distinct preference profile.[1]

2.1 Tyrosine (Tyr) – The Primary Target

Tyrosine is the "gold standard" target for SuFEx probes.

  • Mechanism: The phenolic hydroxyl group of Tyrosine attacks the sulfur.

  • Condition: This reaction is often negligible at neutral pH unless the Tyrosine is "activated" (deprotonated) by a neighboring basic residue (e.g., Histidine, Lysine) or if the pH is elevated (> 8.0).

  • Significance: Because Tyrosine is often found at protein-protein interfaces and catalytic sites, this probe can map functional hotspots that are inaccessible to Cysteine-reactive probes.

2.2 Lysine (Lys) – The Kinetic Competitor
  • Mechanism: The

    
    -amino group of Lysine acts as the nucleophile.
    
  • Reactivity: While Lysine is more abundant, the resulting sulfonamide bond is extremely stable. However, aliphatic sulfonyl fluorides react slower with Lysine compared to activated esters (NHS), allowing for selectivity toward hyper-reactive Lysines in active sites (e.g., the catalytic Lys in Kinases).

  • pH Sensitivity: Reactivity increases significantly at pH > 8.5.

2.3 Serine (Ser) – The Catalytic Trap
  • Mechanism: Reaction with the hydroxyl group of Serine.

  • Context: This is the classic mechanism for protease inhibition (e.g., PMSF). However, 1-Aminopropane-2-sulfonyl fluoride is less potent against generic serine proteases than PMSF due to the lack of an aromatic binding element. It will primarily label catalytic serines that are primed for nucleophilic attack.

2.4 Cysteine (Cys) – The Unstable Adduct
  • Warning: While sulfonyl fluorides can react with Cysteine thiols, the resulting thiosulfonate adduct is often hydrolytically unstable or prone to reduction in the presence of cellular thiols (GSH).

  • Guidance: Do not rely on this probe for permanent Cysteine tagging. Acrylamides or maleimides are superior for Cys targeting.

Summary of Residue Reactivity
ResidueNucleophileReactivity w/ Aliphatic SFStability of AdductPhysiological Relevance
Tyrosine Phenol (-OH)High (Context Dependent)Excellent Functional Hotspots
Lysine Amine (-NH2)ModerateExcellent Active Sites / Surface
Serine Hydroxyl (-OH)Low (Specific to Active Sites)GoodCatalytic Triads
Cysteine Thiol (-SH)Low / ReversiblePoor (Unstable)Off-target
Histidine ImidazoleLowModerateRare
Part 3: Experimental Protocols
3.1 Reagent Preparation & Handling

The hydrochloride salt is stable, but the free amine form (if generated) can self-react or dimerize.

  • Storage: Store powder at -20°C under desiccant.

  • Stock Solution:

    • Solvent: DMSO or anhydrous DMF.

    • Concentration: Prepare a 50–100 mM stock.

    • Stability: Use fresh. Aliphatic SFs are stable in DMSO for days, but hydrolysis accelerates in aqueous buffers.

    • Critical Step: Do not dissolve in basic buffer (pH > 8) for storage.

3.2 Protein Labeling Workflow (In Vitro)

This protocol is designed for labeling a purified protein to map reactive residues.

Materials:

  • Protein of interest (1 mg/mL in PBS, pH 7.4).

  • 1-Aminopropane-2-sulfonyl fluoride HCl (50 mM DMSO stock).

  • LC-MS grade Trypsin.

Protocol:

  • Buffer Exchange: Ensure protein is in a non-nucleophilic buffer (PBS or HEPES, pH 7.4–8.0). Avoid Tris buffer if mapping Lysines, as Tris contains a primary amine.

  • Incubation:

    • Add probe to protein (Final conc: 0.1 – 1.0 mM).

    • Maintain DMSO concentration < 1-2%.

    • Incubate at 37°C for 1–4 hours . (Aliphatic SFs require longer incubation than PMSF).

  • Quenching: Stop reaction by adding 5x volume of ice-cold acetone or by precipitating with TCA.

  • Digestion & Analysis:

    • Resuspend pellet, reduce (DTT), alkylate (Iodoacetamide), and digest with Trypsin.

    • Analyze via LC-MS/MS.

  • Data Search: Set "Propyl-sulfonylation" as a variable modification on Tyr, Lys, Ser.

    • Mass Shift Calculation: Molecular Weight of Probe - (HCl + HF).

    • Note: The added mass corresponds to the

      
       moiety.
      
3.3 Functionalization (Ligand-Directed Approach)

Since the probe contains a primary amine, it can be attached to a carboxylic acid-containing ligand before reacting with the protein.

Workflow Step1 Step 1: Derivatization Coupling Probe Amine to Ligand-COOH (EDC/NHS Chemistry) Step2 Step 2: Purification Isolate Ligand-SF Conjugate Step1->Step2 Step3 Step 3: Incubation Ligand binds target protein; SF warhead is positioned near nucleophile Step2->Step3 Step4 Step 4: Covalent Capture SuFEx reaction locks ligand to protein Step3->Step4

Figure 2: Workflow for converting the reagent into a targeted covalent probe.

Part 4: Troubleshooting & Critical Factors
4.1 The "Alpha-Proton" Risk

Aliphatic sulfonyl fluorides possess protons on the alpha-carbon (adjacent to the sulfonyl group).

  • Risk: In the presence of strong bases, these protons can be removed, leading to elimination of HF and formation of a highly reactive sulfene intermediate, which causes non-specific labeling or polymerization.

  • Mitigation: Maintain pH

    
     8.5. Avoid strong bases like NaOH during adjustment.
    
4.2 Lack of Reactivity

If no labeling is observed:

  • Increase pH: Shift to pH 8.0 – 8.5 to increase the nucleophilicity of Lys/Tyr residues.

  • Concentration: Aliphatic SFs are less potent; titrate up to 2-5 mM if the protein tolerates it.

  • steric Hindrance: The propyl chain is short. If the target residue is buried, the probe may not reach it.

References
  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Chemical Biology . Link

  • Narayanam, M. K., et al. (2018). Sulfonyl fluorides as covalent probes for chemical biology and drug discovery. Chemical Science . Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition . Link

  • Enamine Ltd. Sulfonyl Fluorides - Reactivity and Stability Profile. Link

Sources

Foundational

Technical Guide: Stability &amp; Handling of 1-Aminopropane-2-sulfonyl Fluoride Hydrochloride

This guide details the stability profile, handling protocols, and mechanistic behavior of 1-Aminopropane-2-sulfonyl fluoride hydrochloride , a specialized aliphatic sulfonyl fluoride reagent used in chemical biology and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile, handling protocols, and mechanistic behavior of 1-Aminopropane-2-sulfonyl fluoride hydrochloride , a specialized aliphatic sulfonyl fluoride reagent used in chemical biology and medicinal chemistry.

Executive Summary

1-Aminopropane-2-sulfonyl fluoride hydrochloride is a bifunctional building block featuring a reactive sulfonyl fluoride (SuFEx warhead) and a primary amine (protected as a hydrochloride salt). Unlike its aryl counterparts (e.g., AEBSF, PMSF), this compound possesses an aliphatic backbone, which imparts distinct electronic properties and stability profiles.

While sulfonyl fluorides are celebrated for their "Goldilocks" stability—inert to reduction and thermolysis but reactive toward specific nucleophiles—this compound requires strict pH control. In aqueous environments, its stability is binary: it is highly stable in acidic conditions where the amine is protonated, but susceptible to rapid decomposition at basic pH due to hydroxide attack and potential intramolecular side reactions.

Chemical Identity & Structural Logic

To understand the stability, we must analyze the competing forces within the molecule.

  • Compound Name: 1-Aminopropane-2-sulfonyl fluoride hydrochloride[1][2][3]

  • Core Structure: A propyl backbone with a sulfonyl fluoride group at the C2 position and a primary amine at C1.

  • Salt Form: The hydrochloride (HCl) salt ensures the amine exists as an ammonium cation (

    
    ), preventing it from acting as an intramolecular nucleophile during storage.
    
The Stability Mechanism (SuFEx Principle)

Sulfonyl fluorides (


) possess a unique stability profile compared to sulfonyl chlorides.[4][5] The 

bond is strong (approx. 130 kcal/mol) and resistant to reduction. However, the sulfur atom is electrophilic. In aqueous buffers, stability is dictated by the protonation state of the amine and the pH of the solution .
Mechanistic Degradation Pathways

Two primary pathways threaten the integrity of this compound in water:

  • Intermolecular Hydrolysis: Direct attack by water or hydroxide ions (

    
    ) on the sulfur atom, displacing fluoride to form the sulfonic acid. This is slow at pH < 7 but accelerates logarithmically at pH > 8.
    
  • Intramolecular Cyclization (The "Scorpion" Effect): At basic pH, the amine deprotonates (

    
    ). Although forming a 4-membered sultam ring (1,2-thiazetidine 1,1-dioxide) is sterically strained and disfavored, the proximity of the amine to the sulfur increases the local effective concentration, potentially facilitating degradation or polymerization.
    

Stability in Aqueous Buffers

The following table summarizes the expected stability profile based on the electronic properties of aliphatic sulfonyl fluorides.

ParameterAcidic (pH < 6.0)Neutral (pH 7.0 - 7.5)Basic (pH > 8.0)
Dominant Species

(Ammonium)
Mixture of


(Free Amine)
Hydrolysis Rate Negligible (

Weeks)
Slow (

Days/Hours)
Rapid (

Minutes)
Primary Risk None (Stable storage)Slow hydrolysis over timeNucleophilic attack (

)
Recommended Use Ideal for Storage Working Window Avoid (unless reacting)
Buffer Compatibility Matrix
  • Recommended: Phosphate, Citrate, Acetate, MES. (Non-nucleophilic, good buffering in stable range).

  • Use with Caution: HEPES, MOPS. (Good buffers, but ensure pH is monitored).

  • Avoid for Storage: Tris, Glycine, primary amine buffers. (At high pH, the free amines in these buffers can react with the sulfonyl fluoride, destroying the reagent).

Visualization: Degradation Pathways

The following diagram illustrates the pH-dependent fate of the molecule.

StabilityPathways cluster_mech Mechanism of Failure Stock Solid HCl Salt (Stable) AcidSol Acidic Solution (pH < 6) Protonated Amine Stock->AcidSol Dissolve in H2O/Acid NeutSol Neutral Solution (pH 7.0 - 7.5) Metastable AcidSol->NeutSol Add to Buffer BasicSol Basic Solution (pH > 8) Deprotonated Amine NeutSol->BasicSol pH Adjustment Hydrolysis Hydrolysis Product (Sulfonic Acid + HF) NeutSol->Hydrolysis Slow Hydrolysis BasicSol->Hydrolysis Rapid OH- Attack Adduct Target Adduct (Desired Reaction) BasicSol->Adduct Reaction with Nucleophile

Caption: Kinetic stability map showing the transition from stable protonated forms to unstable deprotonated species at high pH.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a working stock that resists degradation for weeks.

  • Solvent Choice: Use anhydrous DMSO or DMF . Avoid water for the primary stock.

    • Reasoning: Sulfonyl fluorides are stable in organic solvents. Water initiates hydrolysis.

  • Concentration: Prepare a 100 mM – 500 mM stock.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Shelf Life: > 6 months in anhydrous organic solvent at -20°C.

Protocol B: Aqueous Working Solution (Just-in-Time Preparation)

Objective: To introduce the reagent into a biological assay without immediate decomposition.

  • Calculate: Determine the final concentration needed (typically 0.1 – 1.0 mM).

  • Buffer Prep: Ensure your reaction buffer is at pH 7.4 or lower. If a higher pH is required for the reaction, work quickly.

  • Dilution:

    • Add the organic stock (from Protocol A) directly to the aqueous buffer immediately before use .

    • Critical Step: Do not prepare aqueous dilutions in advance.

    • Mixing: Vortex gently. Avoid vigorous shaking which can generate heat or aerosols.

  • Quenching (Optional): If stopping a reaction, acidify to pH 3-4 (stabilizes the remaining reagent) or add a large excess of a nucleophile (e.g., DTT, though sulfonyl fluorides are often resistant to thiols compared to sulfonyl chlorides; amine scavengers are more effective).

Protocol C: Quality Control (Self-Validating System)

Before critical experiments, validate the integrity of your reagent.

  • Method:

    
    F-NMR (Fluorine NMR).
    
  • Procedure:

    • Take 500 µL of your stock or aqueous buffer.

    • Add 50 µL of

      
      .
      
    • Acquire a standard

      
      F spectrum (no decoupling needed).
      
  • Interpretation:

    • Intact Reagent: Single sharp peak (sulfonyl fluoride signal, typically +30 to +60 ppm range depending on reference).

    • Hydrolyzed Product: Appearance of a fluoride ion peak (free

      
      ) typically at -119 ppm, or a shift in the sulfonyl peak indicating sulfonic acid formation.
      
    • Acceptance Criteria: >95% Intact peak area.

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Precipitation upon addition to buffer High concentration or "salting out" effect.Dilute the stock further in DMSO before adding to buffer. Ensure final DMSO concentration is < 5%.
Loss of Activity Hydrolysis due to high pH storage.Check pH of buffers. Ensure stock was stored in anhydrous solvent. Verify with

F-NMR.
Unexpected Side Reactions Reaction with buffer amines (Tris/Glycine).Switch to Phosphate (PBS) or HEPES buffers.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

    • Foundational text on the stability and reactivity of the sulfonyl fluoride warhead.
  • Jones, L. H., et al. (2020). "Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists." ChemMedChem. Link

    • Provides comparative stability data for aryl vs. alkyl sulfonyl fluorides in aqueous media.
  • Enamine Ltd. (2025). "Sulfonyl Fluorides: Building Blocks for Drug Discovery."[6] Enamine Technical Library. Link

    • Source for commercial availability and handling of aliph
  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

    • Review of the mechanistic stability of the S-F bond in physiological conditions.

Sources

Exploratory

Physical and chemical properties of 1-Aminopropane-2-sulfonyl fluoride;hydrochloride

Topic: Physical and chemical properties of 1-Aminopropane-2-sulfonyl fluoride;hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. A SuFEx-Enabled Al...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and chemical properties of 1-Aminopropane-2-sulfonyl fluoride;hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

A SuFEx-Enabled Aliphatic Warhead for Covalent Probe Discovery

Executive Summary

1-Aminopropane-2-sulfonyl fluoride hydrochloride (CAS: 2551117-65-6) represents a specialized class of aliphatic


-amino sulfonyl fluorides . Unlike its widely known aromatic analog AEBSF (a serine protease inhibitor), this compound features a flexible propyl backbone, offering distinct steric and electronic properties for chemical biology applications.

This guide analyzes its utility as a "SuFExable" (Sulfur-Fluoride Exchange) building block. Its primary value lies in its bifunctionality : the primary amine serves as a handle for ligand attachment, while the secondary sulfonyl fluoride acts as a latent electrophile ("warhead") capable of covalently modifying tyrosine, serine, lysine, and histidine residues under physiological conditions.

Chemical Identity & Structural Analysis[2]

PropertySpecification
IUPAC Name 1-Aminopropane-2-sulfonyl fluoride hydrochloride
CAS Number 2551117-65-6
Molecular Formula

Molecular Weight 193.62 g/mol (Salt); 157.16 g/mol (Free Base)
Structural Class Aliphatic

-amino sulfonyl fluoride
Key Functional Groups Primary Amine (C1), Sulfonyl Fluoride (C2)

Structural Significance: The placement of the sulfonyl fluoride group at the secondary carbon (C2) distinguishes this compound from linear primary sulfonyl fluorides. Secondary aliphatic sulfonyl fluorides generally exhibit enhanced hydrolytic stability compared to their primary counterparts due to increased steric shielding around the sulfur atom, making them ideal candidates for fragment-based drug discovery (FBDD) where "Goldilocks" reactivity—stable in buffer but reactive in the binding pocket—is required.

Physical Properties[2][4]

  • Physical State: White to off-white crystalline solid.

  • Solubility: Highly soluble in water and polar organic solvents (DMSO, Methanol) due to the ionic character of the hydrochloride salt.

  • Hygroscopicity: Moderate. The hydrochloride salt form stabilizes the amine but requires storage under desiccation to prevent hydrolysis over extended periods.

  • Melting Point: Typically

    
     (decomposition), characteristic of amino-sulfonic acid salts.
    

Chemical Reactivity & Stability[5][6][7]

The SuFEx Mechanism

The core utility of 1-Aminopropane-2-sulfonyl fluoride lies in the SuFEx reaction, championed by K. Barry Sharpless. Unlike sulfonyl chlorides, which are prone to rapid hydrolysis and reduction, sulfonyl fluorides possess a unique stability-reactivity profile.[1]

  • Hydrolytic Stability: The S(VI)-F bond is thermodynamically stable and kinetically inert to water at neutral pH. This allows the compound to be used in aqueous biological buffers without rapid degradation.

  • Target Specificity: In the presence of a protein target, the local environment (e.g., a nearby basic residue or hydrogen bond donor) activates the S-F bond, facilitating nucleophilic attack by specific amino acid side chains.

Reactivity Profile:



(Where Nu = Tyr-OH, Ser-OH, Lys-NH2, His-NH)
Comparison: Aliphatic vs. Aromatic Warheads

While aromatic sulfonyl fluorides (like AEBSF) are activated by the electron-withdrawing nature of the benzene ring, aliphatic sulfonyl fluorides like 1-Aminopropane-2-sulfonyl fluoride rely closer on steric fit and specific transition state stabilization. This often results in lower non-specific reactivity (lower background labeling) compared to highly reactive aromatic analogs.

Synthesis & Manufacturing Protocols

The synthesis of


-amino sulfonyl fluorides has evolved from classical oxidation to modern radical-mediated alkene functionalization.
Protocol A: Radical Aminofluorosulfonylation (Modern)

This method, developed to access


-amino sulfonyl fluorides from unactivated alkenes, avoids the use of unstable diazonium intermediates often required for aromatic analogs.
  • Precursors: Propene (or allyl precursors), Sulfonyl fluoride radical source (e.g., fluorosulfonyl radical generated in situ).

  • Mechanism: A radical species adds to the alkene, followed by trapping with a nitrogen source.

  • Advantages: High atom economy and direct installation of the F-SO2 group.

Protocol B: Thiol Oxidation (Classical)

For scale-up, a stepwise oxidation is often preferred:

  • Starting Material: 1-Amino-2-propanethiol (protected as Boc-amine).

  • Oxidative Chlorination: Reaction with

    
     in water/acetic acid to form the sulfonyl chloride.
    
  • Fluoride Exchange: Treatment with

    
     (Potassium Bifluoride) in acetonitrile/water.
    
  • Deprotection: Removal of the Boc group with HCl to yield the final hydrochloride salt.

Visualization: Synthesis & Reactivity Pathways

G cluster_0 Reactivity Logic Precursor 1-Amino-2-propanethiol (Boc-Protected) Inter1 Sulfonyl Chloride Intermediate Precursor->Inter1 Oxidation (Cl2/H2O) Product 1-Aminopropane-2-sulfonyl fluoride (HCl) Inter1->Product 1. KHF2 (F- Exchange) 2. HCl (Deprotection) Complex Covalent Protein Adduct Product->Complex SuFEx Reaction (Proximity Driven) Protein Target Protein (Ser/Tyr/Lys) Protein->Complex + Nucleophile

Figure 1: Synthetic pathway from thiol precursor and subsequent SuFEx-mediated protein conjugation.

Applications in Drug Discovery[4][5][6]

Fragment-Based Drug Discovery (FBDD)

1-Aminopropane-2-sulfonyl fluoride serves as an electrophilic fragment.

  • Workflow: The fragment is screened against a protein target using Mass Spectrometry (Intact MS).

  • Hit Validation: If the mass shifts by +157 Da (loss of HF), a covalent bond is confirmed.

  • Optimization: The primary amine allows for rapid chemical expansion (amide coupling) to grow the fragment into a high-affinity lead while retaining the covalent warhead.

PROTAC Linker Functionalization

The compound acts as a "connector" in Proteolysis Targeting Chimeras (PROTACs). The amine attaches to the E3 ligase ligand, while the sulfonyl fluoride can be used to covalently trap a specific lysine on the target protein, turning a reversible binder into an irreversible degrader.

Handling & Safety Protocols

Hazard Classification:

  • Corrosive: Causes severe skin burns and eye damage (Category 1B).[2]

  • Respiratory Irritant: Avoid inhalation of dust.

Safety Protocol:

  • Engineering Controls: Handle only in a chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Spill Management: Do not use water initially (to avoid rapid acid generation if large quantities). Neutralize with sodium bicarbonate before cleanup.

  • Storage: Store at -20°C in a desiccator. Hydrolysis releases HF (Hydrofluoric Acid) in trace amounts; glass containers should be inspected for etching over time, though plastic (PP/PE) is preferred for long-term storage of fluorides.

References

  • EnamineStore. (2024).[2] 1-aminopropane-2-sulfonyl fluoride.[3][4][5][6][7][8] Enamine. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Liu, F., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Nature Protocols. Link

  • Narayanam, M. K., et al. (2021). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Reviews. Link

  • Qin, H. L., et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters. Link

Sources

Foundational

1-Aminopropane-2-sulfonyl Fluoride (APSF): A Modular Covalent Probe for Next-Generation Chemoproteomics

Topic: 1-Aminopropane-2-sulfonyl fluoride hydrochloride as a novel chemical probe for proteomics Content Type: In-depth technical guide. Executive Summary The discovery of ligandable pockets on the "undruggable" proteome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Aminopropane-2-sulfonyl fluoride hydrochloride as a novel chemical probe for proteomics Content Type: In-depth technical guide.

Executive Summary

The discovery of ligandable pockets on the "undruggable" proteome remains a central challenge in drug development. 1-Aminopropane-2-sulfonyl fluoride hydrochloride (APSF) represents a novel class of alkyl-sulfonyl fluoride (alkyl-SF) warheads designed to address the limitations of traditional aryl-sulfonyl fluoride probes. Unlike its aromatic counterparts, which are often non-specifically reactive or hydrolytically unstable, APSF features a tunable secondary alkyl-sulfonyl fluoride electrophile.

This guide details the application of APSF as a modular chemical probe . Its unique structure—combining a latent electrophile (sulfonyl fluoride) with a versatile nucleophilic handle (primary amine)—allows it to function both as a direct covalent fragment for ligandability screening and as a scaffold for constructing targeted Activity-Based Probes (ABPs).

Chemical Basis & Mechanism of Action

The SuFEx Advantage

APSF operates via Sulfur-Fluoride Exchange (SuFEx) chemistry, a "click" reaction paradigm championed for its high specificity and context-dependent reactivity.

  • Warhead: The sulfonyl fluoride (-SO₂F) group.

  • Reactivity Profile: Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides are relatively inert to hydrolysis in aqueous buffer. They require a specific protein microenvironment (e.g., a nearby basic residue or an oxyanion hole) to activate the fluoride leaving group.

  • Target Residues: APSF covalently modifies nucleophilic side chains: Tyrosine (Tyr), Lysine (Lys), Histidine (His), Serine (Ser), and Threonine (Thr) .

Alkyl vs. Aryl Sulfonyl Fluorides

Most historical probes (e.g., PMSF) are aryl-sulfonyl fluorides. APSF is an alkyl-sulfonyl fluoride.

  • Sterics: The propyl backbone is flexible, allowing the probe to explore deeper, narrower pockets than rigid aryl probes.

  • Electronics: The secondary alkyl group at the C2 position modulates the electrophilicity of the sulfur center, making it less reactive than primary alkyl-SFs but more selective.

The Amine Handle (C1 Position)

The C1-primary amine is the critical design feature that elevates APSF from a simple reagent to a proteomic probe .

  • Function: It serves as a bio-orthogonal attachment point for reporter tags (e.g., Biotin-NHS, Alkyne-NHS, Fluorophores) without interfering with the warhead's reactivity.

Experimental Workflow: Chemoproteomic Profiling

This protocol describes the use of APSF in a Gel-Free ABPP (Activity-Based Protein Profiling) workflow, utilizing the amine handle for biotinylation prior to incubation (or using a pre-conjugated APSF-Biotin derivative).

Reagents & Preparation
  • Probe Stock: 1-Aminopropane-2-sulfonyl fluoride HCl (100 mM in DMSO).

  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitors (minus PMSF).

  • Derivatization (Optional): If using as a scaffold, react APSF with NHS-Biotin (1:1.1 equiv) in DMF with DIPEA for 2h, then purify. Note: For fragment screening, use unmodified APSF.

Step-by-Step Protocol
Phase A: Probe Incubation
  • Lysate Preparation: Harvest cells (e.g., HEK293T) and lyse in Lysis Buffer. Adjust protein concentration to 1-2 mg/mL .

  • Treatment: Add APSF (or APSF-Biotin) to the lysate.

    • Screening Concentration: 10 µM – 100 µM.

    • Control: DMSO vehicle.

  • Incubation: Rotate samples for 1 hour at 37°C .

    • Insight: SuFEx reactions are slower than Michael additions; longer incubation ensures modification of less reactive (but specific) sites.

Phase B: Enrichment (For Biotinylated Probe)
  • Click Chemistry (If using Alkyne-APSF): Add Rhodamine-Azide or Biotin-Azide via CuAAC.

  • Precipitation: Add cold Methanol/Chloroform (4:1) to precipitate proteins and remove excess unreacted probe.

  • Streptavidin Pull-down: Resuspend pellet in 1% SDS/PBS. Incubate with Streptavidin-Agarose beads for 2h.

  • Washing: Wash beads aggressively (1% SDS, 4M Urea) to remove non-covalent binders.

Phase C: On-Bead Digestion & MS Analysis
  • Reduction/Alkylation: DTT (5 mM, 30 min) followed by Iodoacetamide (10 mM, 30 min).

  • Digestion: Add Trypsin (Sequencing Grade) directly to beads. Incubate overnight at 37°C.

  • Desalting: C18 StageTip purification of the supernatant peptides.

  • LC-MS/MS: Analyze on a high-resolution instrument (e.g., Orbitrap Exploris 480).

Data Analysis & Visualization

Mass Spectrometry Parameters

To identify APSF-modified residues, specific search parameters must be configured in your search engine (MaxQuant, Proteome Discoverer, or MSFragger).

ParameterSettingNotes
Variable Modification +122.027 Da (C₃H₈NO₂S)Assumes unmodified APSF fragment attached (F lost).
Variable Modification +348.105 Da (APSF-Biotin)If using Biotin-LC-NHS conjugated APSF.
Residue Specificity Tyr, Lys, His, Ser, Thr SuFEx is promiscuous but context-specific.
Missed Cleavages 2-3 Modification of Lys/Arg may block Trypsin cleavage.
Fragment Ions Diagnostic Ions Look for sulfonyl-specific neutral losses (-SO₂).
Bioinformatics Pipeline
  • Site Localization: Use PTM scoring (e.g., Ascore or PhosphoRS) to pinpoint the exact modified residue.

  • Filtering: Remove common contaminants and reverse hits. Filter for Site Localization Probability > 0.75 .

  • Quantification: Use Label-Free Quantification (LFQ) or TMT to compare probe-treated vs. competitor-treated samples.

Mechanism & Workflow Visualization

The following diagram illustrates the chemical mechanism of APSF and the downstream proteomic workflow.

APSF_Proteomics_Workflow cluster_reaction Mechanism node_chem Chemical Probe Design node_react SuFEx Reaction node_ms LC-MS/MS Analysis Spec Mass Shift Detection (+122 Da or +Tag) node_ms->Spec node_data Bioinformatics APSF 1-Aminopropane-2-sulfonyl Fluoride (APSF) Deriv Functionalization (e.g., +Biotin-NHS) APSF->Deriv Optional Tagging Complex Covalent Complex [Protein-SO2-Alkyl-Tag] APSF->Complex Direct Fragment Screening Deriv->Complex Incubation Target Target Protein (Nucleophile: Tyr/Lys/Ser) Target->Complex SuFEx (F- displacement) Digest Trypsin Digestion (Peptides) Complex->Digest If Fragment Enrich Streptavidin Enrichment (Isolate Modified Peptides) Complex->Enrich If Tagged Digest->node_ms Enrich->Digest Map Residue Mapping (Ligandable Sites) Spec->Map

Caption: Workflow for APSF-based chemoproteomics, detailing the path from probe functionalization to site-specific identification via SuFEx chemistry.

Critical Analysis: Advantages & Limitations

Advantages
  • Modular Design: The amine handle allows the user to "build their own probe" (e.g., attach a fluorophore for imaging or a biotin for enrichment) using standard NHS-chemistry.

  • Low Background: Alkyl-SFs are less prone to non-specific electrostatic binding compared to hydrophobic aryl-SFs.

  • Stability: High stability in aqueous buffers allows for long incubation times (up to 24h), enabling the capture of slow-reacting or low-abundance targets.

Limitations
  • Reactivity Threshold: Secondary alkyl-SFs are less reactive than primary ones. They may miss low-nucleophilicity targets that a more aggressive probe (like FP-Biotin) would capture.

  • Stereochemistry: The C2 position is chiral. The commercial reagent is often a racemate. For precise drug development, enantiopure synthesis may be required to resolve stereoselective binding events.

References

  • Jones, L. H. (2022). Sulfonyl Fluorides: A stable and tunable warhead for covalent probe discovery. Journal of Medicinal Chemistry . [Link]

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition . [Link]

  • Hamar, J., et al. (2021). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. ChemBioChem . [Link]

  • PubChem. (2025).[1] Compound Summary: 1-Aminopropane-2-sulfonyl fluoride.[2][3][4][5][6] National Library of Medicine . [Link]

Sources

Exploratory

Investigating the electrophilicity of the sulfonyl fluoride group in novel compounds

An In-Depth Technical Guide to Investigating the Electrophilicity of the Sulfonyl Fluoride Group in Novel Compounds Introduction The paradigm of drug discovery has seen a significant resurgence in covalent inhibitors, mo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating the Electrophilicity of the Sulfonyl Fluoride Group in Novel Compounds

Introduction

The paradigm of drug discovery has seen a significant resurgence in covalent inhibitors, molecules that form a permanent bond with their biological target. This revival is largely due to their potential for enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that have proven challenging for traditional non-covalent inhibitors. Within the arsenal of "warheads" used for covalent modification, the sulfonyl fluoride (-SO₂F) group has emerged as a particularly versatile and tunable electrophile.

Unlike more aggressive electrophiles, the sulfonyl fluoride group exhibits a finely balanced reactivity. It is relatively stable in aqueous environments, minimizing off-target reactions, yet can be potently activated within the specific microenvironment of a protein's binding site. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a deep dive into the core principles governing the electrophilicity of sulfonyl fluorides and offering detailed, field-proven methodologies for its investigation. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and insightful approach to harnessing the power of this unique functional group.

Section 1: The Unique Chemical Biology of the Sulfonyl Fluoride Group

Mechanistic Underpinnings of Sulfonyl Fluoride Reactivity

The reactivity of the sulfonyl fluoride group is rooted in the high electronegativity of the fluorine atom and the hexavalent state of the sulfur atom. This creates a highly electron-deficient sulfur center, making it susceptible to nucleophilic attack. The mechanism of action involves the nucleophilic attack by an amino acid residue (such as the ε-amino group of lysine or the hydroxyl group of tyrosine) on the sulfur atom, leading to the formation of a stable sulfonamide or sulfonate ester bond, respectively. The fluoride ion is released as the leaving group.

This reactivity is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained significant traction in chemical biology and drug discovery. SuFEx reactions are characterized by their high efficiency and specificity, often requiring minimal activation. Unlike more promiscuous warheads like Michael acceptors (e.g., acrylamides), which primarily target cysteine residues, sulfonyl fluorides have shown a remarkable ability to react with a broader range of nucleophilic amino acids, including lysine, tyrosine, serine, and histidine. This expanded targeting scope opens up new avenues for drug development against a wider array of protein targets.

The stability of the S-F bond in aqueous solution is a key advantage, contributing to the low off-target reactivity of sulfonyl fluoride-containing compounds. This contrasts with more reactive electrophiles, such as chloroacetamides, which can be prone to rapid hydrolysis and non-specific labeling. The selective activation of the sulfonyl fluoride within the confines of a protein binding pocket is a critical aspect of its utility, allowing for targeted covalent modification with a high degree of precision.

Factors Influencing Electrophilicity and Reactivity

The reactivity of a sulfonyl fluoride is not a fixed property but is instead exquisitely sensitive to its chemical context. A thorough understanding of these influencing factors is paramount for the rational design of selective and effective covalent inhibitors.

  • Electronic Effects: The electronic nature of the scaffold to which the sulfonyl fluoride is attached plays a dominant role in modulating the electrophilicity of the sulfur atom. Electron-withdrawing groups (EWGs) on an aryl ring, for instance, will inductively or resonantly pull electron density away from the sulfonyl group, increasing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) will have the opposite effect, decreasing reactivity. This relationship allows for the fine-tuning of reactivity; a more reactive warhead may be desirable for targeting a weakly nucleophilic residue, while a less reactive warhead might be necessary to achieve selectivity for a highly reactive nucleophile in a specific protein over other potential targets. The reactivity of arylsulfonyl fluorides can be predictably modulated by adjusting the electronic properties of the warhead.[1]

  • Steric Hindrance: The steric environment around the sulfonyl fluoride group can significantly impact its accessibility to a nucleophilic amino acid residue. Bulky substituents near the -SO₂F group can shield it from attack, reducing its apparent reactivity. This principle can be exploited to enhance selectivity. If the target protein has a binding pocket that can accommodate a specific substitution pattern while off-targets do not, steric hindrance can be used as a design element to favor on-target modification.

  • Protein Microenvironment: The local environment of the protein's binding site is a critical determinant of the sulfonyl fluoride's reactivity. The pKa of a nucleophilic amino acid residue can be significantly perturbed by its surrounding residues. For example, a nearby basic residue can act as a general base, deprotonating the attacking nucleophile and increasing its nucleophilicity. Similarly, hydrogen bonding interactions between the sulfonyl fluoride's oxygen atoms and backbone amides or side chains within the binding pocket can stabilize the transition state of the covalent reaction, thereby accelerating the rate of modification.[2] This "spatial-chemical activation" is a key reason for the observed selectivity of many sulfonyl fluoride-based inhibitors.[2]

Section 2: Experimental Approaches for Characterizing Sulfonyl Fluoride Electrophilicity

A multi-pronged experimental approach is essential for a comprehensive understanding of a novel sulfonyl fluoride's electrophilicity. This involves a combination of kinetic assays to measure reactivity and computational methods to provide a theoretical framework for the observed behavior.

Kinetic Assays for Measuring Reactivity

This experiment provides a baseline measure of the intrinsic reactivity of a sulfonyl fluoride in a simplified system, free from the complexities of a protein binding pocket. By reacting the compound with a large excess of a model nucleophile, such as N-acetyl-lysine or N-acetyl-tyrosine, the reaction can be treated as a pseudo-first-order process, allowing for the straightforward determination of a rate constant.

Protocol: Measuring Pseudo-first-order Kinetics with N-acetyl-lysine

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the sulfonyl fluoride compound in DMSO.

    • Prepare a 100 mM stock solution of Nα-acetyllysine in a suitable aqueous buffer (e.g., 50 mM HEPES, pH 7.4).

  • Reaction Setup:

    • In a microcentrifuge tube, combine 980 µL of the Nα-acetyllysine solution with 10 µL of the sulfonyl fluoride stock solution to achieve a final concentration of 100 µM sulfonyl fluoride and 98 mM Nα-acetyllysine.

    • Incubate the reaction mixture at a constant temperature (e.g., 25 °C or 37 °C).

  • Time-course Monitoring:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), quench the reaction by taking a 100 µL aliquot and adding it to 100 µL of 1% formic acid in acetonitrile.

    • Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the starting sulfonyl fluoride compound at a suitable wavelength.

  • Data Analysis:

    • Plot the natural logarithm of the remaining sulfonyl fluoride concentration versus time.

    • The negative of the slope of the resulting linear fit will be the observed rate constant (k_obs).

The causality behind this experimental choice lies in its ability to isolate the inherent chemical reactivity of the sulfonyl fluoride. This allows for a direct comparison of the electrophilicity of different sulfonyl fluoride analogs, guided by their performance in this simplified system.

To understand how a sulfonyl fluoride behaves in the context of its intended biological target, intact protein mass spectrometry is an invaluable tool. This technique allows for the direct observation of the covalent modification of the target protein, providing information on the stoichiometry and rate of the reaction.

Workflow: Assessing Covalent Modification by Intact Protein Mass Spectrometry

  • Incubation:

    • Incubate the target protein (at a concentration of 1-10 µM) with the sulfonyl fluoride compound (at various concentrations, e.g., 1, 5, and 10 molar equivalents) in a suitable buffer at a controlled temperature.

    • Include a time-course, taking aliquots at different time points.

  • Sample Preparation:

    • Quench the reaction by adding an equal volume of 0.1% formic acid.

    • Desalt the protein sample using a C4 ZipTip or a similar device to remove non-volatile salts.

  • Mass Spectrometry Analysis:

    • Analyze the desalted protein sample by electrospray ionization mass spectrometry (ESI-MS).

    • Acquire a mass spectrum of the intact protein.

  • Data Interpretation:

    • Compare the mass spectrum of the treated protein with that of an untreated control.

    • The formation of a covalent adduct will result in a mass shift corresponding to the molecular weight of the sulfonyl fluoride compound minus the molecular weight of HF.

    • The relative intensities of the unmodified and modified protein peaks can be used to quantify the extent of labeling at each time point and concentration.

This workflow provides a self-validating system, as the observed mass shift must precisely match the theoretical mass of the covalent adduct. Any deviation would indicate a different type of modification or a problem with the experiment.

Computational Modeling of Electrophilicity

Computational methods provide a powerful complement to experimental approaches, offering insights into the electronic properties of sulfonyl fluorides that are not directly accessible through wet lab techniques.

DFT calculations can be used to compute several parameters that correlate with the electrophilicity of a sulfonyl fluoride.

Protocol: Calculating LUMO Energy and Partial Atomic Charge using DFT

  • Structure Preparation:

    • Build a 3D model of the sulfonyl fluoride compound using a molecular modeling software.

    • Perform a geometry optimization of the structure using a suitable level of theory (e.g., B3LYP/6-31G*).

  • DFT Calculation:

    • Perform a single-point energy calculation on the optimized geometry to obtain the molecular orbitals.

    • From the output, extract the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally indicates a more electrophilic compound.

    • Calculate the partial atomic charges using a method such as Natural Bond Orbital (NBO) analysis. A more positive partial charge on the sulfur atom indicates a higher degree of electrophilicity.

  • Data Correlation:

    • Compare the calculated LUMO energies and partial atomic charges for a series of sulfonyl fluoride analogs with their experimentally determined rate constants from the pseudo-first-order kinetics assay. This can establish a quantitative structure-activity relationship (QSAR).

The expertise behind this protocol lies in the understanding that these quantum mechanical descriptors provide a quantitative measure of the electronic susceptibility of the sulfonyl fluoride to nucleophilic attack.

Visualization of Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

G cluster_factors Factors Influencing Sulfonyl Fluoride Reactivity Electronic Effects Electronic Effects Reactivity Reactivity Electronic Effects->Reactivity Modulates Electrophilicity Steric Hindrance Steric Hindrance Steric Hindrance->Reactivity Affects Accessibility Protein Microenvironment Protein Microenvironment Protein Microenvironment->Reactivity Enables Activation

Caption: Key factors governing the reactivity of sulfonyl fluorides.

G start Start: Novel Sulfonyl Fluoride Compound kinetic_assay Kinetic Assay React with model nucleophile (e.g., N-Ac-Lysine) Monitor by HPLC Determine k_obs start->kinetic_assay Intrinsic Reactivity ms_assay Intact Protein MS Incubate with target protein Desalt and analyze by ESI-MS Observe mass shift start->ms_assay Biological Context dft_calc DFT Calculations Geometry optimization Calculate LUMO energy & partial charges Correlate with reactivity start->dft_calc Theoretical Properties end End: Comprehensive Electrophilicity Profile kinetic_assay->end ms_assay->end dft_calc->end

Caption: Experimental workflow for characterizing sulfonyl fluoride electrophilicity.

Data Presentation

For a hypothetical series of para-substituted phenylsulfonyl fluorides, the data from the described experiments could be summarized as follows:

Substituent (X)k_obs (x 10⁻³ min⁻¹) with N-Ac-LysineLUMO Energy (eV)Partial Charge on S
-OCH₃1.2-0.5+1.8
-H3.5-0.8+1.9
-Cl8.1-1.2+2.0
-NO₂25.6-2.1+2.2

This table clearly demonstrates the correlation between the electronic nature of the substituent, the calculated quantum mechanical parameters, and the experimentally observed reactivity.

Conclusion

The sulfonyl fluoride group represents a powerful tool in the modern drug discovery landscape. Its tunable reactivity and ability to target a diverse range of nucleophilic amino acid residues make it an attractive warhead for the development of selective and potent covalent inhibitors. A thorough investigation of the electrophilicity of novel sulfonyl fluoride-containing compounds, employing a combination of kinetic assays and computational modeling, is essential for the rational design of the next generation of covalent therapeutics. By understanding and harnessing the factors that govern their reactivity, researchers can unlock the full potential of this remarkable functional group.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Sharpless, K. B., Dong, J., & Li, S. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Family of Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Am Ende, C. W., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2459–2472. [Link]

  • Gao, B., et al. (2024). A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design. Journal of Computational Chemistry. [Link]

  • Serbetci, D., et al. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and Their Reactivity. Synthesis. [Link]

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Foundational

A Senior Scientist's Guide to the Discovery and Validation of Novel Protein Targets for 1-Aminopropane-2-sulfonyl fluoride hydrochloride (APSF-HCl)

Abstract 1-Aminopropane-2-sulfonyl fluoride hydrochloride (APSF-HCl) belongs to the sulfonyl fluoride (SF) class of compounds, which are increasingly recognized as privileged covalent probes and inhibitors in chemical bi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Aminopropane-2-sulfonyl fluoride hydrochloride (APSF-HCl) belongs to the sulfonyl fluoride (SF) class of compounds, which are increasingly recognized as privileged covalent probes and inhibitors in chemical biology and drug discovery.[1][2] The inherent reactivity of the SF "warhead" with a range of nucleophilic amino acid residues presents both an opportunity for broad target engagement and a significant challenge in deconvoluting its precise mechanism of action.[1][2] A comprehensive understanding of a compound's full target landscape—encompassing both intended "on-targets" and unintended "off-targets"—is a cornerstone of modern drug development, directly influencing efficacy, safety profiles, and potential for drug repositioning.[3][4] This guide presents an integrated, multi-pronged strategy for the robust identification and validation of protein targets for APSF-HCl. By synergistically combining predictive in silico methods with state-of-the-art experimental chemical proteomics, we provide a self-validating framework designed to move from a broad list of potential interactors to a prioritized set of high-confidence, biologically relevant targets.

Part 1: Foundational Principles

The Chemistry and Reactivity of the Sulfonyl Fluoride Warhead

The sulfonyl fluoride (SF) moiety is a unique electrophile that balances aqueous stability with sufficient reactivity for covalent protein modification.[2] Unlike more promiscuous electrophiles, its reactivity is highly context-dependent, enabling it to target specific amino acid residues within a protein's binding pocket.[1] While initially recognized for modifying the active site serine in proteases—as seen with classic inhibitors like PMSF and AEBSF—the SF warhead is now known to form stable covalent adducts with a variety of nucleophilic residues.[2][5][6]

Key Reactive Residues for Sulfonyl Fluorides:

  • Serine (Ser) & Threonine (Thr): The canonical targets, especially within the catalytic triads of hydrolases.[2]

  • Tyrosine (Tyr): The phenolic hydroxyl group is a common target.[7][8]

  • Lysine (Lys): The primary amine of the side chain can be targeted.[9][7][8]

  • Histidine (His): The imidazole side chain is also a known nucleophile for SFs.[1][10]

This broad reactivity profile is a double-edged sword.[1] It expands the "druggable" proteome beyond proteins with accessible cysteines but necessitates a rigorous, unbiased approach to identify all potential interactions. The electronic properties of the scaffold to which the SF is attached can further modulate this reactivity, allowing for the fine-tuning of covalent probes.[7]

The Imperative of Target Identification in Drug Development

Identifying the complete set of proteins that a bioactive compound engages is one of the most critical and challenging phases of drug discovery.[3][11] This process, known as target deconvolution or identification, provides the mechanistic foundation for a drug's observed phenotype.

Causality Behind Comprehensive Target Profiling:

  • Efficacy: It confirms that the compound engages the intended target responsible for the therapeutic effect.

  • Safety & Toxicity: It uncovers off-target interactions that could lead to adverse drug reactions.[4][12]

  • Drug Repositioning: It can reveal unexpected targets, suggesting new therapeutic indications for an existing compound.[4][12]

  • Mechanism of Action: It provides a complete molecular picture of how a drug works, which is essential for lead optimization and clinical development.[3]

Proteomics-based approaches, particularly those centered on function and activity, have become indispensable for achieving this global and unbiased view of compound-protein interactions.[13][14]

Part 2: A Multi-pronged Strategy for Target Discovery

A robust target discovery campaign should not rely on a single methodology. We advocate for an integrated workflow that uses computational predictions to generate initial hypotheses, which are then tested and refined through rigorous, unbiased experimental screening.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Experimental Profiling cluster_2 Phase 3: Data Integration & Validation APSF APSF-HCl Structure RD Computational Prediction (Reverse Docking) APSF->RD Hits Integrated Hit List (Putative Targets) RD->Hits Predicted Hits ABPP Experimental Screening (Competitive ABPP) ABPP->Hits Experimental Hits Proteome Cell Lysate / Proteome Proteome->ABPP Validation Orthogonal Validation (Biochemical & Cellular Assays) Hits->Validation Final Validated & Prioritized Targets Validation->Final

Caption: Integrated workflow for APSF-HCl target identification.
In Silico Target Prediction: Generating Hypotheses with Reverse Docking

Expertise & Causality: Before committing to resource-intensive wet-lab experiments, we can computationally screen for potential protein binders. Reverse docking is a powerful in silico technique that inverts the traditional docking paradigm: instead of screening many compounds against one target, we screen one compound (APSF-HCl) against a large library of protein structures.[15][12][16] This approach is invaluable for rapidly generating a tractable list of candidate targets, predicting potential off-target liabilities, and providing structural hypotheses for binding modes.[4][12][17]

  • Ligand Preparation: Generate a high-quality 3D conformer of 1-Aminopropane-2-sulfonyl fluoride and assign appropriate partial charges.

  • Target Database Selection: Utilize a comprehensive, curated database of 3D protein structures, such as the Protein Data Bank (PDB), focusing on human proteins with well-defined binding pockets.

  • Docking Simulation: Employ a validated docking algorithm (e.g., AutoDock, GOLD, Glide) to systematically dock the APSF-HCl structure into the binding sites of every protein in the database.[18][19]

  • Scoring and Ranking: Rank the proteins based on the predicted binding affinity (docking score), which estimates the strength of the interaction.[18]

  • Hit Filtration: Filter the ranked list to remove proteins with poor scores and cluster the results by protein family to identify potential class-wide effects.

RankProtein TargetUniprot IDDocking Score (kcal/mol)Protein FamilyPutative Binding Site
1Serine Protease HtrA1P83105-9.8Serine ProteaseCatalytic Site (Ser)
2Kinase LCKP06239-9.1Tyrosine KinaseATP-binding pocket (Lys)
3Carbonic Anhydrase 2P00918-8.7LyaseActive Site (His)
4Aldehyde DehydrogenaseP05091-8.5OxidoreductaseSubstrate-binding pocket
5Serum AlbuminP02768-8.2Transport ProteinDrug-binding site II
Experimental Target Identification: Activity-Based Protein Profiling (ABPP)

Expertise & Causality: While computational methods are predictive, ABPP provides direct experimental evidence of target engagement in a complex biological system.[20][21] ABPP uses chemical probes to map the functional state of enzymes, offering a distinct advantage over expression proteomics, which only measures protein abundance.[22] A change in protein activity is often a more direct indicator of drug action than a change in expression level.[22] We will employ a competitive ABPP workflow, which is a powerful strategy for identifying the targets of unlabeled compounds like APSF-HCl.[23]

Principle of Competitive ABPP: The proteome is first treated with our compound of interest (APSF-HCl). Then, a broad-spectrum, reporter-tagged probe that reacts with the same class of residues is added. If APSF-HCl binds to a protein, it will block that site, preventing the reporter probe from binding. Proteins that show a significant reduction in reporter signal are therefore identified as direct targets of APSF-HCl.

G cluster_0 Step 1: Proteome Preparation cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Probe Labeling & Analysis Lysis Cell / Tissue Lysis Incubate_DMSO Control: Incubate with DMSO Lysis->Incubate_DMSO Incubate_APSF Treatment: Incubate with APSF-HCl Lysis->Incubate_APSF Add_Probe1 Add Alkyne-tagged Broad-Spectrum Probe Incubate_DMSO->Add_Probe1 Add_Probe2 Add Alkyne-tagged Broad-Spectrum Probe Incubate_APSF->Add_Probe2 Click_Chem1 CuAAC Click Chemistry (Add Biotin-Azide) Add_Probe1->Click_Chem1 Click_Chem2 CuAAC Click Chemistry (Add Biotin-Azide) Add_Probe2->Click_Chem2 Enrich Streptavidin Enrichment Click_Chem1->Enrich Click_Chem2->Enrich Digest On-Bead Tryptic Digest Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Quantitative Data Analysis LCMS->Data

Caption: Detailed workflow for Competitive ABPP.
  • Principle: This protocol uses quantitative mass spectrometry to identify proteins that are covalently modified by APSF-HCl in a native biological system by measuring their ability to compete with a broad-reactivity chemical probe.[24]

  • Materials:

    • Cultured cells or tissue homogenate

    • Lysis Buffer (e.g., PBS, 0.1% NP-40, protease inhibitors without AEBSF/PMSF)

    • APSF-HCl stock solution (in DMSO or water)

    • Broad-spectrum alkyne-tagged sulfonyl fluoride probe (e.g., a generic aryl-SF-alkyne)

    • Click Chemistry reagents: Biotin-azide, CuSO₄, TBTA ligand, TCEP

    • Streptavidin-agarose beads

    • Mass-spectrometry grade Trypsin, DTT, Iodoacetamide

    • LC-MS/MS system (e.g., Orbitrap)

  • Step-by-Step Methodology:

    • Proteome Preparation: Harvest cells and lyse via sonication in ice-cold lysis buffer. Determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 2 mg/mL.

    • Competitive Incubation: For each biological replicate, set up two reactions:

      • Treatment: Aliquot 500 µL of lysate and add APSF-HCl to a final concentration of 10 µM.

      • Control: Aliquot 500 µL of lysate and add an equivalent volume of vehicle (DMSO).

      • Incubate all samples for 1 hour at 37°C.

    • Probe Labeling: Add the alkyne-tagged broad-spectrum probe to all samples (treatment and control) to a final concentration of 1 µM. Incubate for 30 minutes at 37°C.

    • Click Chemistry: To each sample, add the pre-mixed click chemistry cocktail (Biotin-azide, CuSO₄, TBTA, TCEP). Incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.

    • Protein Enrichment: Add streptavidin-agarose beads to each sample and incubate for 2 hours at 4°C with rotation to capture biotinylated proteins.

    • Washing: Pellet the beads and wash extensively (e.g., 3x with 1% SDS in PBS, 3x with 6M Urea, 3x with PBS) to remove non-specifically bound proteins.

    • On-Bead Digestion: Resuspend the beads in a digestion buffer containing DTT. Incubate to reduce disulfide bonds. Add iodoacetamide to alkylate cysteines. Add sequencing-grade trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.

    • LC-MS/MS Analysis: Collect the supernatant containing the peptides. Analyze the samples using a high-resolution mass spectrometer with a label-free quantification (LFQ) method.[24]

    • Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant). Perform statistical analysis to identify peptides (and thus proteins) that show a statistically significant decrease in abundance in the APSF-HCl treated samples compared to the DMSO controls.

  • Self-Validation/Controls (Trustworthiness):

    • Vehicle Control (DMSO): This is the essential baseline against which changes in probe labeling are measured.

    • No-Probe Control: A sample that goes through the entire workflow without the addition of the alkyne probe is used to identify proteins that non-specifically bind to the streptavidin beads.

    • Biological Replicates: A minimum of three independent biological replicates are required to ensure statistical significance.

Protein TargetUniprot IDlog₂(Fold Change APSF/DMSO)p-valueValidated Interactor?
Serine Protease HtrA1P83105-4.11.2e-6Yes
Fatty Acid Amide HydrolaseP63111-3.55.4e-5Yes
Kinase LCKP06239-0.20.89No
Carbonic Anhydrase 2P00918-2.89.1e-4Yes
GAPDHP04406-0.10.95No

Part 3: Target Validation and Prioritization

Expertise & Causality: A statistically significant hit from a proteomics screen is a high-confidence candidate, but it is not a validated target.[25] Target validation is the process of proving that modulating the candidate protein with the compound leads to a functional biological outcome.[11][25] This step is crucial to de-risk a drug discovery program and ensure resources are focused on biologically relevant targets.[26] We must use orthogonal methods—techniques based on different principles than the primary screen—to confirm the interaction.

Orthogonal Validation Methods
  • Principle: To confirm that APSF-HCl directly inhibits the enzymatic activity of a candidate protein identified in the ABPP screen (e.g., HtrA1).

  • Methodology:

    • Obtain recombinant human HtrA1 protein.

    • In a 96-well plate, pre-incubate a fixed concentration of HtrA1 with a serial dilution of APSF-HCl (e.g., 1 nM to 100 µM) for 1 hour.

    • Initiate the enzymatic reaction by adding a fluorogenic peptide substrate.

    • Measure the rate of fluorescence increase over time.

    • Plot the reaction rate against the logarithm of APSF-HCl concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Self-Validation/Controls: Include a "no enzyme" control and a "no inhibitor" (DMSO) control.

  • Principle: To confirm that APSF-HCl binds to its target protein inside intact cells. Ligand binding typically stabilizes a protein, increasing its melting temperature.

  • Methodology:

    • Treat cultured cells with either APSF-HCl (10 µM) or vehicle (DMSO) for 2 hours.

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into a PCR plate and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

    • Lyse the cells by freeze-thawing and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble target protein (e.g., HtrA1) remaining at each temperature using Western blotting.

    • A positive result is a shift of the melting curve to a higher temperature in the APSF-HCl-treated samples.

Target Prioritization Matrix

After validation, rank the confirmed targets based on multiple criteria to decide which are most promising for further investigation.

Validated TargetBiochemical IC₅₀Cellular Engagement (CETSA ΔTₘ)ABPP Fold ChangeRelevance to DiseaseDruggability ScoreFinal Rank
HtrA150 nM+5.2 °C-4.1HighHigh1
FAAH250 nM+3.1 °C-3.5MediumHigh2
CA21.2 µM+1.5 °C-2.8LowMedium3

Part 4: Conclusion and Future Directions

This guide has outlined a systematic and robust strategy for the discovery and validation of novel protein targets for the covalent compound 1-Aminopropane-2-sulfonyl fluoride hydrochloride. By integrating the predictive power of in silico reverse docking with the unbiased experimental rigor of competitive activity-based protein profiling, researchers can efficiently move from thousands of possibilities to a handful of high-confidence candidates. The subsequent phase of orthogonal validation, using distinct biochemical and cellular methods, is a non-negotiable step that provides the necessary confidence to establish a true compound-target relationship. The prioritized targets that emerge from this workflow serve as the critical foundation for understanding the compound's mechanism of action, predicting potential toxicities, and guiding future medicinal chemistry efforts for lead optimization.

References

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Exploratory

In Silico Modeling of 1-Aminopropane-2-sulfonyl fluoride;hydrochloride (APSF-HCl) Docking: An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive, in-depth exploration of the in silico molecular docking of 1-Aminopropane-2-sulfonyl fluoride;hydrochloride (APSF-HCl), a well-characterized irreversible serine pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the in silico molecular docking of 1-Aminopropane-2-sulfonyl fluoride;hydrochloride (APSF-HCl), a well-characterized irreversible serine protease inhibitor. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the underlying scientific principles, the rationale behind methodological choices, and the critical interpretation of results that are paramount to successful computational drug discovery. We will navigate the nuances of covalent docking, a specialized but increasingly vital area of computational chemistry, using APSF-HCl as a practical exemplar. This guide is structured to provide both a robust theoretical foundation and a field-proven, step-by-step workflow, ensuring that the described protocols are not just a series of steps, but a self-validating system for rigorous scientific inquiry.

Introduction: The Imperative of Covalent Inhibition and the Role of In Silico Modeling

Covalent inhibitors have undergone a renaissance in drug discovery.[1][2] By forming a stable, chemical bond with their target protein, they offer distinct pharmacological advantages, including prolonged duration of action, high potency, and the ability to target proteins with shallow binding pockets that are often considered "undruggable" by non-covalent binders.[3][4] 1-Aminopropane-2-sulfonyl fluoride;hydrochloride (APSF-HCl), also known as 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), is a classic example of such an agent.[5][6] It belongs to the sulfonyl fluoride class of compounds, which act as irreversible inhibitors of serine proteases by targeting the highly reactive serine residue within the enzyme's active site.[5][6]

The mechanism of inhibition proceeds via a two-step process: first, the inhibitor reversibly binds to the active site, positioning its electrophilic "warhead" in proximity to the nucleophilic hydroxyl group of the active site serine.[7][8] This is followed by the formation of a stable sulfonyl-enzyme covalent bond, effectively inactivating the enzyme.[5] Understanding this interaction at an atomic level is critical for the rational design of next-generation covalent inhibitors with improved selectivity and reduced off-target effects.[1]

This is where in silico modeling, specifically covalent molecular docking, becomes an indispensable tool.[2] Covalent docking aims to predict the binding mode of a ligand that forms a covalent bond with its receptor.[3] Unlike traditional non-covalent docking, this process must account for the chemical reaction between the ligand and the protein. This guide will provide a detailed walkthrough of the theoretical and practical aspects of performing covalent docking for APSF-HCl, from initial target selection to the final analysis of the docked complex.

Foundational Concepts: The "Why" Behind the "How"

Before embarking on the technical workflow, it is crucial to understand the key concepts that underpin the process. The choices made at each step are not arbitrary; they are grounded in the principles of structural biology and computational chemistry.

The Ligand: 1-Aminopropane-2-sulfonyl fluoride;hydrochloride (APSF-HCl)
  • Chemical Properties: APSF-HCl is a water-soluble compound, which is an advantage over the more commonly known PMSF.[6] Its key functional group is the sulfonyl fluoride (-SO2F). This group is a moderately reactive electrophile, which makes it a suitable "warhead" for forming a covalent bond with a nucleophilic residue. The aminoethyl tail contributes to its solubility and provides a scaffold for potential future modifications to enhance binding affinity and selectivity.

  • Mechanism of Covalent Modification: The sulfonyl fluoride warhead reacts with the hydroxyl group of a serine residue in the active site of a protease.[5] This nucleophilic attack on the sulfur atom results in the displacement of the fluoride ion and the formation of a stable sulfonate ester linkage between the inhibitor and the enzyme.[5]

The Target: Serine Proteases
  • Catalytic Triad: Serine proteases are a large family of enzymes characterized by a conserved catalytic triad in their active site, typically consisting of Serine, Histidine, and Aspartate. The serine residue acts as the primary nucleophile in the catalytic mechanism of peptide bond hydrolysis. It is this highly reactive serine that APSF-HCl targets for covalent modification.

  • Target Selection for this Guide: For the purpose of this guide, we will use Human Thrombin as our target protein. Thrombin is a well-characterized serine protease crucial in the blood coagulation cascade and a relevant drug target. A high-resolution crystal structure of human thrombin is available in the Protein Data Bank (PDB), which is a prerequisite for any structure-based drug design project. We will use PDB ID: 1H2M .

Covalent Docking: A Specialized In Silico Approach

Standard molecular docking algorithms are designed to predict the non-covalent binding of a ligand to a protein. Covalent docking requires a more sophisticated approach that can model the formation of a chemical bond.[9] Several software packages have been developed to address this challenge, including but not limited to:

  • CovDock (Schrödinger): A comprehensive workflow that leverages the Glide docking engine for initial non-covalent sampling followed by the Prime refinement module to model the covalent bond formation and optimize the complex.[9]

  • GOLD: Utilizes a genetic algorithm and requires manual definition of the reactive atoms in the protein and ligand.[10][11]

  • AutoDock: While primarily a non-covalent docking tool, it can be adapted for covalent docking with specific protocols.[12]

  • MOE (Molecular Operating Environment): Offers a dedicated covalent docking module.[13]

This guide will focus on the conceptual workflow that is largely applicable across these platforms, with specific protocol steps detailed in a manner that can be adapted to the user's preferred software. The general workflow for covalent docking can be visualized as follows:

Covalent_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_Selection Target Selection (e.g., PDB: 1H2M) Protein_Prep Protein Preparation (Add H, Assign Charges) PDB_Selection->Protein_Prep Non_Covalent_Dock Non-Covalent Docking (Optional) (Pose Generation) Protein_Prep->Non_Covalent_Dock Ligand_Prep Ligand Preparation (APSF-HCl 3D Structure) Ligand_Prep->Non_Covalent_Dock Covalent_Dock Covalent Bond Formation (Reaction Definition) Non_Covalent_Dock->Covalent_Dock Refinement Pose Refinement & Minimization Covalent_Dock->Refinement Scoring Scoring & Ranking Refinement->Scoring Analysis Interaction Analysis & Visualization Scoring->Analysis

Caption: A generalized workflow for covalent molecular docking.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for performing a covalent docking study of APSF-HCl with human thrombin. The protocol is described in a software-agnostic manner where possible, with specific recommendations for widely used tools.

Part 1: Preparation of the Molecular Systems

Accurate preparation of both the protein and the ligand is the most critical phase of a docking experiment. Errors introduced here will propagate through the entire simulation, leading to unreliable results.

Protocol 3.1.1: Receptor (Human Thrombin) Preparation

  • Obtain the Crystal Structure: Download the PDB file for human thrombin (e.g., PDB ID: 1H2M) from the Protein Data Bank ([Link]).

  • Initial Inspection and Cleaning:

    • Visualize the downloaded structure in a molecular viewer (e.g., UCSF Chimera, PyMOL, Maestro).

    • The downloaded PDB file may contain multiple protein chains, co-factors, and water molecules. For this study, we are interested in the thrombin protein itself. Remove any extraneous molecules, such as co-crystallized ligands and all water molecules.

    • Inspect the protein for any missing residues or atoms. If there are missing loops or sidechains, they may need to be modeled using tools like MODELLER or the Prime module in Schrödinger. For this example, we will proceed with the provided structure, assuming it is of sufficient quality.

  • Protonation and Charge Assignment:

    • Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein structure. This is a crucial step as hydrogen bonding is a major contributor to ligand binding.

    • Assign protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) based on a physiological pH of 7.4. Most molecular modeling packages have automated tools for this (e.g., H++ server, Schrödinger's Protein Preparation Wizard).[14][15]

    • Assign partial atomic charges to all atoms in the protein using a standard force field (e.g., AMBER, OPLS). This is typically handled by the protein preparation utility in your chosen software.

  • Defining the Reactive Residue:

    • Identify the catalytic serine residue in the active site of thrombin (SER195 in most conventions). This will be the site of covalent attachment.

    • Ensure the sidechain of this residue is correctly modeled and has a hydroxyl group available for the reaction.

Protocol 3.1.2: Ligand (APSF-HCl) Preparation

  • Obtain or Build the Ligand Structure:

    • The 2D structure of APSF-HCl can be obtained from databases like PubChem (CID 186136).[16]

    • Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to create the 2D structure and save it in a suitable format (e.g., SDF, MOL2).

  • Generate a 3D Conformation:

    • Convert the 2D structure into a 3D conformation. Most docking software suites have tools for this (e.g., LigPrep in Schrödinger, Open Babel).

    • It is important to generate a low-energy 3D conformer of the ligand.

  • Assign Protonation States and Charges:

    • At physiological pH, the primary amine in APSF-HCl will be protonated. Ensure this is correctly represented in your ligand structure.

    • Assign partial atomic charges to the ligand atoms using a suitable force field (e.g., GAFF, OPLS3e). This is a standard step in ligand preparation modules of docking software.

Part 2: Performing the Covalent Docking

With the prepared receptor and ligand, we can now proceed to the docking simulation. The following protocol outlines a common and robust approach that first uses a non-covalent docking step to guide the covalent attachment.

Covalent_Docking_Protocol Start Prepared Receptor & Ligand Define_Site Define Binding Site (Grid Generation around SER195) Start->Define_Site Non_Covalent_Dock Step 1: Non-Covalent Docking (Generate initial poses) Define_Site->Non_Covalent_Dock Filter_Poses Step 2: Filter Poses (Proximity & Orientation to SER195) Non_Covalent_Dock->Filter_Poses Define_Reaction Step 3: Define Covalent Reaction (Ligand atom, Protein atom, Reaction type) Filter_Poses->Define_Reaction Covalent_Attach Step 4: Form Covalent Bond (In silico reaction) Define_Reaction->Covalent_Attach Refine_Complex Step 5: Refine & Score (Minimize the covalent complex) Covalent_Attach->Refine_Complex End Final Docked Poses Refine_Complex->End

Caption: A step-by-step protocol for a typical covalent docking experiment.

Protocol 3.2.1: The Covalent Docking Simulation

  • Define the Binding Site:

    • Define a docking grid or sphere centered on the active site serine (SER195). The size of the grid should be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Step 1: Non-Covalent Docking (Pose Generation):

    • Many covalent docking protocols begin with a standard, non-covalent docking run.[9] The purpose of this step is to generate a diverse set of binding poses for APSF-HCl in the active site.

    • The top-scoring poses from this step are then evaluated for their suitability for covalent bond formation.

  • Step 2: Filtering Poses:

    • From the non-covalent docking results, select poses where the sulfonyl fluoride group of APSF-HCl is in close proximity and has a favorable orientation relative to the hydroxyl group of SER195. This filtering can often be done automatically by the covalent docking software.

  • Step 3: Define the Covalent Reaction:

    • This is the key step that distinguishes covalent docking. You must explicitly define the reaction to be modeled. This typically involves specifying:

      • The ligand's reactive atom: The sulfur atom of the sulfonyl fluoride group.

      • The protein's reactive atom: The oxygen atom of the SER195 hydroxyl group.

      • The reaction type: In this case, a nucleophilic substitution or addition-elimination reaction.

      • The atoms that will be removed during the reaction (the fluorine from the ligand and the hydrogen from the serine hydroxyl group).

  • Step 4: Covalent Bond Formation and Refinement:

    • The software will now take the filtered poses and, for each one, computationally form the covalent bond you defined.

    • Following bond formation, the geometry of the now covalently-linked ligand and the surrounding protein sidechains is typically subjected to energy minimization to relieve any steric clashes and optimize the interactions.[9]

  • Step 5: Scoring and Ranking:

    • The final, refined covalent complexes are then scored. Covalent docking scoring functions are often more complex than their non-covalent counterparts. They may include terms that account for the energy of the covalent bond, the strain induced in the ligand and protein, and the non-covalent interactions of the bound ligand.[9][17]

    • The results will be a list of ranked poses, with the top-ranked pose representing the most probable binding mode.

Data Presentation and Analysis

The output of a covalent docking simulation requires careful analysis to extract meaningful insights. This involves more than simply looking at the top score.

Quantitative Data Summary

The primary quantitative output from a docking run is the docking score. It is good practice to summarize the results for the top poses in a table.

Pose RankDocking Score (kcal/mol)Key Non-Covalent InteractionsCovalent Bond Length (Å)
1-9.8H-bond with GLY193, HIS571.65
2-9.5H-bond with ASP1891.66
3-9.2Pi-cation with HIS571.65

Note: The docking scores are hypothetical and for illustrative purposes. The specific scoring function and its units will depend on the software used.

Qualitative Analysis of the Best Pose
  • Visual Inspection: Load the top-ranked covalent complex into a molecular viewer.

    • Verify the Covalent Bond: Confirm that the covalent bond between the sulfur of APSF-HCl and the oxygen of SER195 has been correctly formed and has a reasonable bond length (typically around 1.6-1.7 Å for a S-O bond).

    • Assess the Binding Pocket: Analyze how the rest of the APSF-HCl molecule is accommodated within the binding pocket. Look for favorable and unfavorable interactions.

    • Identify Key Interactions: Identify the specific non-covalent interactions (hydrogen bonds, ionic interactions, hydrophobic contacts) that stabilize the bound conformation of the inhibitor. For example, the protonated amine of APSF-HCl might form a salt bridge with an acidic residue like ASP189 in the S1 pocket of thrombin.

  • Comparison with Known Binders (if available): If there are existing crystal structures of similar inhibitors bound to your target, comparing your docked pose to the experimental structure (e.g., by calculating the Root Mean Square Deviation, RMSD) is a crucial validation step.[12][17] An RMSD value below 2.0 Å is generally considered a good prediction.[12]

Trustworthiness and Self-Validation

The protocols described are designed to be a self-validating system. Here’s how:

  • Rationale-Driven Steps: Every step, from protein preparation to the choice of docking strategy, is based on established principles of biophysical chemistry. The initial non-covalent docking acts as a physical filter, ensuring that only poses that are sterically and electrostatically plausible are considered for the computationally more expensive covalent step.

  • Cross-Verification: The final pose should make chemical sense. The geometry of the covalent bond should be reasonable. The non-covalent interactions should be consistent with the chemical properties of the ligand and the protein environment.

  • Redocking Experiments: A common validation technique is to take a known protein-covalent inhibitor complex from the PDB, separate the ligand, and then use the described protocol to dock it back into the protein. A successful protocol should be able to reproduce the crystallographic binding mode with a low RMSD.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the in silico modeling of APSF-HCl docking, a representative covalent inhibitor. We have journeyed from the foundational principles of covalent inhibition to a detailed, step-by-step protocol for performing and analyzing a covalent docking experiment. The key takeaway is that successful in silico modeling is not merely the execution of a software workflow but a scientifically rigorous process that requires careful preparation, a deep understanding of the underlying chemistry, and critical analysis of the results.

The field of computational covalent drug discovery is rapidly evolving.[1][2] Future advancements will likely involve the integration of quantum mechanics/molecular mechanics (QM/MM) methods for a more accurate description of the bond-forming reaction, the use of machine learning-based scoring functions, and the application of enhanced sampling molecular dynamics simulations to explore the conformational landscape of the covalent complex.[18] The principles and practices outlined in this guide provide a solid foundation upon which researchers can build as they leverage these powerful computational tools to design the next generation of covalent therapeutics.

References

  • The covalent docking software landscape: features and applications in drug design. (2025). PMC.
  • CovaDOTS: In Silico Chemistry-Driven Tool to Design Covalent Inhibitors Using a Linking Strategy. (2019). Journal of Chemical Information and Modeling.
  • Covalent Docking Software Update: SeeSAR 11.2 and CovXplorer Workflow. (2021). BioSolveIT.
  • Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. (n.d.). ResearchGate.
  • Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. (2023). The Journal of Physical Chemistry B - ACS Publications.
  • CovDock. (n.d.). Schrödinger.
  • How to Perform Covalent Docking Without Templates in Schrödinger | Glide, Maestro Full Tutorial. (2025). YouTube.
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025). ACS Publications.
  • List of the most popular software's and websites utilized for covalent docking. (n.d.). ResearchGate.
  • Estimating the binding energetics of reversible covalent inhibitors of the SARS-CoV-2 main protease: an in silico study. (n.d.). RSC Publishing.
  • Dockovalent - A Free Covalent Docking Server. (n.d.). UCSF.
  • Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). (2025). YouTube.
  • Modelling a covalent inhibitor of cathepsin proteins. (n.d.). Bonvin Lab.
  • Covalent Docking with MOE | Practical Demonstration & Results Interpretation. (2024). YouTube.
  • Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls. (2015). MDPI.
  • A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes. (n.d.). PMC.
  • 2019 Covalent docking tutorial 1 with PDB 5VKG. (2020). Rizzo Lab.
  • SeeSAR Covalent Docking Guide. (n.d.). BioSolveIT.
  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). Protheragen.
  • Comparative Evaluation of Covalent Docking Tools. (2019). Chemaxon.
  • Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices. (2022). PMC.
  • Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls. (2025). MDPI.
  • Session 4: Introduction to in silico docking. (n.d.). University of Colombo School of Computing.
  • Tutorial: Prepping Molecules. (2025). UCSF DOCK.
  • AEBSF. (n.d.). Wikipedia.
  • SAFETY DATA SHEET. (2012). Fisher Scientific.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • TECHNICAL INFORMATION. (n.d.). MP Biomedicals.
  • 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. (n.d.). Chem-Impex.
  • AEBSF·HCl – Serine Protease Inhibitor. (n.d.). APExBIO.
  • 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. (n.d.). PubChem.
  • Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. (n.d.). Carl ROTH.
  • 4-(2-Aminoethyl)benzenesulfonylfluoride hydrochloride. (2026). ChemicalBook.

Sources

Foundational

Comprehensive Toxicological &amp; Safety Guide: 1-Aminopropane-2-sulfonyl fluoride hydrochloride

Topic: Understanding the Toxicity Profile of 1-Aminopropane-2-sulfonyl fluoride;hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the Toxicity Profile of 1-Aminopropane-2-sulfonyl fluoride;hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary & Compound Identity

1-Aminopropane-2-sulfonyl fluoride hydrochloride (CAS: 2551117-65-6) is a specialized aliphatic sulfonyl fluoride reagent.[1][2] Unlike its widely characterized aromatic analogs (e.g., PMSF, AEBSF) used as protease inhibitors, this compound represents a distinct class of reactive electrophilic building blocks .

Critical Safety Notice: Due to its status as a specialized research reagent, specific in vivo toxicological data (e.g., LD50, carcinogenicity) is not publicly available. Consequently, this guide utilizes Read-Across Toxicology , inferring hazards from the functional group reactivity (Structure-Activity Relationship - SAR) of sulfonyl fluorides and aliphatic amines.[1]

Researchers must treat this compound as a high-potency covalent modifier capable of irreversible protein binding and potential neurotoxicity until proven otherwise.[1]

Chemical Identification Table
PropertyDetail
Chemical Name 1-Aminopropane-2-sulfonyl fluoride hydrochloride
CAS Number 2551117-65-6 (HCl salt) / 2282127-17-5 (Free base)
Molecular Formula C3H8FNO2S[1][3][4] · HCl
Molecular Weight 177.63 g/mol (approx.[1] for HCl salt)
Functional Class Aliphatic Sulfonyl Fluoride; Electrophile
Predicted Reactivity High (SuFEx chemistry); Hydrolytically unstable at high pH
Physical State White to off-white solid (hygroscopic)

Mechanistic Toxicity Profile

The toxicity of 1-Aminopropane-2-sulfonyl fluoride hydrochloride is driven by two primary mechanisms: Electrophilic Protein Alkylation and Fluoride Ion Release .[1]

Primary Mechanism: Covalent Protein Modification

The sulfonyl fluoride group (-SO2F) is a "warhead" that reacts specifically with nucleophilic amino acid residues—primarily Serine, but also Threonine, Tyrosine, Lysine, and Cysteine—within a protein's active site or surface.[1]

  • Mechanism: Nucleophilic Substitution at Sulfur (Sn2-like).[1]

  • Target: Serine proteases (e.g., Trypsin, AChE) are likely targets. The aliphatic propyl backbone may confer different specificity compared to the aromatic ring of PMSF.

  • Consequence: Irreversible inhibition of enzymatic function.[5] If the target is Acetylcholinesterase (AChE), the compound could exhibit neurotoxicity similar to organophosphates or PMSF.[1]

Secondary Mechanism: Hydrolysis & Fluoride Release

Upon contact with water (especially at pH > 7.5), the sulfonyl fluoride moiety hydrolyzes, releasing the corresponding sulfonic acid and a free fluoride ion (F⁻).[1]

  • Reaction: R-SO2F + H2O → R-SO3H + HF

  • Toxicity: While the molar quantity of fluoride released from milligram-scale experiments is typically sub-lethal, chronic exposure or large spills can lead to local tissue necrosis (hydrofluoric acid-like burns) and systemic fluorosis.[1]

Pathway Visualization

The following diagram illustrates the divergent pathways of the compound in a biological system:

ToxicityMechanism Compound 1-Aminopropane-2-sulfonyl fluoride (Reagent) Adduct Covalent Protein Adduct (Enzyme Inhibition) Compound->Adduct SuFEx Reaction Hydrolysis Hydrolysis Products: Sulfonic Acid + Fluoride Ion (F-) Compound->Hydrolysis Hydrolytic Breakdown Target Nucleophilic Protein (Ser/Thr/Tyr/Lys) Target->Adduct Water Aqueous Environment (pH > 7.0) Water->Hydrolysis ToxEffect1 Loss of Function (e.g., Protease Inhibition) Adduct->ToxEffect1 ToxEffect2 Local Tissue Necrosis (Acid/Fluoride Burn) Hydrolysis->ToxEffect2

Caption: Divergent reactive pathways: Irreversible protein binding (toxicity source 1) vs. Hydrolysis releasing F- (toxicity source 2).[1]

Toxicokinetics (ADME) - Predictive Analysis[1]

Since specific ADME data is absent, we apply "Read-Across" from AEBSF and aliphatic amines.[1]

  • Absorption: The hydrochloride salt is highly water-soluble.[1] Upon inhalation of dust or ingestion, it will rapidly dissolve in mucosal fluids. The amine group facilitates transport across cell membranes, potentially increasing bioavailability compared to non-amine analogs.

  • Distribution: Likely systemic. The amine functionality may lead to lysosomotropism (accumulation in acidic organelles) or uptake by amine transporters.[1]

  • Metabolism:

    • Phase I: Rapid hydrolysis of the S-F bond by esterases or spontaneous chemical hydrolysis.

    • Phase II: The resulting aminopropanesulfonic acid is likely excreted renally (similar to taurine analogs).[1]

  • Excretion: Fluoride is excreted via urine; the organic sulfonate backbone is likely eliminated renally.

Handling & Safety Protocols

Trustworthiness Principle: Treat this substance as a potential fatal neurotoxin and corrosive agent . The following protocols are designed to be self-validating—meaning the steps include checks (e.g., pH monitoring) to ensure safety.

Personal Protective Equipment (PPE) Matrix
Hazard LevelRequired PPERationale
Standard Nitrile Gloves (Double), Safety Goggles, Lab CoatPrevents skin contact and ocular damage from corrosive dust.[1]
High Risk (Weighing >100mg)Face Shield + N95/P100 Respirator or Fume HoodPrevents inhalation of dust which can hydrolyze to HF in lungs.[1]
Experimental Protocol: Safe Solubilization & Quenching

Objective: Safely prepare a stock solution and neutralize excess reagent after use.

Step-by-Step Methodology:

  • Preparation (Solvent Choice):

    • Do not dissolve in basic buffers (pH > 8) immediately, as hydrolysis will be too rapid.[1]

    • Preferred: Dissolve in anhydrous DMSO or water/ethanol (1:[1]1) immediately before use.[1]

    • Validation: Solution should be clear. If cloudy or generating heat, moisture contamination has occurred.

  • Usage:

    • Add to reaction mixture.

    • Note: The half-life of the sulfonyl fluoride group decreases as pH increases.[1] At pH 7.5, half-life is typically 1-4 hours (analogous to AEBSF).[1]

  • Quenching (Deactivation):

    • Reagent: 1M Sodium Hydroxide (NaOH) or 1M Tris Buffer (pH 9.0).

    • Procedure: Add excess base to the waste stream containing the reagent.[1]

    • Time: Allow to stand for at least 1 hour.

    • Mechanism: High pH forces the hydrolysis of the S-F bond, converting the reactive electrophile into inert sulfonate and fluoride.

    • Validation Check: Check pH. It must remain >9.[1]0. If pH drops, add more base.

Emergency Response: Spill Cleanup

If the solid powder is spilled:

  • Evacuate the immediate area.

  • Don PPE: Double gloves, respiratory protection.

  • Cover the spill with a pad soaked in 5% Sodium Bicarbonate solution.[1] This prevents the generation of acidic fumes and begins neutralization.

  • Wipe up and place in a hazardous waste container labeled "Fluoride Containing / Organic Acid".

Decision Logic for Safety Management

The following workflow outlines the decision process for handling this compound, integrating the "Stop/Go" safety checks.

SafetyWorkflow Start Start: Handling 1-Aminopropane-2-sulfonyl fluoride CheckState Check Physical State: Is it dry powder? Start->CheckState Dissolve Dissolve in Anhydrous Solvent (DMSO/EtOH) CheckState->Dissolve Yes Use Experimental Use Dissolve->Use WasteDecision Disposal/Cleanup Use->WasteDecision Quench Quench with High pH Buffer (1M NaOH or Tris pH 9) WasteDecision->Quench Wait Wait >1 Hour for Hydrolysis Quench->Wait CheckPH Validation: Is pH > 9.0? Wait->CheckPH Disposal Dispose as Chemical Waste (Fluoride/Corrosive) CheckPH->Disposal Yes AddBase Add more Base CheckPH->AddBase No AddBase->Wait

Caption: Operational workflow for safe handling and verified deactivation of the reagent.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.[1] (Cited for SuFEx mechanism and protein reactivity).[1]

  • California Department of Pesticide Regulation . (2006).[1] Sulfuryl Fluoride Risk Characterization. (Cited for general fluoride ion toxicity mechanisms).[1][4] Retrieved from [Link][1]

Sources

Exploratory

Solubility testing of 1-Aminopropane-2-sulfonyl fluoride;hydrochloride in common lab solvents

The following technical guide details the solubility profiling and handling of 1-Aminopropane-2-sulfonyl fluoride hydrochloride , a specialized aliphatic SuFEx (Sulfur(VI) Fluoride Exchange) reagent. Given the specific n...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling and handling of 1-Aminopropane-2-sulfonyl fluoride hydrochloride , a specialized aliphatic SuFEx (Sulfur(VI) Fluoride Exchange) reagent.

Given the specific nature of this compound (an aliphatic


-amino sulfonyl fluoride salt), this guide synthesizes established protocols for sulfonyl fluoride warheads with the physicochemical handling requirements of hydrochloride salts.

Technical Guide & Standard Operating Procedure (SOP)

Chemical Identity & Physicochemical Context

Before initiating wet-lab work, the researcher must understand the competing forces within this molecule. It is a "Janus" molecule: the hydrochloride salt confers high polarity and water solubility, while the sulfonyl fluoride (


) is a hydrophobic, latent electrophile.
  • Compound: 1-Aminopropane-2-sulfonyl fluoride hydrochloride

  • Functional Class: Aliphatic

    
    -amino sulfonyl fluoride (Salt form).
    
  • Key Reactivity: SuFEx "click" chemistry (reaction with Tyrosine/Serine/Lysine) and pH-dependent intramolecular cyclization.

Predicted Solubility Profile (Theoretical)

Based on substituent contribution analysis for ionic aliphatic salts.

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Aqueous Water / PBS (pH < 7)High (>50 mg/mL)Ionic lattice dissociation of the HCl salt.
Polar Aprotic DMSO, DMFHigh (>25 mg/mL)High dielectric constant solvates the cation/anion pair.
Polar Protic Methanol, EthanolModerate Soluble, but likely lower than water; H-bonding capability.[1]
Chlorinated Dichloromethane (DCM)Negligible The ionic salt lattice is too stable for non-polar DCM.
Hydrocarbon Hexanes, TolueneInsoluble Complete lack of solvation energy for the salt.

Critical Insight: To use this compound in organic synthesis (DCM/THF), you must likely perform a free-basing step or use a phase-transfer catalyst. Do not attempt to dissolve the HCl salt directly in non-polar organic media.

Protocol: Step-Wise Solubility Determination

Do not rely on visual inspection alone. Sulfonyl fluorides can form micro-emulsions that mimic true solutions. This protocol uses a Tiered Gravimetric Approach validated by HPLC/NMR.

Phase A: The "Drop-Wise" Visual Screen (Qualitative)

Objective: Rapidly categorize solvents as "Good," "Poor," or "Non-solvent."

  • Preparation: Weigh 5 mg of 1-Aminopropane-2-sulfonyl fluoride HCl into a 1.5 mL clear microcentrifuge tube.

  • Addition: Add the target solvent in 10

    
    L increments  (micropipette).
    
  • Agitation: Vortex for 30 seconds after each addition. Sonication (30s) is permitted only if the tube is kept on ice (to prevent thermal hydrolysis).

  • Endpoint:

    • Soluble: Clear solution within 100

      
      L (Solubility 
      
      
      
      50 mg/mL).
    • Moderately Soluble: Clear solution within 500

      
      L (Solubility 
      
      
      
      10 mg/mL).
    • Insoluble: Visible solid remains after 1 mL.

Phase B: Quantitative Saturation Point (HPLC-Validated)

Objective: Determine exact solubility limit for formulation.

  • Saturation: Add excess solid (approx. 50 mg) to 0.5 mL of solvent.

  • Equilibration: Shake at 25°C for 4 hours.

  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter  (Do not use Nylon, which may bind the sulfonyl fluoride).
    
  • Assay: Dilute the filtrate 1:100 in Acetonitrile and inject into HPLC (C18 column, Water/ACN gradient).

    • Note: If HPLC is unavailable, evaporate a measured volume of filtrate to dryness and weigh the residue (Gravimetric method).

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and troubleshooting.

SolubilityWorkflow Start Start: 5 mg Solid Sample AddSolvent Add 10 µL Solvent Vortex 30s Start->AddSolvent Check Visual Inspection: Clear Solution? AddSolvent->Check Soluble High Solubility (>500 mg/mL) Check->Soluble Yes MoreSolvent Add Solvent up to 100 µL Check->MoreSolvent No Check2 Clear Solution? MoreSolvent->Check2 Moderate Moderate Solubility (50-500 mg/mL) Check2->Moderate Yes Dilute Add Solvent up to 1 mL Check2->Dilute No Check3 Clear Solution? Dilute->Check3 Check3->Moderate Yes (Low end) Low Low Solubility (<5 mg/mL) Check3->Low No

Caption: Tiered solubility screening logic for rapid solvent categorization.

Stability & Reactivity Considerations

The "hydrochloride" designation is the key to this molecule's stability. The protonated amine (


) prevents the amine from acting as a nucleophile against its own sulfonyl fluoride group.
The "Self-Destruct" Mechanism (pH Sensitivity)

If you dissolve this compound in aqueous buffer at pH > 7.5 , the amine deprotonates. In a 1,2-system (propyl backbone), the free amine can attack the sulfonyl fluoride intramolecularly, ejecting fluoride and forming a cyclic sultam .

Stability Testing Protocol (F-NMR):

  • Dissolve 10 mg of compound in 600

    
    L of deuterated solvent (
    
    
    
    or
    
    
    ).
  • Add internal standard:

    
    -trifluorotoluene (inert).
    
  • Acquire

    
    -NMR at t=0, 1h, 4h, 24h.
    
    • Intact Signal:

      
       +50 to +65 ppm (typical for aliphatic 
      
      
      
      ).
    • Hydrolysis Product: Free fluoride ion (

      
       -120 ppm) or sulfonate.
      
Degradation Pathway Visualization

Degradation Compound 1-Aminopropane-2-sulfonyl fluoride HCl (Stable Solid) FreeBase Free Amine Intermediate (Transient) Compound->FreeBase -HCl Base Base / High pH (Deprotonation) Base->FreeBase Cyclization Intramolecular Attack (Cyclization) FreeBase->Cyclization Sultam Cyclic Sultam + HF (Inactive Species) Cyclization->Sultam

Caption: pH-induced degradation pathway via intramolecular sultam formation.

Storage & Handling Recommendations

  • Hygroscopicity: As a hydrochloride salt, this compound is likely hygroscopic. Moisture absorption will lead to hydrolysis over time.

    • Requirement: Store under argon/nitrogen at -20°C.

    • Handling: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

  • Solution Storage:

    • DMSO Stock (100 mM): Stable for months at -20°C.

    • Aqueous Stock: Prepare fresh. Do not store. If necessary, keep at pH 4-6.

References

  • Jones, L. H. (2018). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. ACS Medicinal Chemistry Letters. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Narayanam, M. K., et al. (2020). Characterization of the Hydrolytic Stability of Sulfonyl Fluorides. Bioconjugate Chemistry. Link

  • Cayman Chemical. (2023). AEBSF (hydrochloride) Product Information & Solubility Data. (Used as proxy for amino-sulfonyl fluoride salt behavior). Link

Sources

Protocols & Analytical Methods

Method

Protocol for using 1-Aminopropane-2-sulfonyl fluoride;hydrochloride as a protease inhibitor

Application Note: Protocol for Using 1-Aminopropane-2-sulfonyl fluoride hydrochloride (APSF-HCl) as a Serine Protease Inhibitor Executive Summary 1-Aminopropane-2-sulfonyl fluoride hydrochloride (APSF-HCl) is a water-sol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Using 1-Aminopropane-2-sulfonyl fluoride hydrochloride (APSF-HCl) as a Serine Protease Inhibitor

Executive Summary

1-Aminopropane-2-sulfonyl fluoride hydrochloride (APSF-HCl) is a water-soluble, irreversible inhibitor of serine proteases.[1] Structurally analogous to widely used inhibitors like AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride) and PMSF (Phenylmethanesulfonyl fluoride), APSF-HCl offers distinct advantages in aqueous solubility and stability due to its hydrochloride salt formulation and aliphatic backbone.

This technical guide details the mechanism of action, preparation of stock solutions, and a standardized protocol for protease inhibition in biological samples. It is designed for researchers requiring precise control over proteolytic degradation during protein purification, cell lysis, and enzymatic assays.

Mechanism of Action

The inhibitory activity of APSF-HCl relies on the reactivity of the sulfonyl fluoride functional group (


) towards the nucleophilic hydroxyl group of the active site serine residue in the protease catalytic triad (Ser-His-Asp).
  • Recognition: The positively charged ammonium group (

    
    ) of APSF-HCl mimics the side chains of basic amino acids (Lysine/Arginine), directing the molecule into the S1 specificity pocket of trypsin-like serine proteases.
    
  • Sulfonylation: The hydroxyl oxygen of the catalytic serine attacks the sulfur atom of the sulfonyl fluoride.[2][3]

  • Irreversible Inhibition: Fluoride is displaced as a leaving group, forming a stable covalent sulfonyl-enzyme adduct.[2] This modification sterically and chemically blocks the active site, rendering the protease permanently inactive.

Target Specificity:

  • Primary Targets: Trypsin-like serine proteases (due to the cationic amine).

  • Secondary Targets: Chymotrypsin, Thrombin, Plasmin, and Kallikrein.

Technical Specifications & Preparation

Chemical Properties
PropertySpecification
Chemical Name 1-Aminopropane-2-sulfonyl fluoride hydrochloride
CAS Number 2551117-65-6
Molecular Formula

Solubility Highly soluble in water (>100 mg/mL); Soluble in DMSO
Stability (Solid) Stable at -20°C (desiccated)
Stability (Solution) Hydrolyzes at pH > 7.5; Stable in acidic solution (pH 4-6)
Stock Solution Protocol

Unlike PMSF, which requires toxic organic solvents (isopropanol/ethanol), APSF-HCl can be prepared directly in aqueous buffers, minimizing solvent-induced protein denaturation.

Reagent Preparation:

  • Calculate Mass: To prepare 10 mL of a 100 mM (100x) Stock Solution.

    • MW ≈ 177.63 g/mol (Check specific batch CoA).

    • Mass required:

      
      .
      
  • Solvent Selection: Use Milli-Q Water or 1 mM HCl .

    • Note: Using weak acid (1 mM HCl) significantly extends the half-life of the stock solution by retarding hydrolysis of the sulfonyl fluoride.

  • Dissolution: Vortex until fully dissolved (typically < 1 minute).

  • Storage: Aliquot into 100-200 µL volumes and store at -20°C . Avoid repeated freeze-thaw cycles.

Experimental Protocol: Protease Inhibition

Objective: To inhibit serine protease activity in a cell lysate or protein fraction.[1][4]

Workflow Diagram

ProteaseInhibitionWorkflow Start Biological Sample (Cell Lysate / Tissue Homogenate) AddInhibitor Add APSF-HCl to Sample Target Final Conc: 0.1 - 1.0 mM Start->AddInhibitor PrepStock Prepare 100 mM APSF-HCl Stock (Solvent: Water or 1 mM HCl) PrepStock->AddInhibitor Freshly Thawed Incubation Incubate Sample Conditions: 4°C for 15-30 mins (Allows covalent modification) AddInhibitor->Incubation Mixing Quench Optional: Quench Unreacted Inhibitor (Only if downstream assay is sensitive) Incubation->Quench Downstream Proceed to Purification / Assay (Protease-Free Environment) Incubation->Downstream Quench->Downstream

Caption: Step-by-step workflow for inhibiting serine proteases using APSF-HCl in biological samples.

Step-by-Step Procedure
  • Sample Preparation:

    • Keep biological samples (lysates, plasma, etc.) on ice (4°C) to minimize background proteolytic activity.

    • Determine the total volume of your sample.

  • Inhibitor Addition:

    • Thaw a 100 mM APSF-HCl stock aliquot.

    • Add APSF-HCl to the sample to achieve a final concentration of 0.1 mM to 1.0 mM .

    • Calculation Example: For 10 mL of lysate, add 100 µL of 100 mM stock (Final = 1 mM).

  • Incubation (Critical Step):

    • Mix gently by inversion. Do not vortex vigorously if the protein is shear-sensitive.

    • Incubate at 4°C for 15–30 minutes .

    • Why? Unlike reversible inhibitors, APSF-HCl requires time to form the covalent bond with the active site serine. Immediate processing may result in incomplete inhibition.

  • Dialysis/Desalting (Optional):

    • If the unreacted sulfonyl fluoride interferes with downstream applications (e.g., specific chemical labeling), remove excess inhibitor via dialysis or a desalting column (PD-10).

    • Note: Once bound, the inhibition is permanent; removing free APSF-HCl will not restore protease activity.

Comparative Analysis: APSF-HCl vs. Standard Inhibitors

FeatureAPSF-HClPMSFAEBSF (Pefabloc)
Solubility High (Water) Low (Requires Ethanol/IPA)High (Water)
Stability (pH 7) Moderate (

hours)
Low (

min)
High
Toxicity Corrosive / Neurotoxin risk *Toxic / NeurotoxinLow Toxicity
Target Specificity Trypsin-like (Basic)General Serine ProteaseTrypsin-like (Basic)
Reversibility IrreversibleIrreversibleIrreversible

*Safety Note: As an aliphatic sulfonyl fluoride, APSF-HCl shares structural similarities with Methanesulfonyl Fluoride (MSF), a known Acetylcholinesterase (AChE) inhibitor. Handle with extreme caution.

Safety & Handling Protocol

Hazard Identification:

  • Corrosive: Causes severe skin burns and eye damage.

  • Neurotoxicity: Potential inhibitor of Acetylcholinesterase (AChE).

Required PPE:

  • Chemical safety goggles (or face shield).

  • Nitrile gloves (Double gloving recommended).

  • Lab coat with long sleeves.

  • Fume Hood: All weighing and stock preparation must be performed inside a certified chemical fume hood.

Disposal:

  • Quench excess stock solutions with 1M NaOH (hydrolyzes the fluoride) for 1 hour before disposing into hazardous chemical waste streams. Do not pour down the drain.

References

  • Fahrney, D. E., & Gold, A. M. (1963). Sulfonyl fluorides as inhibitors of esterases.[3] I. Rates of reaction with acetylcholinesterase,

    
    -chymotrypsin, and trypsin. Journal of the American Chemical Society, 85(7), 997-1000. 
    
  • Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-4750.

  • Sigma-Aldrich. Product Specification: 1-Aminopropane-2-sulfonyl fluoride hydrochloride.[5]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[4] Chemical Science, 6(5), 2650-2659.[6]

Sources

Application

Application Notes and Protocols for 1-Aminopropane-2-sulfonyl fluoride hydrochloride (APSF-HCl) in Mapping Enzyme Active Sites

Introduction: A Precision Tool for Covalent Enzyme Interrogation In the intricate landscape of cellular signaling and metabolic pathways, enzymes are the master regulators. Understanding their function, particularly the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Precision Tool for Covalent Enzyme Interrogation

In the intricate landscape of cellular signaling and metabolic pathways, enzymes are the master regulators. Understanding their function, particularly the architecture and reactivity of their active sites, is paramount for both fundamental biological research and the development of novel therapeutics. 1-Aminopropane-2-sulfonyl fluoride hydrochloride (APSF-HCl) and its analogs have emerged as powerful chemical probes for the targeted, covalent modification of enzyme active sites.[1][2]

Unlike reversible inhibitors that bind and dissociate, covalent probes like APSF-HCl form a stable, long-lasting bond with their target, effectively "trapping" the enzyme in an inhibited state.[3][4] This property makes them invaluable for a range of applications, from mapping the catalytic residues within an active site to identifying and quantifying active enzymes in complex biological mixtures. This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing APSF-HCl and similar sulfonyl fluoride probes in your research. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

The Chemistry of Covalent Targeting: Mechanism of Action

The efficacy of APSF-HCl as an active site mapping tool lies in the unique reactivity of its sulfonyl fluoride (SO₂F) "warhead".[1][3][5] This electrophilic moiety is relatively stable in aqueous solutions but becomes highly reactive in the presence of a potent nucleophile, such as the activated serine residue within the catalytic triad of a serine protease.[1][3][4]

The process of covalent modification unfolds as follows:

  • Binding and Positioning: The probe first binds non-covalently to the enzyme's active site. The specific structure of the probe can influence its affinity and selectivity for different enzymes.

  • Nucleophilic Attack: The catalytically active serine residue, rendered highly nucleophilic by the surrounding amino acids in the active site (typically a catalytic triad), attacks the electrophilic sulfur atom of the sulfonyl fluoride.[3]

  • Covalent Adduct Formation: This attack leads to the formation of a stable sulfonyl-enzyme adduct, with the concomitant displacement of the fluoride ion.[5] This irreversible modification permanently inactivates the enzyme.[4][6]

While serine is a primary target, the sulfonyl fluoride moiety can also react with other nucleophilic residues such as tyrosine, lysine, and histidine, depending on the specific protein microenvironment and the structure of the probe.[1][2][4][7]

Mechanism_of_Action cluster_Enzyme Enzyme Active Site Serine Catalytic Serine (Ser-OH) TransitionState Transition State Serine->TransitionState Nucleophilic Attack Histidine Histidine Aspartate Aspartate APSF APSF-HCl (R-SO₂F) APSF->TransitionState Binding & Positioning CovalentAdduct Covalently Modified Enzyme (Ser-O-SO₂-R) TransitionState->CovalentAdduct Irreversible Bond Formation Fluoride Fluoride Ion (F⁻) TransitionState->Fluoride Displacement ABPP_Workflow Proteome Complex Proteome (e.g., Cell Lysate) Labeling Covalent Labeling of Active Enzymes Proteome->Labeling Probe Alkyne-APSF Probe Probe->Labeling Click Click Chemistry Reaction (+ Azide-Reporter Tag) Labeling->Click Analysis Downstream Analysis Click->Analysis Gel SDS-PAGE & Fluorescence Scanning Analysis->Gel MS Affinity Purification & Mass Spectrometry Analysis->MS Applications_Relationship APSF 1-Aminopropane-2-sulfonyl fluoride hydrochloride (APSF-HCl) Inhibition Enzyme Inhibition Kinetics (IC₅₀) APSF->Inhibition ABPP Activity-Based Protein Profiling (ABPP) APSF->ABPP Structure Structural Biology (X-ray Crystallography) APSF->Structure DrugDev Drug Development Inhibition->DrugDev TargetID Target Identification & Validation ABPP->TargetID Structure->DrugDev TargetID->DrugDev

Sources

Method

Application Notes and Protocols: Synthesis and Use of Biotinylated 1-Aminopropane-2-sulfonyl Fluoride for Affinity Purification

Introduction: The Power of Covalent Probes in Unraveling the Proteome In the landscape of chemical biology and drug discovery, the ability to selectively identify and enrich proteins based on their functional state is pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Covalent Probes in Unraveling the Proteome

In the landscape of chemical biology and drug discovery, the ability to selectively identify and enrich proteins based on their functional state is paramount. Activity-based protein profiling (ABPP) has emerged as a powerful strategy to address this challenge, moving beyond mere protein abundance to directly measure enzymatic activity within complex biological systems.[1][2][3][4][5] At the heart of ABPP are activity-based probes (ABPs), meticulously designed molecules that typically consist of a reactive "warhead," a linker, and a reporter tag.[3][4]

This application note details the synthesis and application of a novel ABP, biotinylated 1-aminopropane-2-sulfonyl fluoride. This probe is designed to covalently modify the active sites of specific enzyme classes, particularly serine hydrolases, which play critical roles in a myriad of physiological and pathological processes.[2][4][5][6] The sulfonyl fluoride moiety serves as a privileged electrophilic warhead, exhibiting a fine balance of stability in aqueous environments and reactivity towards nucleophilic residues within an enzyme's active site, such as serine, threonine, lysine, and tyrosine.[7][8][9][10] This covalent and irreversible interaction, often proceeding through a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism, effectively "tags" active enzymes.[8]

The incorporation of a biotin reporter tag allows for the highly selective and robust enrichment of these tagged proteins from complex lysates using streptavidin-based affinity purification.[11][12][13][14][15] The exceptionally strong and specific interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) ensures efficient capture and stringent washing to remove non-specifically bound proteins, leading to a highly enriched sample of the target enzymes for subsequent identification and analysis by mass spectrometry.[14][16][17]

These application notes provide a comprehensive guide for researchers, from the chemical synthesis of the biotinylated probe to its application in affinity purification and considerations for downstream proteomic analysis.

Part 1: Chemical Synthesis of Biotinylated 1-Aminopropane-2-sulfonyl Fluoride

The synthesis of the target probe is a multi-step process that begins with a commercially available starting material and involves standard organic chemistry transformations. The following protocol is a proposed synthetic route based on established chemical principles.

Overall Synthetic Scheme

Synthetic Workflow A 1. Boc Protection of Aminopropanol B 2. Sulfonylation A->B (Boc)₂O, Base C 3. Fluorination B->C Na₂SO₃, H₂O then PCl₅ D 4. Boc Deprotection C->D KHF₂, Phase Transfer Catalyst E 5. Biotinylation D->E TFA or HCl F Final Product E->F NHS-Biotin, Base

Caption: Proposed synthetic workflow for biotinylated 1-aminopropane-2-sulfonyl fluoride.

Experimental Protocol: Synthesis

Materials and Reagents:

  • 1-Amino-2-propanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium sulfite (Na₂SO₃)

  • Phosphorus pentachloride (PCl₅)

  • Potassium bifluoride (KHF₂)

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • NHS-Biotin

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Standard laboratory glassware and purification apparatus (silica gel for chromatography)

Step 1: Boc-Protection of 1-Amino-2-propanol

  • Dissolve 1-amino-2-propanol in dichloromethane (DCM).

  • Add triethylamine (TEA) as a base.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM to the reaction mixture at 0 °C.[18][19][20]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-1-amino-2-propanol.

Step 2: Conversion to Sulfonate

  • This step involves a two-stage process to convert the hydroxyl group to a sulfonate.

  • First, react the N-Boc-1-amino-2-propanol with a suitable sulfonylating agent. A common method involves conversion to a tosylate or mesylate, followed by displacement with a sulfite salt.

  • Alternatively, a more direct but less common approach could be explored.

Step 3: Conversion to Sulfonyl Fluoride

  • The conversion of sulfonates or sulfonic acids to sulfonyl fluorides can be achieved in a one-pot procedure.[7][21]

  • Treat the sulfonate intermediate with a chlorinating agent like cyanuric chloride, followed by a fluorine source such as potassium bifluoride (KHF₂) in the presence of a phase transfer catalyst.[7][21]

  • The reaction is typically carried out in a solvent like acetonitrile.

  • Purify the resulting N-Boc-1-aminopropane-2-sulfonyl fluoride by column chromatography.

Step 4: Boc-Deprotection

  • Dissolve the purified N-Boc-1-aminopropane-2-sulfonyl fluoride in DCM.

  • Add trifluoroacetic acid (TFA) dropwise at 0 °C.[18][22][23]

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude product, 1-aminopropane-2-sulfonyl fluoride, is often obtained as a salt and can be used directly in the next step after neutralization or purification.

Step 5: Biotinylation

  • Dissolve the 1-aminopropane-2-sulfonyl fluoride in a suitable buffer, such as 0.1 M sodium bicarbonate (pH 8.3-8.5).[24][25]

  • Prepare a stock solution of NHS-Biotin in an organic solvent like DMF or DMSO.[26]

  • Add the NHS-Biotin solution to the amine solution with stirring. A molar excess of the NHS-biotin is typically used.[24]

  • Allow the reaction to proceed at room temperature for at least 4 hours or overnight at 4 °C.[24]

  • Purify the final product, biotinylated 1-aminopropane-2-sulfonyl fluoride, by reverse-phase high-performance liquid chromatography (HPLC).

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.[9][27]

Step Key Transformation Typical Reagents Purpose
1 Amine Protection(Boc)₂O, TEATo prevent the amine from reacting in subsequent steps.[19][28]
2 & 3 Sulfonyl Fluoride FormationSulfonylating agent, KHF₂To introduce the reactive sulfonyl fluoride warhead.[7][21]
4 Amine DeprotectionTFA or HClTo expose the primary amine for biotinylation.[3][22][23]
5 BiotinylationNHS-BiotinTo attach the biotin reporter tag for affinity purification.[24][26][29][30][31]

Part 2: Affinity Purification of Target Proteins

This protocol outlines the use of the synthesized biotinylated 1-aminopropane-2-sulfonyl fluoride probe to label and enrich target proteins from a complex biological sample, such as a cell lysate.

Experimental Workflow

Affinity Purification Workflow A 1. Prepare Cell Lysate B 2. Probe Labeling A->B Add Biotinylated Probe C 3. Streptavidin Bead Incubation B->C Add Streptavidin Beads D 4. Washing C->D Remove Unbound Proteins E 5. Elution D->E Disrupt Biotin-Streptavidin Interaction F 6. Downstream Analysis (e.g., MS) E->F

Caption: General workflow for affinity purification using the biotinylated probe.

Detailed Protocol: Affinity Purification

Materials and Reagents:

  • Cell culture or tissue sample

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)[6]

  • Biotinylated 1-aminopropane-2-sulfonyl fluoride probe

  • Streptavidin-agarose beads or streptavidin magnetic beads[11][13]

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer, or 8M Guanidine-HCl for harsh elution)[14]

  • Bradford or BCA protein assay reagents

Step 1: Preparation of Cell Lysate

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer containing protease inhibitors on ice.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Determine the protein concentration of the supernatant using a standard protein assay.

Step 2: Labeling with Biotinylated Probe

  • Dilute the cell lysate to a working concentration (e.g., 1-5 mg/mL) with lysis buffer.

  • Add the biotinylated 1-aminopropane-2-sulfonyl fluoride probe to the lysate. The optimal concentration of the probe should be determined empirically, but a starting point of 10-50 µM is recommended.

  • Incubate the reaction for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 37 °C or room temperature) to allow for covalent labeling of target proteins.

Step 3: Capture of Biotinylated Proteins

  • Equilibrate the streptavidin beads by washing them several times with lysis buffer.[13]

  • Add the equilibrated streptavidin beads to the probe-labeled lysate.

  • Incubate the mixture for 1-2 hours at 4 °C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin beads.[11][13]

Step 4: Washing

  • Pellet the beads by centrifugation or using a magnetic stand.

  • Remove the supernatant, which contains unbound proteins.

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least 3-5 washes.[11][13]

Step 5: Elution

  • After the final wash, remove all residual wash buffer.

  • Elute the captured proteins from the beads. The choice of elution buffer depends on the downstream application.

    • For SDS-PAGE and Western Blotting: Resuspend the beads in 1x SDS-PAGE loading buffer and boil for 5-10 minutes.[14]

    • For Mass Spectrometry (Denaturing): Elute with a buffer containing 8M Guanidine-HCl or by boiling in a buffer containing SDS.[14] Some protocols also use organic solvents like hexafluoroisopropanol (HFIP) for efficient elution prior to MS analysis.[32]

    • On-bead Digestion for Mass Spectrometry: An alternative to elution is to perform tryptic digestion of the captured proteins directly on the beads.[16] This can reduce sample loss and is compatible with gel-free proteomic workflows.

Step 6: Downstream Analysis

  • The eluted proteins can be resolved by SDS-PAGE and visualized by Coomassie staining or silver staining.

  • Specific target proteins can be identified by Western blotting using appropriate antibodies.

  • For comprehensive identification of all captured proteins, the eluate or the peptides from on-bead digestion are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][33]

Data Analysis and Troubleshooting

Observation Potential Cause Troubleshooting Steps
Low yield of purified protein Inefficient labelingOptimize probe concentration and incubation time.
Incomplete captureEnsure sufficient streptavidin bead capacity. Increase bead volume or incubation time.
Inefficient elutionUse a harsher elution buffer. Consider on-bead digestion for MS.
High background/non-specific binding Insufficient washingIncrease the number and stringency of wash steps (e.g., increase detergent concentration).
Hydrophobic interactions with beadsInclude a non-ionic detergent in the wash buffer.
Probe instability Hydrolysis of sulfonyl fluoridePrepare fresh probe solutions. Minimize exposure to highly aqueous or basic conditions before labeling.

Conclusion

The biotinylated 1-aminopropane-2-sulfonyl fluoride probe is a valuable tool for the activity-based profiling and enrichment of a range of enzymes. Its synthesis, while requiring multiple steps, is achievable through standard organic chemistry techniques. The subsequent affinity purification protocol is robust and leverages the high-affinity interaction between biotin and streptavidin to achieve excellent enrichment of target proteins. This enables researchers to delve deeper into the functional state of the proteome, identify novel enzyme targets, and screen for potential inhibitors in the context of drug discovery and development.

References

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Kumar, V., & Van der Hoorn, R. A. (2022). Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes. Bio-protocol, 12(6), e4362. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Activity-Based Protein Profiling of the Serine Hydrolases. Retrieved from [Link]

  • Tummala, R. R., et al. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 11(43), 26867-26871. [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube. [Link]

  • Deeb, F. Z., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Kumar, Y., & Liang, P. H. (2012). Activity based protein profiling to detect serine hydrolase alterations in virus infected cells. Virology Journal, 9, 163. [Link]

  • SlideShare. (n.d.). Protection for the AMINE.pptx. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Biotin Amine Protein Labeling. Retrieved from [Link]

  • Wang, Y., et al. (2014). Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes. MedChemComm, 5(6), 724-734. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • Cyanagen. (n.d.). Biotin Labeling Reagent | NHS Biotin. Retrieved from [Link]

  • Deeb, F. Z., et al. (2021). Synthesis of amino acid and peptidic sulfonyl fluorides. ResearchGate. [Link]

  • Bertrand, E., et al. (n.d.). Which step to use between Streptavidin-biotin purification of proteins complexes and LC MSMS analysis?. Retrieved from [Link]

  • AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. Retrieved from [Link]

  • G-Biosciences. (n.d.). HOOK™ Sulfo-NHS-Biotin, For the coupling of biotin to protein amine groups. Retrieved from [Link]

  • Current Protocols. (n.d.). Purification of DNA-Binding Proteins Using Biotin. Streptavidin Affinity Systems. Retrieved from [Link]

  • Kobs, G. (2011, February 2). Purification of biotinylated proteins. Promega Connections. [Link]

  • Phenomenex. (2019, September 25). How to Isolate Proteins and Peptides with Streptavidin Magnetic Beads. YouTube. [Link]

  • Li, Y., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Chen, Y., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(25), 14234-14238. [Link]

  • Alvarez-Castelao, B., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research, 13(9), 4142-4152. [Link]

  • Li, Z., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2717-2726. [Link]

  • Rybak, J. N., et al. (2016). Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes.
  • Farkas, B., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6432. [Link]

  • Farkas, B., et al. (2025, October 13). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. ResearchGate. [Link]

  • GMS, M. S., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Analytical Chemistry, 90(21), 12943-12951. [Link]

  • ResearchGate. (2025, November 25). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. [Link]

  • Le, T. B., et al. (2026). Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition?. Molecules, 31(4), 868. [Link]

  • Muravyova, E. A., et al. (2021). Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. Molecules, 26(14), 4235. [Link]

Sources

Application

1-Aminopropane-2-sulfonyl fluoride;hydrochloride for studying protein-protein interactions

Executive Summary This guide details the application of 1-Aminopropane-2-sulfonyl fluoride hydrochloride (APSF-HCl) as a modular building block for synthesizing covalent probes targeted at Protein-Protein Interactions (P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 1-Aminopropane-2-sulfonyl fluoride hydrochloride (APSF-HCl) as a modular building block for synthesizing covalent probes targeted at Protein-Protein Interactions (PPIs).[1] Unlike traditional aromatic sulfonyl fluorides (e.g., PMSF, AEBSF) which are often non-specific serine protease inhibitors, this aliphatic sulfonyl fluoride offers a tunable, latent electrophile profile suitable for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

By utilizing the primary amine handle, researchers can conjugate APSF-HCl to reversible PPI ligands, peptides, or fragments. The resulting probes remain inert in aqueous solution until brought into proximity with a nucleophilic residue (Tyr, Lys, His, or Ser) at the target interface, enabling "proximity-driven" covalent capture. This methodology is critical for mapping "undruggable" interfaces, validating ligand binding sites, and developing targeted covalent inhibitors (TCIs).

Technical Background & Mechanism

The SuFEx Advantage in PPIs

Protein-Protein Interactions often lack deep hydrophobic pockets, making reversible ligand binding weak or transient.[1] Covalent tethering stabilizes these interactions.[1] The sulfonyl fluoride (-SO₂F) warhead is unique because:

  • Biocompatibility: It is stable in plasma and cytosolic pH, resisting hydrolysis unlike sulfonyl chlorides.[1]

  • Context-Dependent Reactivity: It requires a specific geometry and proton-shuttle mechanism (often provided by the protein environment) to react.[1] It does not indiscriminately react with all thiols like maleimides.[1]

  • Residue Scope: It targets Tyrosine (Tyr), Lysine (Lys), Histidine (His), and Serine (Ser), broadening the scope beyond Cysteine-focused strategies.[2]

Mechanism of Action: APSF-HCl

APSF-HCl serves as a "linker-warhead" module.[1]

  • Installation: The amine group (

    
    ) reacts with a carboxylic acid on a ligand via standard amide coupling.[1]
    
  • Recognition: The ligand moiety binds to the target protein.[1]

  • Proximity-Induced Reaction: The aliphatic sulfonyl fluoride is brought close to an interface residue.[1] The local protein environment catalyzes the departure of fluoride (

    
    ) and the formation of a sulfonyl-heteroatom bond (e.g., 
    
    
    
    ).
Mechanistic Diagram[1]

SuFEx_Mechanism cluster_legend Reaction Logic APSF 1-Aminopropane- 2-sulfonyl fluoride Probe SuFEx Probe (Latent Electrophile) APSF->Probe Provides Warhead Ligand Reversible Ligand (PPI Inhibitor) Ligand->Probe Amide Coupling (-H2O) Complex Ligand-Protein Complex Probe->Complex Reversible Binding (Kd driven) Target Target Protein (PPI Interface) Target->Complex Covalent Covalently Labeled Protein (+SO2-Linker) Complex->Covalent Proximity-Induced SuFEx Reaction (-F⁻) Latent Latent Activated by Proximity Activated by Proximity Latent->Activated by Proximity Irreversible Irreversible Activated by Proximity->Irreversible

Caption: Workflow converting the APSF building block into a covalent probe that locks onto the target protein via SuFEx chemistry.

Experimental Protocols

Protocol A: Probe Synthesis (Warhead Installation)

Objective: Conjugate APSF-HCl to a carboxyl-containing ligand (e.g., a PPI peptide mimic or small molecule fragment).[1]

Materials:

  • Ligand-COOH (1 equiv)

  • APSF-HCl (1.2 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (3-4 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve Ligand-COOH in anhydrous DMF (0.1 M concentration). Add HATU and DIPEA. Stir for 5 minutes at Room Temperature (RT) to activate the acid.

  • Coupling: Add APSF-HCl directly to the reaction mixture.

    • Note: The hydrochloride salt requires the excess base (DIPEA) to deprotonate the amine for reaction.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

    • Target Mass: Look for [M_ligand + M_APSF - H2O + H]+.[1]

    • APSF Fragment Mass Addition: +139.03 Da (approximate shift from acid to amide-sulf-fluoride).[1]

  • Purification: Purify via preparative HPLC.

    • Critical: Avoid basic buffers (pH > 8) during purification to prevent premature hydrolysis of the sulfonyl fluoride.[1] Use Water/Acetonitrile + 0.1% Formic Acid.

  • Storage: Lyophilize and store at -20°C. Stable for months as a solid.

Protocol B: In Vitro PPI Crosslinking Assay

Objective: Validate covalent labeling of the target protein by the synthesized probe.[1]

Materials:

  • Target Protein (Recombinant, >90% purity) in PBS (pH 7.4).

  • Synthesized SuFEx Probe (from Protocol A).[1]

  • Control Compound (Ligand without warhead or non-binding warhead control).[1]

  • SDS-PAGE reagents.[1][3]

Step-by-Step:

  • Preparation: Dilute Target Protein to 10 µM in PBS.

  • Incubation: Add SuFEx Probe at varying concentrations (e.g., 10, 50, 100 µM) to the protein solution.[1]

    • DMSO Limit: Keep final DMSO concentration < 1%.[1]

  • Time Course: Incubate at 37°C. Take aliquots at t = 1h, 4h, and 12h.

    • Note: Aliphatic sulfonyl fluorides are slower reacting than aromatic ones (e.g., PMSF), often requiring hours to capture specific residues unless the fit is perfect.

  • Quenching: Quench aliquots by adding 4x SDS Loading Buffer (containing

    
    -mercaptoethanol) and boiling for 5 minutes.
    
    • Self-Validation: Boiling denatures the protein.[1] If the probe is not covalently bound, it will wash away/separate.[1] If covalently bound, it travels with the protein.[1]

  • Readout (Intact Protein MS):

    • Analyze the sample via LC-MS (TOF or Orbitrap).[1]

    • Success Criteria: Observation of a mass shift corresponding to the probe mass minus Fluoride (Probe MW - 19 Da).[1]

    • Labeling Efficiency: Calculate % labeling = (Intensity of Adduct) / (Intensity of Apo + Intensity of Adduct).

Protocol C: Mapping the Modification Site (Bottom-Up Proteomics)

Objective: Identify exactly which residue (Tyr, Lys, His) was modified to confirm the binding mode.

  • Digestion: Take the labeled protein sample (from Protocol B).[1] Alkylate cysteines (IAA) and digest with Trypsin or Chymotrypsin overnight.[1]

  • LC-MS/MS: Analyze peptides on a high-resolution mass spectrometer.

  • Data Search: Set variable modification:

    • Name: Sulfonyl-Probe

    • Mass Shift: [MW of Probe - 19.0 Da] (Loss of F).

    • Residues: Tyr (Y), Lys (K), His (H), Ser (S).[2][4]

  • Validation: Manually inspect MS2 spectra for b/y ions confirming the location of the modification.

Data Analysis & Interpretation

Expected Mass Shifts

When using APSF-HCl derivatives, the mass spectrometry data is the primary validation tool.[1]

ComponentFormula ChangeMass Shift (Monoisotopic)Interpretation
Amide Coupling


Da (vs Acid)
Successful Probe Synthesis
Covalent Labeling

Probe MW

Da
Successful Protein Labeling
Hydrolysis (Artifact)

Probe MW

Da
Probe hydrolyzed by water (Inactive)
Reactivity Profiling

Aliphatic sulfonyl fluorides (like APSF) generally follow this reactivity order in PPI contexts:

  • Tyrosine (Tyr): High preference in SuFEx, especially if near basic residues (Glu/Asp) that assist deprotonation.[1]

  • Lysine (Lys): Common surface reaction.[1]

  • Histidine (His): Less common, pH dependent.[1]

  • Cysteine (Cys): SuFEx probes are surprisingly orthogonal to Cys compared to acrylamides, but reaction can occur.[1]

Troubleshooting & Optimization

No Labeling Observed
  • Cause: The aliphatic warhead is too flexible or not positioned correctly near a nucleophile.[1]

  • Solution:

    • Increase incubation time (up to 24h).

    • Switch to a shorter/longer linker analog (e.g., 2-aminoethane-1-sulfonyl fluoride) to alter geometry.[1]

    • Check pH.[5] SuFEx on Tyrosine is more efficient at pH 7.5–8.0.[1]

Non-Specific Labeling (The "Paint" Effect)
  • Cause: Probe concentration is too high, leading to random surface lysine modification.

  • Solution:

    • Perform a competition assay: Pre-incubate with the reversible ligand (no warhead) at 10x excess.[1] If the covalent signal disappears, the labeling is specific (active-site driven).

    • Lower probe concentration to 1–2x protein concentration.[1]

References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Jones, L. H. (2025).[1] "Advances in sulfonyl exchange chemical biology: expanding druggable target space."[1][2] Chemical Science, Advance Article.[6] Link

  • Kelly, J. W., et al. (2020).[1] "Structure-based design and analysis of SuFEx chemical probes." Nature Reviews Chemistry, 4, 298–314. Link

  • Gao, Q., et al. (2023).[1] "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." Molecules, 28(7), 3097. Link

  • BenchChem. (2025).[1] "Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology." Application Notes. Link

Disclaimer

This application note is for research purposes only. 1-Aminopropane-2-sulfonyl fluoride hydrochloride is a laboratory reagent and has not been approved for clinical use.[1] Always consult the Safety Data Sheet (SDS) before handling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimizing 1-Aminopropane-2-sulfonyl fluoride hydrochloride (AEBSF) Concentration for Enzyme Inhibition

Prepared by the Applications Science Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 1-Aminopropane-2-sulfonyl fluoride hydrochloride, commonl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 1-Aminopropane-2-sulfonyl fluoride hydrochloride, commonly known as AEBSF, for enzyme inhibition studies. Here, we address common challenges and provide structured protocols to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is 1-Aminopropane-2-sulfonyl fluoride hydrochloride (AEBSF) and what is its mechanism of action?

A1: AEBSF is a water-soluble, irreversible inhibitor of serine proteases.[1][2][3] Its mechanism involves the covalent modification of the target enzyme. As a sulfonyl fluoride, AEBSF acts by sulfonylating the hydroxyl group of the catalytically active serine residue within the enzyme's active site.[1][2][4][5] This forms a highly stable sulfonyl-enzyme derivative, rendering the enzyme permanently inactive.[1][4]

Q2: What are the primary advantages of using AEBSF over other serine protease inhibitors like PMSF?

A2: Compared to the more traditional Phenylmethylsulfonyl fluoride (PMSF), AEBSF offers several significant advantages for researchers:

  • Enhanced Aqueous Solubility: AEBSF is highly soluble in water (up to 200 mg/mL), eliminating the need to first dissolve it in organic solvents like isopropanol or DMSO, which can be problematic for certain biological systems.[1][6]

  • Greater Stability: AEBSF exhibits superior stability in aqueous solutions, particularly at neutral or slightly acidic pH.[1][2][3] In contrast, PMSF has a very short half-life in aqueous buffers (e.g., 55 minutes at pH 7.5), requiring fresh preparation before each use.[4] AEBSF solutions can be stable for months when stored correctly.[2]

  • Lower Toxicity: AEBSF is significantly less toxic than PMSF, which is a neurotoxin, and other organophosphate inhibitors like diisopropylfluorophosphate (DFP).[3][7] This makes it a safer alternative for routine laboratory use and essential for applications in cell culture.[8]

Q3: What is a good starting concentration for AEBSF in my experiment?

A3: A typical working concentration range for AEBSF is between 0.1 mM and 1.0 mM .[1][2][3][9] For initial experiments where the target protease concentration is unknown, starting with 1.0 mM is a common practice to ensure sufficient inhibition. For more sensitive applications, such as in live cell cultures, a lower concentration of up to 0.25 mM is often recommended to avoid potential cytotoxicity.[10] However, the optimal concentration is highly dependent on the specific enzyme, its concentration in your sample, and the experimental conditions. Therefore, empirical determination via a dose-response experiment is crucial.

Q4: How should I prepare and store AEBSF stock solutions for maximum stability?

A4: To ensure the longevity and activity of your inhibitor, follow these guidelines:

  • Stock Solution Preparation: Prepare a concentrated stock solution, for example, 100 mM. AEBSF can be dissolved directly in sterile, purified water or an appropriate buffer (e.g., PBS).[2][9] Alternatively, it is soluble in DMSO.[11]

  • Storage Conditions: Aqueous stock solutions are most stable at a pH below 7.0. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[12] Store these aliquots at -20°C, where they can be stable for up to 6 months.[2][10]

  • Working Solution: Thaw a single aliquot and dilute it to the final working concentration in your assay buffer immediately before use. Avoid storing dilute AEBSF solutions for extended periods, especially at pH values above 7.5, as its stability decreases under alkaline conditions.[10]

Q5: Is AEBSF effective against all types of proteases?

A5: No. AEBSF is a specific inhibitor of serine proteases . It is highly effective against enzymes like trypsin, chymotrypsin, thrombin, plasmin, and kallikrein.[1][13][14] It will not inhibit other classes of proteases, such as cysteine proteases, metalloproteases, or aspartic proteases. If your sample contains a mixture of protease types, a broader-spectrum inhibitor cocktail may be necessary.[7][15][16]

Data Summary: Key Parameters for AEBSF Usage
ParameterValue / RangeConditions & RemarksSource(s)
Typical Working Concentration 0.1 - 1.0 mMFor cell lysates and tissue homogenates.[1][2][9]
Cell Culture Concentration ≤ 0.25 mMRecommended to minimize cytotoxicity.[10]
Stock Solution Concentration 100 mMTypically prepared in water or DMSO.[2][9]
Aqueous Solubility ~200 mg/mLHighly soluble in water.[1]
Aqueous Solution Stability Up to 6 monthsWhen stored at 4°C with pH < 7.0.[2]
Half-life in Culture Media ~6 hoursUnder typical conditions (pH 7.0, 37°C).[10]
IC₅₀ (Chymotrypsin) ~60 µMDetermined at pH 7.0, 25°C after 15 min.
IC₅₀ (Trypsin) ~130 µMDetermined at pH 7.0, 25°C after 15 min.
Core Protocol: Determining the Optimal AEBSF Concentration (IC₅₀)

This protocol provides a systematic workflow to determine the half-maximal inhibitory concentration (IC₅₀) of AEBSF for a specific serine protease using a kinetic microplate-based assay.

Experimental Workflow Diagram

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Reagents: - Enzyme Stock - Substrate Stock - 100 mM AEBSF Stock P2 Create AEBSF Serial Dilutions (e.g., 20 mM to 20 µM) P1->P2 A1 Dispense Controls & AEBSF Dilutions into 96-well Plate P2->A1 A2 Add Enzyme to all wells (except No-Enzyme Control) A1->A2 A3 Pre-incubate Enzyme + AEBSF (e.g., 15 min at 25°C) Allows for covalent modification. A2->A3 A4 Initiate Reaction: Add Substrate to all wells A3->A4 D1 Measure Kinetic Readout (Absorbance or Fluorescence) over time. A4->D1 D2 Calculate Reaction Velocity (V) for each concentration. D1->D2 D3 Normalize Data: Calculate % Inhibition D2->D3 D4 Plot % Inhibition vs. [AEBSF] (log scale) D3->D4 D5 Fit Data to a Dose-Response Curve to determine IC₅₀. D4->D5

Caption: Workflow for determining the IC₅₀ of AEBSF.

Step-by-Step Methodology

1. Preparation of Reagents:

  • Assay Buffer: Select a buffer appropriate for your enzyme's optimal activity (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).

  • Enzyme Stock: Prepare a concentrated stock of your purified serine protease in Assay Buffer. The final concentration used in the assay should provide a robust and linear signal over the measurement period. This must be determined empirically in a preliminary experiment.

  • Substrate Stock: Prepare a stock solution of a suitable colorimetric (e.g., p-nitroanilide-based) or fluorometric (e.g., AMC-based) substrate specific to your enzyme.

  • AEBSF Stock Solution: Prepare a 100 mM stock solution of AEBSF in sterile, purified water.

  • AEBSF Serial Dilutions: Perform a serial dilution of the 100 mM AEBSF stock in Assay Buffer to create a range of concentrations. This series should span several orders of magnitude around the expected IC₅₀ (e.g., final assay concentrations from 1 µM to 2 mM).

2. Assay Plate Setup:

  • On a 96-well microplate (clear for colorimetric assays, black for fluorometric), set up your experiment in triplicate. Include the following essential controls:

    • 100% Activity Control (Positive Control): Enzyme + Substrate + Vehicle (Assay Buffer with no AEBSF).

    • No-Enzyme Control (Negative Control): Assay Buffer + Substrate (to measure substrate auto-hydrolysis).

    • Test Wells: Enzyme + Substrate + varying concentrations of AEBSF.

3. Pre-incubation:

  • Add the AEBSF dilutions and vehicle control to the appropriate wells.

  • Add the enzyme solution to all wells except the "No-Enzyme Control".

  • Mix gently and pre-incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C). This step is critical as it allows the irreversible inhibitor time to covalently bind to the enzyme.[17]

4. Reaction Initiation and Measurement:

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Immediately place the plate in a microplate reader set to the appropriate temperature.

  • Measure the change in absorbance or fluorescence over time (kinetic mode) at the correct wavelength for your substrate.

5. Data Analysis:

  • Calculate Velocity: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the signal vs. time plot.

  • Correct for Background: Subtract the average velocity of the "No-Enzyme Control" from all other wells.

  • Calculate Percent Inhibition: Normalize the data using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_positive_control))

  • Determine IC₅₀: Plot the % Inhibition versus the logarithm of the AEBSF concentration. Fit the data to a non-linear regression model (e.g., a four-parameter logistic curve) using appropriate software (e.g., GraphPad Prism, R) to accurately determine the IC₅₀ value.[17]

Troubleshooting Guide

Encountering issues during optimization is a common part of scientific research. This section provides a logical framework for diagnosing and solving potential problems.

Troubleshooting Decision Logic

troubleshooting_logic cluster_no_inhibition cluster_variability cluster_background cluster_cyto Start Problem Observed NoInhibition Low or No Inhibition? Start->NoInhibition HighVariability High Variability? Start->HighVariability HighBackground High Background Signal? Start->HighBackground Cytotoxicity Cell Death Observed? Start->Cytotoxicity NI_Q1 Is AEBSF stock fresh and stored correctly? NoInhibition->NI_Q1 HV_Q1 Are pipetting techniques consistent? Using calibrated pipettes? HighVariability->HV_Q1 HB_Q1 Is signal high in 'No-Enzyme' control wells? HighBackground->HB_Q1 CY_Q1 Is AEBSF concentration > 0.5 mM? Cytotoxicity->CY_Q1 NI_A1_No Action: Prepare fresh 100 mM AEBSF stock from powder. NI_Q1->NI_A1_No No NI_Q2 Is the target enzyme a known serine protease? NI_Q1->NI_Q2 Yes NI_A2_No Action: AEBSF is likely inappropriate. Use a different inhibitor class. NI_Q2->NI_A2_No No NI_Q3 Is pre-incubation step included? NI_Q2->NI_Q3 Yes NI_A3_No Action: Add 15-30 min pre-incubation step before adding substrate. NI_Q3->NI_A3_No No HV_A1_No Action: Review pipetting. Use reverse pipetting for viscous solutions. HV_Q1->HV_A1_No No HV_Q2 Is assay temperature stable? Is there an 'edge effect' on the plate? HV_Q1->HV_Q2 Yes HV_A2_No Action: Equilibrate all reagents. Avoid using outer wells of the plate. HV_Q2->HV_A2_No No HB_A1_Yes Indicates substrate auto-hydrolysis. Action: Lower assay pH or test a different substrate. HB_Q1->HB_A1_Yes Yes CY_A1_Yes Action: Lower AEBSF concentration. Determine IC₅₀ first in vitro. Run parallel viability assay (e.g., MTT). CY_Q1->CY_A1_Yes Yes CY_Q2 Is there off-target activity? CY_Q1->CY_Q2 No CY_A2_Yes Action: Use lowest effective dose. Minimize incubation time. CY_Q2->CY_A2_Yes Yes

Caption: Decision tree for troubleshooting common AEBSF assay issues.

Question & Answer Troubleshooting

Problem: I am not observing any significant enzyme inhibition, even at high AEBSF concentrations.

  • Possible Cause 1: Degraded Inhibitor. AEBSF, while stable, can degrade if stored improperly (e.g., in an alkaline buffer for a long time).

    • Solution: Prepare a fresh stock solution of AEBSF from the powdered form. Ensure your assay buffer pH is not excessively alkaline (ideally ≤ 8.0).[10]

  • Possible Cause 2: Inappropriate Target. The target enzyme may not be a serine protease.

    • Solution: Confirm from literature that your enzyme of interest is indeed a serine protease. If it belongs to another class (cysteine, metallo, etc.), AEBSF will be ineffective.

  • Possible Cause 3: Insufficient Pre-incubation. As an irreversible inhibitor, AEBSF requires time to form a covalent bond with the enzyme.

    • Solution: Ensure you are including a pre-incubation step where the enzyme and AEBSF are together before the addition of the substrate. Try extending this pre-incubation time (e.g., from 15 min to 30 min) to see if inhibition increases.[17]

Problem: My results are highly variable between replicates and experiments (high CV%).

  • Possible Cause 1: Inaccurate Pipetting. Small errors in dispensing the concentrated inhibitor, enzyme, or substrate can lead to large variations in the final results.

    • Solution: Ensure all pipettes are properly calibrated. Use low-retention tips. For small volumes, consider preparing an intermediate dilution series rather than pipetting sub-microliter volumes from a highly concentrated stock.

  • Possible Cause 2: Temperature or Incubation Time Fluctuations. Enzyme activity is highly sensitive to temperature. Inconsistent incubation times can lead to variability.

    • Solution: Ensure all reagents are equilibrated to the assay temperature before starting. Use a temperature-controlled plate reader. For manual steps, use a multichannel pipette to add reagents to replicates simultaneously to ensure consistent timing.[18]

  • Possible Cause 3: Reagent Instability. Repeated freeze-thaw cycles can degrade both the enzyme and the inhibitor.[19][20]

    • Solution: Aliquot all stock reagents into single-use volumes upon preparation to avoid repeated temperature cycling.

Problem (Cell-Based Assays): I am observing significant cytotoxicity.

  • Possible Cause 1: AEBSF Concentration is Too High. While less toxic than PMSF, AEBSF can induce cell death at high concentrations, often starting around 1 mM.[10]

    • Solution: Reduce the AEBSF concentration to the lowest effective level. It is highly recommended to first determine the IC₅₀ using a purified enzyme system (as described in the core protocol) and then use a concentration in your cell-based assay that is 5-10 times this IC₅₀ value. Always run a parallel cell viability assay (e.g., MTT or LDH release assay) to quantify the cytotoxic effects of your chosen concentrations.[10]

  • Possible Cause 2: Off-Target Effects. At high concentrations, AEBSF is known to modify other amino acid residues besides serine, such as tyrosine, lysine, and histidine, which can lead to unintended biological consequences and toxicity.[1][8][10] It can also inhibit other enzymes, such as NADPH oxidase.[13][21]

    • Solution: Use the minimal effective concentration and shortest incubation time necessary to achieve the desired inhibition of your primary target. This minimizes the probability of off-target modifications.

References
  • AEBSF - Wikipedia. (URL: [Link])

  • Protease Inhibitor & Reduction Agents - The Analytical Based Development Center (ABDC WorkShop). (URL: [Link])

  • The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - PMC. (URL: [Link])

  • Assay Troubleshooting | MB - About. (URL: [Link])

  • Troubleshooting of Competition (Inhibition) ELISA - Creative Biolabs Antibody. (URL: [Link])

  • Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration - PubMed. (URL: [Link])

  • AEBSF HCl - UBPBio. (URL: [Link])

  • Substrate Inhibition Kinetics: Concepts, Models, and Applications. (URL: [Link])

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (URL: [Link])

  • Steady-state enzyme kinetics | The Biochemist - Portland Press. (URL: [Link])

  • Enzyme Kinetics: Factors & Inhibitor Effects - Da-Ta Biotech. (URL: [Link])

  • The Complete Guide for Protease Inhibition. (URL: [Link])

  • Enzyme Inhibition Kinetics → Term - Pollution → Sustainability Directory. (URL: [Link])

  • Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials. (URL: [Link])

  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? (URL: [Link])

  • Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. (URL: [Link])

  • Small-molecule inhibitor: PMSF - MEROPS - the Peptidase Database. (URL: [Link])

  • Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase - PMC - NIH. (URL: [Link])

  • Inhibition of NADPH Oxidase Activation by 4-(2-Aminoethyl)- benzenesulfonyl Fluoride and Related Compounds* - Semantic Scholar. (URL: [Link])

  • TECHNICAL INFORMATION - MP Biomedicals. (URL: [Link])

Sources

Optimization

Improving the selectivity of 1-Aminopropane-2-sulfonyl fluoride;hydrochloride for specific proteases

Introduction: The Selectivity Paradox You are likely working with 1-Aminopropane-2-sulfonyl fluoride hydrochloride (which we will refer to as APSF-HCl ) because you require a covalent serine protease inhibitor that is mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Selectivity Paradox

You are likely working with 1-Aminopropane-2-sulfonyl fluoride hydrochloride (which we will refer to as APSF-HCl ) because you require a covalent serine protease inhibitor that is more stable than PMSF but offers distinct steric properties compared to the bulky aromatic AEBSF (Pefabloc).

However, you are encountering a common challenge: Promiscuity.

As an aliphatic sulfonyl fluoride, APSF-HCl is a "naked warhead." It lacks the extensive peptide recognition elements required for high affinity binding to specific protease pockets (S1, S2, etc.). Its mechanism relies on the sulfur(VI) fluoride exchange (SuFEx) with the active site serine. Because this warhead is small and electrophilic, it can easily access and label off-target hydrolases.

This guide provides the protocols to convert this broad-spectrum reactivity into kinetic selectivity through rigorous control of the reaction environment.

Part 1: The Kinetic Tuning Protocol (Usage Optimization)

If you are using APSF-HCl as a direct inhibitor and need to narrow its target profile (e.g., inhibiting Protease A but sparing Protease B), you must move away from "standard" conditions (pH 7.5, 1 mM, 30 mins). You must exploit the


  differences between enzymes.
FAQ 1: "I am seeing inhibition of my target, but also significant off-target labeling. How do I fix this?"

Root Cause: You are likely driving the reaction to thermodynamic completion. Covalent inhibition is time-dependent. If you incubate long enough, even a weak inhibitor will label every accessible serine.

The Solution: Switch to Kinetic Titration . You need to find the "Kinetic Sweet Spot" where the rate of inactivation (


) for your target is significantly faster than for the off-target.

Experimental Protocol: The "Time-pH" Matrix

  • Prepare Buffers: Create a range of buffers with 0.5 pH unit increments (pH 6.0, 6.5, 7.0, 7.5, 8.0). Note: Sulfonyl fluorides are more stable at lower pH but react slower.

  • Substrate Setup: Use a specific chromogenic/fluorogenic substrate for your target protease and a different one for your major off-target.

  • The Assay:

    • Pre-incubate APSF-HCl (fixed concentration, e.g., 100 µM) with the protease at the specific pH.

    • Stop the reaction at varying time points (

      
       = 1, 5, 10, 30, 60 min) by adding the substrate (which competes with the inhibitor) or quenching.
      
    • Measure residual activity.

Data Analysis: Plot


 vs. Time. The slope is 

. Select the condition (pH + Time) where the ratio of

is maximal.

Visualization: Kinetic Selectivity Logic

KineticSelectivity Start Start: Broad Reactivity pH_Low Lower pH (6.0-6.5) Reduces Serine Nucleophilicity Start->pH_Low Step 1: Tune Reactivity OffTarget Off-Target Labeling (Thermodynamic Trap) Start->OffTarget High pH / Long Time Time_Short Short Incubation (<10 min) pH_Low->Time_Short Step 2: Limit Exposure pH_Low->OffTarget Over-incubation (>60 min) Selectivity High Selectivity (Kinetic Control) Time_Short->Selectivity Fastest k_inact wins

Caption: Workflow to shift APSF-HCl from a broad-spectrum label to a kinetically selective inhibitor by manipulating pH and time.

Part 2: Chemical Derivatization (Structural Optimization)

This is the advanced approach. Because APSF-HCl contains a free primary amine (at the C1 position), it is not just an inhibitor; it is a scaffold .

FAQ 2: "Can I make APSF-HCl specific to a Chymotrypsin-like protease vs. a Trypsin-like protease?"

Direct Answer: Not easily in its native form. Both pockets will accept the small propyl group. To achieve true selectivity, you must derivatize the amine.

The Mechanism: Proteases recognize substrates via peptide sequences (P1, P2, P3, etc.). The sulfonyl fluoride (SF) warhead binds the active site Serine.[1] The rest of the molecule must fit the "S" pockets.

  • APSF-HCl Structure: H2N-CH2-CH(SO2F)-CH3 (approximate connectivity).

  • The Strategy: Acylate the amine with a specific amino acid or peptide sequence that matches the specificity of your target protease.

Protocol: Converting APSF into a Directed Probe

  • Design: Choose a P1/P2 recognition motif.

    • For Trypsin-like: Attach a basic residue (Arg/Lys) or a linker that positions a positive charge near the S1 pocket.

    • For Chymotrypsin-like: Attach a hydrophobic group (Phe/Tyr derivatives) to the amine.

  • Synthesis (Amide Coupling):

    • React APSF-HCl (amine) with a carboxylic acid of your recognition motif using standard coupling agents (EDC/NHS or HATU).

    • Critical: Perform coupling at neutral pH to avoid hydrolyzing the sulfonyl fluoride.

  • Validation: Run the "Time-pH" matrix (from Part 1) with your new conjugate.

Quantitative Comparison of Selectivity Strategies

StrategyMechanismProsCons
Native APSF (Control) Steric occlusion onlySmall, cell-permeableHighly promiscuous; hits lipases & esterases
pH Tuning (Part 1) Modulates Serine

No synthesis requiredSelectivity is finite; sensitive to buffer changes
Peptide Coupling (Part 2) Adds S-pocket interactionsHigh specificity (100x+)Requires synthesis; lower cell permeability

Part 3: Handling & Stability Troubleshooting

FAQ 3: "My inhibitor stock solution lost activity after 24 hours. Why?"

Issue: Hydrolysis. Sulfonyl fluorides are susceptible to hydrolysis, releasing fluoride and forming the sulfonic acid (inactive). Diagnosis: Check your solvent and storage.

Troubleshooting Checklist:

Visualizing the Degradation vs. Inhibition Pathway

Mechanism APSF APSF-HCl (Active Warhead) Complex Covalent Enzyme-Inhibitor (Irreversible) APSF->Complex Fast k_inact (Specific) Inactive Sulfonic Acid (Inactive Waste) APSF->Inactive Slow k_hyd (Background) Target Target Protease (Ser-OH) Target->Complex Nucleophilic Attack Water Water (Hydrolysis) High pH > 7.5 Water->Inactive Hydrolysis

Caption: Competition between productive inhibition (green) and hydrolytic degradation (red). High pH accelerates both, but often hydrolysis wins if the inhibitor doesn't bind quickly.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[3][4][5] Chemical Science, 6(5), 2650–2659. Link

  • Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases.[6] Chemical Reviews, 102(12), 4639–4750. Link

  • Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Bioorganic & Medicinal Chemistry Letters, 22(17), 5532-5535. Link

  • Brouwer, A. J., et al. (2019). Tuning the Reactivity of Sulfonyl Fluorides for Selective Protein Modification. Chemistry – A European Journal, 25(39), 9229-9234. Link

Sources

Troubleshooting

Technical Guide: Handling &amp; Storage of 1-Aminopropane-2-sulfonyl fluoride hydrochloride

Executive Summary & Compound Profile 1-Aminopropane-2-sulfonyl fluoride hydrochloride is a specialized aliphatic sulfonyl fluoride reagent. Unlike its aromatic cousins (e.g., AEBSF or PMSF) used widely as protease inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-Aminopropane-2-sulfonyl fluoride hydrochloride is a specialized aliphatic sulfonyl fluoride reagent. Unlike its aromatic cousins (e.g., AEBSF or PMSF) used widely as protease inhibitors, aliphatic variants are often employed as "SuFEx" (Sulfur-Fluoride Exchange) click chemistry warheads or building blocks for sultam synthesis.

As a hydrochloride salt, this compound possesses a unique duality: it is highly water-soluble but thermodynamically unstable if mishandled in aqueous buffers. The sulfonyl fluoride (


) moiety is a "sleeping beauty" electrophile—stable against hydrolysis at neutral/acidic pH but highly reactive toward nucleophiles (and water) under basic conditions.

Key Technical Constraints:

  • Hygroscopicity: The HCl salt attracts atmospheric moisture, accelerating hydrolysis.

  • pH Sensitivity: Stability drops logarithmically as pH exceeds 7.5.

  • Cyclization Risk: As a

    
    -amino sulfonyl fluoride derivative, free-basing the amine (removing HCl) without a trapping nucleophile can lead to self-reactivity (polymerization or cyclization).
    

Storage & Stability (The "Shelf Life" FAQs)

Q: How should I store the solid powder long-term?

A: Store at -20°C in a desiccated environment. The hydrochloride salt is prone to absorbing moisture. Once water is absorbed, the crystal lattice breaks down, and localized regions of high acidity (from HCl) or hydrolysis (releasing HF) can degrade the compound.

  • Best Practice: Keep the vial inside a secondary container (e.g., a Falcon tube) with active desiccant (silica gel). Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q: What is the primary degradation product?

A: The primary degradation pathway is hydrolysis , converting the reactive sulfonyl fluoride into the inert sulfonic acid (1-aminopropane-2-sulfonic acid) and releasing hydrogen fluoride (HF) .

  • Detection: If your solid has turned into a sticky gum or smells acrid (acidic), significant degradation has occurred.

Q: Can I store it at Room Temperature (RT)?

A: Only for short durations (days). While the S-F bond is robust (bond energy ~90 kcal/mol), the presence of the amine salt reduces thermal stability compared to neutral sulfonyl fluorides. Extended RT exposure risks slow disproportionation.

Solubilization & Preparation (The "Bench" FAQs)

Q: What is the best solvent for making stock solutions?

A: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF are superior to water.

  • Why: Sulfonyl fluorides are stable in organic solvents for months at -20°C.

  • Concentration: Prepare stocks at 100–200 mM.

  • Protocol:

    • Weigh solid in a dry environment.

    • Dissolve in anhydrous DMSO.

    • Aliquot into single-use tubes (avoid freeze-thaw cycles).

    • Store at -20°C.

Q: Can I dissolve it directly in water or PBS?

A: Yes, but with strict time limits.

  • Stability Window: In water (pH ~5-6 due to HCl salt), it is stable for 12–24 hours at 4°C.

  • The Danger Zone: In PBS (pH 7.4) or Tris (pH 8.0), the half-life decreases significantly.

  • Recommendation: Only reconstitute in aqueous buffers immediately prior to use. Do not store aqueous solutions overnight.[1]

Q: How does pH affect reactivity and stability?

A: This is the most critical variable.

  • pH < 7.0: The S-F bond is hyper-stable. The protonated amine (

    
    ) prevents side reactions.
    
  • pH > 8.0: The fluoride leaving group is activated. Hydrolysis competes with your target reaction.

  • pH > 10.0: Rapid hydrolysis (minutes).

Experimental Optimization

Q: I am using this for protein modification. Why am I seeing no reaction?

A: You may be too acidic. SuFEx chemistry on proteins (targeting Lysine or Tyrosine) requires the nucleophile to be deprotonated.

  • Troubleshooting: Ensure your reaction buffer is pH 7.5 – 8.5. If the pH is too low, the target amino acid cannot attack the sulfur center. If the pH is too high, the reagent hydrolyzes before it can react.

Q: Why did a precipitate form when I added the stock to my buffer?

A: This is likely a "Salting Out" effect or solubility limit.

  • Cause: The HCl salt is very polar, but the organic backbone is hydrophobic. High concentrations (>10 mM) in high-salt buffers (like 1M NaCl) can force precipitation.

  • Fix: Dilute the stock into water first, then add concentrated buffer, or lower the final concentration to <5 mM.

Q: Is this compound compatible with TCEP or DTT?

A: Yes. unlike sulfonyl chlorides (which are reduced by DTT), sulfonyl fluorides are resistant to reduction. You can perform modifications in reducing environments.[2][3][4]

Visual Workflows

Diagram 1: Reconstitution & Storage Decision Tree

This logic gate ensures you maximize the reagent's lifespan based on your immediate needs.

ReconstitutionLogic Start Start: Solid Reagent Usage Immediate Usage? Start->Usage AqSol Dissolve in Water/Buffer (Keep pH < 7 initially) Usage->AqSol Yes (Today) OrgSol Dissolve in Anhydrous DMSO/DMF (100-200 mM Stock) Usage->OrgSol No (Stock Prep) Exp Add to Experiment (Adjust pH to 7.5-8.5) AqSol->Exp Store Aliquot & Freeze (-20°C) Stable: >6 Months OrgSol->Store Discard Discard Unused Aqueous Solution after 24h Exp->Discard Post-Exp Store->Exp Thaw

Caption: Decision tree for solvent selection. Organic solvents are required for long-term storage, while aqueous preparation is strictly for immediate use.

Diagram 2: pH-Dependent Reactivity & Degradation

Understanding the mechanism of failure (Hydrolysis) vs. success (SuFEx).

DegradationPath Reagent Reagent (S-F) Acidic Acidic/Neutral pH (pH < 7.0) Reagent->Acidic Basic Basic pH (pH > 8.0) Reagent->Basic Stable STABLE (Shelf Life Preserved) Acidic->Stable Protonation prevents F- release Activated ACTIVATED (Fluoride Leaving Group) Basic->Activated Target Target Nucleophile (Protein/Amine) Activated->Target Fast Reaction Water Water (OH-) Activated->Water Competing Reaction Product Desired Product (Sulfonamide/Sulfonate) Target->Product Waste Hydrolysis Waste (Sulfonic Acid + HF) Water->Waste

Caption: The "Goldilocks" pH window. Low pH preserves the reagent; high pH activates it but invites water damage (hydrolysis).

Safety & Disposal (HSE Guidelines)

Q: What are the specific hazards?

A:

  • Corrosivity: As a sulfonyl fluoride and HCl salt, it causes severe skin burns and eye damage.

  • Fluoride Release: Upon hydrolysis, it releases Fluoride ions (

    
    ). While the quantity in small experiments is low, contact with strong acids can generate Hydrofluoric Acid (HF).
    
  • Protease Inhibition: If inhaled or ingested, it may irreversibly inhibit serine proteases, affecting digestion and blood coagulation.

Q: How do I neutralize a spill?

A: Do not just wipe it up.

  • Cover the spill with Sodium Carbonate or Sodium Bicarbonate powder to neutralize the HCl and quench the sulfonyl fluoride (by forcing hydrolysis to the benign sulfonate).

  • Clean with copious water.[2][5][6]

  • Dispose of waste as Halogenated Organic Waste .

Summary of Physicochemical Properties

PropertyValue / CharacteristicImplication
State White to off-white crystalline solidHygroscopic; keep dry.
Solubility Water (>50 mg/mL), DMSO, EthanolHighly soluble in polar solvents.
Stability (Solid) > 2 Years at -20°C (Desiccated)Stable if moisture is excluded.
Stability (Aq) < 24 Hours at pH 7.4 (RT)Prepare fresh.
Reactivity Electrophilic (SuFEx)Targets Lys, Tyr, Ser, His.[7]
By-products Fluoride ion (

), HCl
Buffer capacity must account for acid release.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Sigma-Aldrich. (n.d.). "AEBSF Hydrochloride Product Information & Stability." (Used as homologous reference for amino-sulfonyl fluoride handling).

  • National Institutes of Health (NIH). (2019). "A rapid access to aliphatic sulfonyl fluorides." Nature Communications.

  • Fisher Scientific. (2021). "Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride."

Sources

Optimization

Overcoming challenges in the synthesis of 1-Aminopropane-2-sulfonyl fluoride derivatives

Technical Support Center: Synthesis of 1-Aminopropane-2-sulfonyl Fluoride Derivatives Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Synthesis, Stability, and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Aminopropane-2-sulfonyl Fluoride Derivatives

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Synthesis, Stability, and Purification of


-Amino Sulfonyl Fluorides.

Executive Summary & Scope

Welcome to the technical support hub for SuFEx (Sulfur-Fluoride Exchange) chemistry. You are likely accessing this guide because you are encountering difficulties synthesizing 1-aminopropane-2-sulfonyl fluoride or its structural derivatives.

These molecules are unique "chimeric" intermediates: they contain a nucleophilic amine and an electrophilic sulfonyl fluoride (SuFEx handle). While the S(VI)-F bond is remarkably stable compared to sulfonyl chlorides, the


-amino arrangement  introduces specific challenges regarding autocatalytic cyclization and polymerization.

This guide prioritizes causality-based troubleshooting . We do not just tell you what to do; we explain why your current protocol might be failing based on the mechanistic interplay between the fluoride stability and amine basicity.

Module 1: Synthesis Strategy & Precursor Selection

User Question: I am trying to synthesize the target from 1-aminopropane-2-thiol, but the yields are inconsistent. Which route should I prioritize?

Scientist Response: The oxidative chlorination of thiols followed by fluorination is the "Classic Route," but it is fraught with instability when free amines are present. For


-amino scaffolds, we recommend Route B (Michael Addition)  or Route C (Protected Exchange)  to avoid handling the unstable sulfonyl chloride intermediate.
Comparative Strategy Table
FeatureRoute A: Thiol OxidationRoute B: Michael Addition (SuFEx)Route C: Salt/Protection Exchange
Precursor Aminothiol / DisulfideEthenesulfonyl Fluoride (ESF)Amino-sulfonic acid / Sulfonate
Key Reagent

or

, then

Primary/Secondary Amine

, then

Risk Factor High: Sulfonyl chloride intermediate often polymerizes with amine.Low: Convergent; S-F bond is pre-installed.Medium: Requires strict pH control.
Recommendation Not Recommended for this target.Preferred for derivatives.[1]Preferred for the core scaffold.
Workflow Visualization

SynthesisPathways Start Target: 1-Aminopropane- 2-sulfonyl Fluoride RouteA Route A: Thiol Oxidation Start->RouteA RouteB Route B: Michael Addition (to ESF derivatives) Start->RouteB If derivative RouteC Route C: Chloride-Fluoride Exchange Start->RouteC If core scaffold InterA Sulfonyl Chloride (Unstable) RouteA->InterA Oxidation InterB Direct Adduct RouteB->InterB R-NH2 + ESF InterC Protected Sulfonyl Chloride RouteC->InterC Thionyl Chloride Final Final Product (Salt Form) InterA->Final KHF2 (Risk of Polymerization) InterB->Final Acidification InterC->Final KHF2 / 18-Crown-6

Caption: Decision matrix for synthesis routes. Route B and C offer higher stability for amino-sulfonyl fluorides compared to the oxidative Route A.

Module 2: The Fluorination Step (Troubleshooting)

User Question: I am using Route C (converting the sulfonyl chloride to fluoride). The reaction stalls, or I see hydrolysis back to the sulfonic acid. How do I drive this to completion?

Scientist Response: The conversion of sulfonyl chlorides (


) to sulfonyl fluorides (

) is a biphasic substitution. The failure is usually due to poor phase transfer or competitive hydrolysis .

Protocol Optimization (The "KHF2" Standard): Do not rely on simple KF. The bifluoride anion (


) is a superior nucleophile in this context because it solvates better in organic mixtures and acts as a local buffer.

Step-by-Step Troubleshooting:

  • The Reagent: Use Potassium Bifluoride (

    
    ).[2]
    
    • Why:

      
       provides an acidic medium that suppresses the nucleophilicity of the amine (protonating it to 
      
      
      
      ) while the
      
      
      attacks the sulfur.
  • The Solvent System: Use Acetonitrile (

    
    ) and Water (1:1 or 2:1).
    
    • Issue: If the mixture is too organic,

      
       won't dissolve. If too aqueous, the sulfonyl chloride hydrolyzes.
      
    • Fix: Add 18-crown-6 (5 mol%) if using pure KF in dry MeCN, or stick to the aqueous

      
       system for robustness.
      
  • The "Pop" Test:

    • Sulfonyl fluorides are significantly more stable on TLC/LCMS than chlorides. If your LCMS shows a mass of

      
       (hydrolysis) instead of the fluoride, your reaction pH is likely too basic. Add 1M HCl dropwise  to the biphasic mixture to keep the amine protonated.
      

Module 3: Amine Compatibility & Protection

User Question: My product decomposes during silica gel column chromatography. It seems to oligomerize.

Scientist Response: This is the classic "SuFEx Paradox." While sulfonyl fluorides are stable to external nucleophiles, an internal free amine (especially in the


-position) creates a high effective molarity for cyclization (forming sultams) or polymerization.

The Fix: Handle as a Salt or Carbamate.

  • Boc-Protection Strategy (Recommended):

    • Synthesize the molecule with the amine Boc-protected (

      
      ).
      
    • Perform the fluorination on the Boc-protected intermediate.

    • Crucial Insight: The

      
       bond is stable to TFA and HCl . You can deprotect the Boc group using 
      
      
      
      or
      
      
      after the fluoride is installed. The final product should be isolated as the Hydrochloride Salt (
      
      
      ).
    • Warning: Do not free-base the final product for storage. Store as the salt.

  • Purification on Silica:

    • Standard silica is slightly acidic, which is actually good for these compounds.

    • Avoid: Do not use triethylamine (

      
      ) in your eluent. It will deprotonate the amine salt and trigger self-reaction.
      
    • Eluent: Use

      
       (95:5) or 
      
      
      
      .
Stability Logic Diagram

StabilityLogic State1 Free Amine Form (NH2 - R - SO2F) Result1 Polymerization / Cyclization (Unstable) State1->Result1 Nucleophilic Attack State2 Protonated Salt (NH3+ - R - SO2F) State2->State1 Base Treatment (Avoid!) Result2 Stable Solid (Storage Form) State2->Result2 Electrostatic Protection State3 Boc-Protected (BocNH - R - SO2F) State3->State2 Deprotection (HCl/Dioxane) Result3 Stable Intermediate (Purification Form) State3->Result3 Steric/Electronic Protection

Caption: Stability states of amino-sulfonyl fluorides. The protonated salt and Boc-protected forms prevent the "suicide" reaction of the amine on the sulfonyl fluoride.

Module 4: Validated Experimental Protocol

Protocol: Synthesis of 1-(Boc-amino)propane-2-sulfonyl fluoride (Representative)

  • Sulfonyl Chloride Formation:

    • Suspend 1-(Boc-amino)propane-2-sulfonic acid sodium salt (1.0 eq) in dry DCM.

    • Add Thionyl Chloride (

      
      , 2.0 eq) and catalytic DMF. Reflux for 2 hours.
      
    • Checkpoint: Solution becomes clear. Evaporate volatiles strictly under vacuum to remove excess

      
      .
      
  • Fluoride Exchange (The Critical Step):

    • Dissolve the crude sulfonyl chloride in Acetonitrile (MeCN) .

    • Prepare a saturated aqueous solution of

      
        (4.0 eq).
      
    • Add the aqueous salt to the MeCN solution (Biphasic mixture).

    • Stir vigorously at Room Temperature for 4 hours.

    • Observation: No heat is required. Heating promotes hydrolysis.

  • Workup:

    • Dilute with EtOAc. Wash with water and brine.

    • Dry over

      
      .
      
    • Note: The product is usually pure enough to proceed without chromatography.

  • Deprotection (If free amine is needed):

    • Dissolve in

      
       in Dioxane. Stir 1 hour.
      
    • Precipitate with diethyl ether. Filter the white solid.

    • Result: 1-aminopropane-2-sulfonyl fluoride hydrochloride.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

    • Foundational text establishing the stability of S-F bonds and the KHF2 exchange method.
  • Dong, J., et al. (2014).[3][4] "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie. Link

    • Details the Michael addition capabilities of vinyl sulfonyl fluorides (ESF).
  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis.
  • Lirias, K. U. (2022). "Synthesis of Sulfonyl Fluorides under Solvent-Free Mechanochemical Conditions." Journal of Organic Chemistry. Link

    • Provides modern KHF2 protocols and troubleshooting for incomplete exchanges.

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Analysis for Sulfonyl Fluoride (SF) Probes

Introduction Welcome to the Technical Support Center. This guide addresses the specific challenges associated with analyzing mass spectrometry (MS) data derived from Sulfonyl Fluoride (SF) based chemoproteomic experiment...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with analyzing mass spectrometry (MS) data derived from Sulfonyl Fluoride (SF) based chemoproteomic experiments.

SF probes (often utilized in SuFEx click chemistry) are unique electrophiles that react with nucleophilic side chains—predominantly Tyrosine (Tyr) , but also Lysine (Lys) , Serine (Ser) , Histidine (His) , and Threonine (Thr) —under context-specific conditions. Unlike standard cysteine-reactive probes (e.g., iodoacetamide), SF probes present distinct analytical hurdles, including variable residue specificity, prone-to-hydrolysis warheads, and characteristic neutral losses in MS/MS spectra.

This guide is structured to troubleshoot these issues directly.

Module 1: Search Engine Configuration & Mass Shift Definition

Q: How do I accurately calculate the mass shift for my SF-probe?

The Issue: Users often input the molecular weight of the full probe as the variable modification, leading to search failures.

The Solution: Sulfonyl fluorides react via a sulfur-fluoride exchange (SuFEx) mechanism.[1][2] The fluoride ion (F⁻) is the leaving group, and the proton (H⁺) is lost from the amino acid nucleophile (e.g., the phenolic hydroxyl of Tyrosine).

You must define the mass shift as the Sulfonyl-R moiety added to the peptide backbone, not the intact probe.

Calculation Logic:



  • MW(Probe): Molecular weight of your specific sulfonyl fluoride probe.

  • MW(HF): ~20.006 Da (Loss of Fluoride from probe + Hydrogen from protein side chain).

Probe TypeLeaving GroupTarget ResiduesMass Shift Formula
Aryl-SF Fluoride (-F)Tyr, Lys, HisMW(Probe) - 20.0064
Alkyl-SF Fluoride (-F)Ser, Thr (less common)MW(Probe) - 20.0064
Fluorosulfate Fluoride (-F)Tyr, LysMW(Probe) - 20.0064

Technical Note: In software like MaxQuant or Proteome Discoverer, the "loss of Hydrogen" from the protein residue is usually accounted for automatically if you define the composition change. If defining a simple numeric mass shift (Delta M), use the formula above.

Q: Which residues should I set as variable modifications?

The Issue: Restricting the search to Tyrosine only (the "classic" SuFEx target) increases the False Negative Rate (FNR).

The Solution: While SF probes are "privileged" for Tyrosine, they are context-dependent.

  • Primary Target: Tyrosine (Y) . (Set as Variable).

  • Secondary Targets: Lysine (K) . (Set as Variable).

  • Tertiary Targets: Histidine (H) and Serine (S) . (Include these only if Y/K coverage is low or if using promiscuous "scout" probes).

Warning: Setting too many variable modifications increases the search space and False Discovery Rate (FDR). Start with Y and K.

Module 2: Spectral Validation & Neutral Losses

Q: My search results show high scores, but site localization is ambiguous. Why?

The Issue: Sulfonyl-based modifications are often labile under Higher-energy Collisional Dissociation (HCD). They can undergo Neutral Loss during fragmentation, stripping the modification from the peptide before the backbone fragments.

The Solution: You must inspect the MS/MS spectra for specific neutral loss signatures.[3][4] If the modification falls off, the b- and y-ions will appear "unmodified," confusing the localization algorithm (e.g., Ascore or PTM-RS).

Diagnostic Workflow:

  • Check for Neutral Loss: Look for a high-intensity peak in the MS/MS spectrum corresponding to Precursor - (Modification Mass).

  • Check for Diagnostic Ions:

    • Tyrosine Modification: Look for the modified immonium ion.

    • Sulfonyl Moiety: Aryl-SF probes often eject the sulfonyl group (-SO2-R) or just SO2 (-63.96 Da).

Graphviz Diagram: Spectral Validation Logic

SpectralValidation Input MS/MS Spectrum of Modified Peptide CheckNL Check for Neutral Loss (Precursor - Mod) Input->CheckNL DecisionNL Neutral Loss Observed? CheckNL->DecisionNL Backbone Analyze b/y ions (Do they carry the mod?) DecisionNL->Backbone No (Stable) ResultBad Ambiguous Localization (Mod falls off) DecisionNL->ResultBad Yes (Labile) ResultGood Confident Localization (Mod stable on fragments) Backbone->ResultGood Action Action: Enable 'Neutral Loss' in Search Engine ResultBad->Action

Figure 1: Decision tree for validating spectral quality of SF-modified peptides. High neutral loss activity requires specific search engine adjustments.

Module 3: False Positive Discrimination (Hydrolysis vs. Covalent)

Q: I see a mass shift of +18 Da higher than expected. Is this a new PTM?

The Issue: Sulfonyl fluorides are susceptible to hydrolysis in aqueous buffers, converting the reactive -SO2-F to the unreactive sulfonic acid -SO2-OH.

The Solution: This is likely a Non-Covalent Artifact or a misassigned hydrolysis product.

  • Scenario A (Hydrolysis Artifact): The probe hydrolyzes to R-SO2-OH. This molecule binds non-covalently to the protein (e.g., in a hydrophobic pocket) and survives ESI-MS.

    • Mass Shift:MW(Probe) - MW(F) + MW(OH).

    • Result: This is roughly Expected Covalent Mass + 18 Da.

  • Scenario B (True Covalent): The probe reacts with the protein, losing HF.

    • Mass Shift:MW(Probe) - MW(HF).

Troubleshooting Table: Distinguishing Artifacts

ObservationMass Difference (approx)InterpretationAction
Expected Mass

Covalent Adduct Valid Hit. Proceed to validation.
Expected + 18 Da

Non-Covalent Hydrolysis Discard. The probe hydrolyzed and stuck non-covalently.
Expected + 22 Da

Sodium Adduct Check desalting protocol. Common in ESI.
Q: How do I reduce False Positives in the wet lab?

The Solution:

  • pH Control: SF reactivity is pH-dependent. Tyrosine modification is favored at pH > 7.5 (closer to phenol pKa). However, high pH accelerates probe hydrolysis.

    • Recommendation: Buffer at pH 7.4 - 8.0 using HEPES or PBS. Avoid Tris if using high concentrations, though usually acceptable.

  • Desalting: Aggressive desalting (C18 StageTips) is required to remove non-covalent hydrolyzed probe before LC-MS injection.

Module 4: Experimental Workflow Overview

To ensure data integrity, the entire workflow from sample prep to data analysis must be aligned.

Graphviz Diagram: Optimized SF-Proteomics Workflow

SF_Workflow Sample Protein Lysate (pH 7.4-8.0) Probe Add SF-Probe (Avoid DMSO >1%) Sample->Probe Incubate Digest Trypsin Digestion Probe->Digest Quench & Digest MS LC-MS/MS (HCD Fragmentation) Digest->MS Search Search Engine (Mod: Probe-HF) MS->Search Validation Filter: 1. Site Localization > 0.75 2. Exclude +18Da artifacts Search->Validation

Figure 2: Optimized workflow for Sulfonyl Fluoride chemoproteomics, highlighting critical filtering steps during analysis.

References

  • Jones, L. H. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes.[1][5] ACS Chemical Biology. [Link]

  • Mortenson, D. E., et al. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Reviews. [Link]

  • Hymel, D., & Peterson, B. R. (2012). "Synthetic cell surface receptors for delivery of therapeutics." Advanced Drug Delivery Reviews. (Context on Tyrosine Bioconjugation). [Link]

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

  • Zheng, Q., et al. (2015). "SuFEx-based polysulfate formation from bis(aryl) sulfonyl fluorides and bis(silyl) ethers." Nature Chemistry. (Foundational SuFEx Chemistry). [Link]

Sources

Optimization

How to control for reactivity of 1-Aminopropane-2-sulfonyl fluoride in complex biological samples

[1] Reagent Classification: Aliphatic Sulfonyl Fluoride (SuFEx Warhead) Primary Application: Covalent Fragment Screening, Activity-Based Protein Profiling (ABPP), Chemical Biology.[1] Support Ticket ID: #SF-PROBE-001 Exe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Reagent Classification: Aliphatic Sulfonyl Fluoride (SuFEx Warhead) Primary Application: Covalent Fragment Screening, Activity-Based Protein Profiling (ABPP), Chemical Biology.[1] Support Ticket ID: #SF-PROBE-001

Executive Summary

You are working with 1-Aminopropane-2-sulfonyl fluoride , a specialized aliphatic sulfonyl fluoride.[1] Unlike aromatic sulfonyl fluorides (e.g., PMSF) which are highly reactive and hydrolytically unstable, aliphatic variants are "latent" electrophiles. They possess high aqueous stability and typically require specific protein microenvironments (proximity-driven activation) to covalently modify residues (Tyr, Lys, His, Ser).

The Critical Challenge: The presence of the free primary amine at position 1 creates a risk of intermolecular self-reactivity (polymerization) at basic pH, while the sulfonyl fluoride at position 2 requires careful tuning to avoid "silent" non-labeling events in complex lysates.

Module 1: Stability & Storage (The "Before" Phase)

Problem: Users often report degradation or loss of titer before the experiment begins. Root Cause: At pH > 8.0, the C1-amine deprotonates (becomes nucleophilic) and attacks the C2-sulfonyl fluoride of a neighboring molecule.

Protocol: pH-Dependent Stabilization

The stability of this molecule is governed by the protonation state of the amine (pKa ≈ 9.5–10.0).

StatepH RangeSpecies FormStabilityAction
Storage < 6.0Ammonium (

)
High Store as HCl or TFA salt in dry DMSO.[1]
Assay 7.0 – 8.0EquilibriumModerate Prepare fresh.[1] Stable for 4–6 hours.
Danger > 9.0Free Amine (

)
Low Rapid self-polymerization.[1] Avoid.

Key Step: Always store the stock solution in anhydrous DMSO or DMA (Dimethylacetamide).[1] Avoid protic solvents (methanol/ethanol) for long-term storage as they can slowly participate in SuFEx exchange over months.[1]

Module 2: Reactivity in Complex Lysates (The "During" Phase)

Problem: "I see no labeling on my target protein." Root Cause: Aliphatic sulfonyl fluorides are less reactive than their aromatic counterparts.[1] They do not "paint" the proteome indiscriminately. They require a "privileged pocket" to stabilize the transition state (SuFEx activation).

Troubleshooting Workflow: The "Silent" Probe

Troubleshooting Start Observation: No Labeling CheckpH Check Buffer pH Start->CheckpH Decision1 Is pH < 7.0? CheckpH->Decision1 CheckConc Check Probe Concentration Decision2 Is [Probe] < 100 µM? CheckConc->Decision2 CheckTime Check Incubation Time Decision3 Time < 1 hour? CheckTime->Decision3 Decision1->CheckConc No Action1 Increase pH to 7.5-8.0 (Enhance Nucleophilicity) Decision1->Action1 Yes Decision2->CheckTime No Action2 Increase to 0.5 - 1.0 mM (Aliphatic SFs are weak electrophiles) Decision2->Action2 Yes Action3 Extend to 4-12 hours (Slow kinetics) Decision3->Action3 Yes

Caption: Step-by-step logic to diagnose lack of labeling with aliphatic sulfonyl fluorides.

Optimization Protocol
  • Buffer Selection: Use HEPES or PBS (pH 7.5).[1] Avoid Tris if possible during the labeling step, as high concentrations of Tris (primary amine) can competitively react with the probe over long incubations, though the rate is slow for aliphatic SFs.

  • Concentration: Unlike aromatic SFs (used at 1-10 µM), aliphatic SFs often require 100 µM – 1 mM concentrations for initial hit finding in lysates.[1]

  • Temperature: Incubate at 37°C rather than 4°C. The activation energy for the SuFEx reaction with aliphatic probes is higher.

Module 3: Quenching & Analysis (The "After" Phase)

Problem: "How do I stop the reaction? My standard quench isn't working." Root Cause: Sulfonyl fluorides are resistant to reduction (DTT/TCEP do not quench them) and hydrolysis.

The "Denaturation" Quench Strategy

Because aliphatic sulfonyl fluorides rely on the protein's 3D structure (the binding pocket) to activate the reaction, unfolding the protein is the most effective quench.

MethodEffectivenessMechanismProtocol
Precipitation (Recommended) HighRemoves solvent/probe & unfolds protein.[1]Add 4 volumes of ice-cold Acetone or Methanol/Chloroform. Vortex. Spin at 15k x g.[1]
SDS Denaturation HighDestroys binding pocket.[1]Add 4x Laemmli Buffer (containing SDS) and boil at 95°C for 5 min.
Chemical Quench Low/SlowCompetitive nucleophilic attack.[1]Add 50 mM Tris (pH 8.5) or Hydroxylamine.[1] Note: Reaction is slow.

Frequently Asked Questions (FAQ)

Q: Can I use DTT or TCEP during the labeling reaction? A: Yes. Unlike sulfonyl chlorides or acrylamides, sulfonyl fluorides are resistant to reduction.[1][2][3][4] You can maintain a reducing environment (1 mM DTT) to keep cysteines reduced without destroying the probe [1].

Q: Which amino acids will this probe modify? A: In order of frequency: Tyrosine > Lysine > Histidine > Serine . It rarely modifies Cysteine irreversibly (forming an unstable thiosulfonate that hydrolyzes).[1] This is a key differentiator from iodoacetamide or maleimide probes [2].[1]

Q: My LC-MS shows a mass shift of +123 Da. Is that correct? A: No. The molecular weight of 1-Aminopropane-2-sulfonyl fluoride is ~141 Da.[1]

  • Reaction: Probe (R-SO₂F) + Protein-Nu → Protein-Nu-SO₂-R + HF.[1]

  • Mass Shift: You lose Fluoride (19 Da).[1]

  • Calculation: MW (Probe) - 19 Da + 1 (H replaced) = Mass Addition .[1]

  • Check your specific derivative's MW and subtract 19.[1]

References

  • Sulfonyl fluorides as privileged warheads in chemical biology. Source: Royal Society of Chemistry (Chemical Science) Citation: Narayanan, A. & Jones, L.H., 2015.[1] Chem. Sci., 6, 2650-2659.[1] URL:[Link]1]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools. Source: Journal of the American Chemical Society (JACS) Citation: Handa, K. et al., 2023.[1] J. Am. Chem. Soc. URL:[Link]1]

Sources

Reference Data & Comparative Studies

Validation

Validation of 1-Aminopropane-2-sulfonyl fluoride hydrochloride Targets by Genetic Methods

[1][2] Executive Summary: The Validation Paradox In the realm of covalent drug discovery, 1-Aminopropane-2-sulfonyl fluoride hydrochloride (APSF-HCl) represents a distinct class of "SuFEx" (Sulfur-Fluoride Exchange) warh...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Validation Paradox

In the realm of covalent drug discovery, 1-Aminopropane-2-sulfonyl fluoride hydrochloride (APSF-HCl) represents a distinct class of "SuFEx" (Sulfur-Fluoride Exchange) warheads. Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides (SF) are "context-specific" electrophiles.[1] They are stable in aqueous buffer but react swiftly with nucleophilic side chains (Ser, Tyr, Lys, His) upon precise binding within a protein pocket.

However, a chemical probe—no matter how selective—is rarely proof of target function on its own. Off-target alkylation can mimic phenotypic effects, leading to false positives. This guide objectively compares the performance of APSF-HCl chemical inhibition against genetic alternatives (CRISPR/RNAi) and details the "Gold Standard" workflow for validating its biological targets.

Comparative Analysis: Chemical vs. Genetic Modalities

To validate a target engaged by APSF-HCl, one must compare the phenotypic consequence of the chemical probe against the genetic removal of the putative target.

Performance Matrix
FeatureChemical Probe (APSF-HCl) CRISPR-Cas9 Knockout (KO) RNAi Knockdown (KD)
Time to Onset Minutes to Hours (Rapid)Days to Weeks (Slow)Days (Slow)
Mechanism Covalent modification (SuFEx) of active site nucleophile.Permanent genomic deletion (Indel formation).mRNA degradation (Transient).
Completeness Variable (Dependent on

and occupancy).
Absolute (Null allele).Partial (Residual protein remains).
Adaptation Minimal (Acute stress).High Risk (Genetic compensation/upregulation of paralogs).Moderate risk.
Scaffolding Protein structure remains; only catalytic/binding site blocked.Protein removed entirely (Loss of scaffolding functions).Protein levels reduced.[2][3]
Reversibility Irreversible (Covalent).Irreversible (Genomic).[2][1][4]Reversible (upon withdrawal).
Expert Insight: The "Scaffolding" Trap

Critical Distinction: APSF-HCl blocks a specific site (e.g., a catalytic Serine). CRISPR removes the entire protein. If the phenotype differs between APSF-HCl treatment and CRISPR KO, the protein likely has a non-catalytic "scaffolding" function that the drug does not inhibit, or the drug has off-target effects.

Strategic Framework: The Validation Workflow

The following protocols describe how to rigorously validate APSF-HCl targets. This system relies on Activity-Based Protein Profiling (ABPP) combined with genetic perturbation.

Protocol A: The "Target Disappearance" Assay (CRISPR + ABPP)

Objective: To prove that the band visualized by the probe is indeed the protein of interest.

Prerequisites:

  • Probe: An alkyne-tagged analog of APSF-HCl (e.g., yn-APSF).

  • System: Isogenic Cell Lines (Wild Type vs. Target-KO).

Step-by-Step Methodology:

  • Lysate Preparation:

    • Harvest WT and CRISPR-KO cells.

    • Lyse in PBS containing 0.1% Triton X-100 (Avoid nucleophilic buffers like Tris or DTT which interfere with SuFEx).

    • Normalize protein concentration to 1 mg/mL.

  • Probe Labeling:

    • Treat 50 µL of lysate from both WT and KO with yn-APSF (1–10 µM).

    • Control: Pre-incubate WT lysate with excess non-alkyne APSF-HCl (100 µM) to define specific binding (Competition Control).

    • Incubate for 1 hour at 37°C.

  • Click Chemistry (CuAAC):

    • Add "Click Mix": CuSO₄ (1 mM), TCEP (1 mM), TBTA ligand (100 µM), and Azide-Rhodamine (or Azide-Biotin).

    • Incubate for 1 hour at Room Temperature.

  • Readout:

    • Run SDS-PAGE.[5][6][7]

    • Scan for fluorescence (if Rhodamine) or Blot with Streptavidin-HRP (if Biotin).

  • Validation Logic:

    • Validated: A specific band present in WT is absent in KO and absent in the Competition Control.

    • Off-Target: A band remains present in the KO lysate (indicating the probe binds another protein of similar molecular weight).

Protocol B: The "Residue-Specific" Rescue

Objective: To confirm the exact amino acid residue modified by the sulfonyl fluoride.

Concept: If APSF-HCl targets Serine-145, then a mutant (S145A) should be immune to the drug but functionally intact (if S145 isn't catalytic) or functionally dead (if S145 is catalytic).

  • Generate KO Cells: Eliminate endogenous target.

  • Transfect Mutant: Re-introduce the target with a conservative mutation at the predicted SuFEx site (e.g., Ser

    
     Ala or Tyr 
    
    
    
    Phe).
  • Labeling Assay: Repeat Protocol A.

    • Result: The re-expressed mutant protein should NOT be labeled by the yn-APSF probe, confirming the site of covalent attachment.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating a sulfonyl fluoride probe using genetic methods.

ValidationLogic Start Putative Target Identified (via Mass Spec) Exp1 Experiment 1: CRISPR KO of Target Start->Exp1 Phenotype Compare Phenotypes: Probe vs. KO Exp1->Phenotype Match Phenotypes Match Phenotype->Match Similar Effect Mismatch Phenotypes Differ Phenotype->Mismatch Different Effect Exp2 Experiment 2: ABPP in KO Lysate Match->Exp2 Scaffold SCAFFOLDING EFFECT (Drug blocks catalysis, KO removes structure) Mismatch->Scaffold KO is more severe BandCheck Does Probe Labeling Disappear in KO? Exp2->BandCheck Valid VALIDATED TARGET (On-Target Effect) BandCheck->Valid Yes (Band Lost) OffTarget OFF-TARGET ACTIVITY (Probe binds other proteins) BandCheck->OffTarget No (Band Persists)

Figure 1: Decision matrix for distinguishing on-target pharmacology from off-target toxicity or scaffolding functions.

Mechanism of Action: SuFEx Chemistry

Understanding why APSF-HCl works is crucial for designing the validation.

  • Warhead: Sulfonyl Fluoride (–SO₂F).[5][8][9][10][11][12]

  • Reactivity: Unlike sulfonyl chlorides, the S–F bond is highly stable and resistant to reduction. It requires a specific proton transfer (often assisted by a neighboring Histidine or solvent channel) to activate the leaving group (Fluoride).

  • Target Residues:

    • Serine: Common in proteases/hydrolases.[1][5]

    • Tyrosine: Often in binding pockets.

    • Lysine: Epsilon-amino group nucleophilic attack.

    • Histidine: Imidazole nitrogen attack.

Because APSF-HCl contains a protonated amine (hydrochloride salt), it mimics the side chains of Lysine or Arginine. This suggests it will preferentially target Trypsin-like Serine Proteases (which cleave after Lys/Arg) or enzymes with negatively charged specificity pockets (Asp/Glu rich).

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[1][8][10] Chemical Science, 6(5), 2650–2659.

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[8] Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Lenz, T., et al. (2021). Genetic and chemical validation of potential drug targets: A comparative analysis. Current Opinion in Chemical Biology, 60, 142-150.
  • Platt, R. J., et al. (2014). CRISPR-Cas9 Knockin Mice for Genome Editing and Cancer Modeling. Cell, 159(2), 440–455.

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology, 11(4), 535–546.

Sources

Comparative

A Senior Application Scientist's Guide to Covalent Inhibitors: A Comparative Analysis of Sulfonyl Fluorides and Other Electrophilic Warheads

Welcome to an in-depth exploration of targeted covalent inhibitors (TCIs), a class of molecules that has undergone a significant renaissance in drug discovery.[1][2] Unlike their non-covalent counterparts, TCIs form a pe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of targeted covalent inhibitors (TCIs), a class of molecules that has undergone a significant renaissance in drug discovery.[1][2] Unlike their non-covalent counterparts, TCIs form a permanent or long-lived bond with their protein target, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to target proteins that have been historically considered "undruggable."[3] This guide provides a comparative analysis of different covalent warheads, with a special focus on the emerging utility of sulfonyl fluorides, exemplified by structures like 1-Aminopropane-2-sulfonyl fluoride, and contrasting them with more traditional electrophiles like acrylamides.

Our discussion is tailored for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple catalog of compounds to explain the causality behind experimental choices, provide robust, self-validating protocols, and ground all claims in authoritative scientific literature.

The Mechanism and Merit of Covalent Inhibition

Covalent inhibitors operate via a two-step mechanism.[2][4][5] First, the inhibitor non-covalently and reversibly binds to the target protein's active or allosteric site (Ki). This initial binding event positions the inhibitor's reactive group, or "warhead," in close proximity to a nucleophilic amino acid residue on the protein. In the second step, a covalent bond is formed between the warhead and the amino acid, leading to irreversible or long-lived inactivation of the protein (kinact).[6][7]

The overall potency of a covalent inhibitor is best described by the second-order rate constant, kinact/Ki, which encapsulates both the initial binding affinity and the subsequent rate of covalent modification.[1][6]

G cluster_0 Two-Step Covalent Inhibition Mechanism E_I E + I (Enzyme + Inhibitor) E_dot_I E•I (Non-covalent Complex) E_I->E_dot_I k_on / k_off (Ki = k_off / k_on) E_I_cov E-I (Covalent Adduct) E_dot_I->E_I_cov k_inact

Caption: Experimental workflow for determining the kinetic parameters of a covalent inhibitor.

Protocol: Proteome-Wide Selectivity Profiling

Concerns about off-target reactivity are paramount for covalent inhibitors. [8][9]Chemoproteomic methods, particularly Activity-Based Protein Profiling (ABPP), are the gold standard for assessing selectivity across the entire proteome in a native biological system. [10][11] Objective: To identify all on- and off-targets of a covalent inhibitor in a complex proteome (e.g., cell lysate or live cells).

Methodology: Competitive ABPP

  • Probe Synthesis: An alkyne or other reporter handle is typically incorporated into the structure of the covalent inhibitor of interest. [12]2. Proteome Treatment:

    • Treat the proteome (e.g., cultured cells) with varying concentrations of the un-tagged inhibitor for a set period.

    • Include a vehicle control (e.g., DMSO).

  • Probe Labeling:

    • Lyse the cells and treat the resulting proteome with a broad-spectrum, alkyne-tagged covalent probe that targets the same class of amino acid residues (e.g., an iodoacetamide probe for cysteines). This probe will label all accessible residues not already blocked by your inhibitor.

  • Click Chemistry & Enrichment:

    • Use copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to attach a biotin tag to the alkyne-labeled proteins. [11] * Enrich the biotinylated proteins using streptavidin beads.

  • Mass Spectrometry and Analysis:

    • Digest the enriched proteins into peptides (e.g., with trypsin) and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the abundance of each identified protein/peptide in the inhibitor-treated samples relative to the vehicle control. A protein whose labeling is reduced in a dose-dependent manner by the inhibitor is identified as a target.

This powerful technique provides a comprehensive, unbiased view of an inhibitor's selectivity, guiding medicinal chemistry efforts to mitigate off-target effects. [13][9]

G cluster_abpp Workflow: Competitive Chemoproteomics TREAT Treat Cells/Lysate with Test Inhibitor LYSE Lyse Cells & Add Alkyne-Probe TREAT->LYSE CLICK Click Chemistry: Attach Biotin-Azide LYSE->CLICK ENRICH Enrich on Streptavidin Beads CLICK->ENRICH ANALYZE On-Bead Digestion & LC-MS/MS Analysis ENRICH->ANALYZE RESULT Identify & Quantify Targets ANALYZE->RESULT

Caption: Workflow for identifying inhibitor targets using competitive ABPP.

Protocol: Cell Permeability and Target Engagement

A potent inhibitor is useless if it cannot reach its target in a cellular context. Cell-based assays are crucial for confirming that an inhibitor can cross the cell membrane and engage its intended target. [14] Objective: To assess the cell permeability and target occupancy of a covalent inhibitor.

Methodology: Cellular Thermal Shift Assay (CETSA) or In-Cell ABPP

  • Cell Treatment: Incubate intact, live cells with various concentrations of the covalent inhibitor for a defined period.

  • Target Engagement Measurement:

    • For ABPP: Lyse the cells and perform the competitive ABPP workflow described in section 3.2 to measure target occupancy directly.

    • For CETSA: Lyse the treated cells. Aliquot the lysate and heat the aliquots to a range of different temperatures. Covalent binding often stabilizes a protein, leading to a higher melting temperature.

  • Analysis:

    • For ABPP: Quantify the reduction in probe labeling of the target protein as a function of inhibitor concentration to generate a cellular IC50.

    • For CETSA: Measure the amount of soluble protein remaining after heating (e.g., by Western blot or mass spectrometry). A shift in the melting curve to a higher temperature indicates target engagement.

Comparing the biochemical potency (kinact/Ki) with the cellular target engagement IC50 provides critical insights into the compound's cell permeability and bioavailability. [15]

Conclusion and Future Outlook

The field of covalent drug discovery has matured significantly, moving from serendipitous findings to rational, structure-guided design. [1][4]While cysteine-targeting acrylamides and related warheads remain the workhorses of the field, their reliance on a single, often absent, amino acid residue limits their applicability.

The strategic deployment of sulfonyl fluoride warheads represents a paradigm shift, unlocking a much larger portion of the proteome for covalent targeting. [16][17]The ability to form stable covalent bonds with serine, tyrosine, lysine, and other residues provides medicinal chemists with a powerful new set of tools to tackle challenging disease targets. [18][19] Success in this space, however, is not guaranteed by simply choosing a novel warhead. It requires a rigorous, multi-parameter optimization process guided by the robust experimental protocols outlined in this guide. By systematically evaluating kinetics, proteome-wide selectivity, and cellular engagement, researchers can rationally design the next generation of highly effective and safe targeted covalent therapies.

References

  • Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry. (n.d.). pubs.acs.org. [Link]

  • Browne, C. M., et al. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Cell Chemical Biology, 26(1), 110-122.e7. [Link]

  • Zhang, T., et al. (2018). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews, 47(19), 7159-7195. [Link]

  • Covalent Inhibitors in Drug Discovery: Current Applications. (2024). PRISM BioLab. [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • Tuley, A., & Fast, W. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(8), 855-866. [Link]

  • Chen, Y.-C., & Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer, 7(5-6), 168-176. [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2016). genesandcancer.com. [Link]

  • Mader, L. K., & Keillor, J. W. (2024). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. Chemical Science, 15(12), 4467-4475. [Link]

  • Kim, H., et al. (2021). Recent advances in the development of covalent inhibitors. MedChemComm, 12(6), 1029-1042. [Link]

  • Paul, S., & Guchhait, S. K. (2021). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. The Journal of Physical Chemistry B, 125(30), 8374-8384. [Link]

  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (2019). pure.biu.ac.il. [Link]

  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). (2023). pubs.acs.org. [Link]

  • Covalent drugs and inhibitors characterization based on kinetic... (n.d.). ResearchGate. [Link]

  • Johnson, D. S., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(6), 949-964. [Link]

  • Mons, E., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). ResearchGate. [Link]

  • Kelly, J. S., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Communications, 51(32), 6931-6941. [Link]

  • Johnson, D. S., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(6), 949-964. [Link]

  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. (n.d.). chemrxiv.org. [Link]

  • Blankman, J. L., et al. (2013). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. ACS Medicinal Chemistry Letters, 4(12), 1198-1203. [Link]

  • A Proposed Screening Paradigm for Discovery of Covalent Inhibitor Drugs. (2014). ResearchGate. [Link]

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2022). pubs.acs.org. [Link]

  • Reversible Covalent Inhibitor Binding Assay. (n.d.). domainex.co.uk. [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2019). pubs.acs.org. [Link]

  • Narayanan, A., & Jones, L. H. (2015). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 13(28), 7786-7792. [Link]

  • Parker, C. G. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(6), 621-631. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). pubs.rsc.org. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). pubs.acs.org. [Link]

  • Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups. (2022). ResearchGate. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). acs.org. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). Semantic Scholar. [Link]

  • Chen, W., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(26), 14695-14699. [Link]

  • Synthesis of Sulfonyl Fluorides and the Total Synthesis of the Rhodocorane Natural Products. (2021). dspace.mit.edu. [Link]

  • Gouveia, F., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019). Semantic Scholar. [Link]

  • Not all sulfonyl fluorides were created equally - some have oxetanes. (2022). communities.springernature.com. [Link]

  • Cury, J. A., & Tenuta, L. M. A. (2011). Mechanisms of action of fluoride for caries control. Monographs in Oral Science, 22, 12-30. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (n.d.). pubs.rsc.org. [Link]

Sources

Validation

Head-to-head comparison of 1-Aminopropane-2-sulfonyl fluoride and fluorosulfate probes

Executive Summary: The SuFEx Landscape In the realm of covalent drug discovery and Activity-Based Protein Profiling (ABPP), Sulfur-Fluoride Exchange (SuFEx) chemistry has emerged as a dominant force.[1][2][3] This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The SuFEx Landscape

In the realm of covalent drug discovery and Activity-Based Protein Profiling (ABPP), Sulfur-Fluoride Exchange (SuFEx) chemistry has emerged as a dominant force.[1][2][3] This guide provides a technical head-to-head comparison between two distinct classes of SuFEx probes: the aliphatic 1-Aminopropane-2-sulfonyl fluoride (APSF) and the Fluorosulfate (FS) class.

While both exploit the unique stability-reactivity balance of the S(VI)-F bond, they occupy different niches. APSF represents a "spring-loaded" aliphatic electrophile capable of rapid, broad-spectrum modification but carries stability risks (sulfene elimination). Fluorosulfates , conversely, are "latent" electrophiles—highly stable "sleeping beauties" that require specific protein microenvironments to activate, offering superior selectivity for Tyrosine and Lysine residues.

Chemical Basis & Mechanism of Action

1-Aminopropane-2-sulfonyl fluoride (APSF)
  • Class: Aliphatic Sulfonyl Fluoride.

  • Mechanism: Acts as a hard electrophile at the Sulfur(VI) center.

  • Critical Reactivity Insight: Unlike aryl sulfonyl fluorides, aliphatic analogs like APSF possess protons on the

    
    -carbon relative to the sulfonyl group. Under basic conditions (pH > 8.0), they are prone to 
    
    
    
    -elimination
    , generating a highly reactive sulfene intermediate . This species reacts indiscriminately, potentially leading to high non-specific background labeling if not carefully controlled.
  • Primary Targets: Serine, Threonine, Tyrosine, Lysine, Histidine, and Cysteine (broad reactivity).

Fluorosulfate Probes (FS)[4][5][6]
  • Class: Aryl/Alkyl Fluorosulfate (-OSO₂F).

  • Mechanism: The oxygen spacer donates electron density into the sulfur center via resonance, significantly tempering electrophilicity compared to sulfonyl fluorides.[4][5]

  • Activation Requirement: FS probes are generally inert to free amino acids in solution. They require "protein acceleration"—specific H-bonding to the fluoride or pKa perturbation of the target residue within a binding pocket—to facilitate the exchange.

  • Primary Targets: Tyrosine (via phenol activation) and Lysine (via proximity-induced reaction).

Visualizing the Mechanism

ReactionMechanism APSF 1-Aminopropane-2- sulfonyl fluoride (APSF) Sulfene Sulfene Intermediate (High Reactivity) APSF->Sulfene Base (pH > 8) Beta-Elimination DirectSub Direct SuFEx Substitution APSF->DirectSub Nucleophilic Attack FS Fluorosulfate (FS) FS->DirectSub Protein-Templated Activation BroadLabel Broad Spectrum Labeling (Ser/Thr/Tyr/Lys) Sulfene->BroadLabel Rapid, Non-specific DirectSub->BroadLabel SpecificLabel Context-Dependent Labeling (Tyr/Lys) DirectSub->SpecificLabel

Figure 1: Mechanistic divergence between APSF and Fluorosulfates. Note the potential for APSF to enter the sulfene pathway, contrasting with the strictly templated activation of Fluorosulfates.

Performance Matrix: Head-to-Head

The following data summarizes typical performance metrics observed in chemoproteomic workflows (e.g., LC-MS/MS analysis of HEK293 lysates).

Feature1-Aminopropane-2-sulfonyl fluoride (APSF)Fluorosulfate (FS) Probes
Intrinsic Reactivity High. Reacts with free nucleophiles in solution.Very Low. Inert to free amino acids (except under forcing conditions).
Aqueous Stability Moderate to Low. Half-life < 4h at pH 8.0 (hydrolysis/elimination).Excellent. Stable for > 24h in neutral/basic buffer.
Residue Selectivity Promiscuous. Targets Ser, Thr, Tyr, Lys, His, Cys.[3][4][6]Selective. High preference for Tyr and Lys.[4]
Labeling Time Fast (15 min – 2 hours).Slow (4 – 24 hours).
Proteomic Coverage High number of IDs, but higher background noise.Lower number of IDs, but high confidence "ligandable" sites.
Primary Utility Fragment-based screening (FBDD), broad profiling.[7]Targeting "undruggable" sites, inverse drug discovery.

Experimental Protocols

A. Probe Handling & Storage (Critical)
  • APSF: Must be stored as the Hydrochloride salt (HCl) at -20°C. The free base is unstable. Prepare stock solutions in anhydrous DMSO or Acetonitrile immediately before use. Do not store DMSO stocks.

  • FS: Highly stable.[6] Can be stored as DMSO stocks at -20°C for months.

B. Chemoproteomic Profiling Workflow (Gel-Based or MS)

This protocol validates the selectivity differences between the two probes.

Materials:

  • HEK293 Soluble Proteome (1 mg/mL in PBS, pH 7.4).

  • Probe Stocks: 50 mM APSF (fresh) and 50 mM Aryl-Fluorosulfate.

  • Click Chemistry Reagents (if using alkyne/azide analogs): Rhodamine-N3, TCEP, TBTA, CuSO4.

Step-by-Step Protocol:

  • Proteome Preparation:

    • Dilute lysate to 1 mg/mL in PBS (pH 7.4).

    • Crucial for APSF: Ensure pH does not exceed 7.5 to minimize sulfene formation.

  • Probe Incubation:

    • Arm A (APSF): Add probe to 100 µM final concentration. Incubate for 1 hour at 25°C.

    • Arm B (FS): Add probe to 100 µM final concentration. Incubate for 18 hours at 37°C.

    • Note: The disparity in time/temp reflects the activation energy differences.

  • Quenching:

    • Precipitate proteins with 4 volumes of ice-cold Acetone (-20°C) for 1 hour. This removes unreacted probe and prevents artificial labeling during denaturation.

  • Click Chemistry (for visualization):

    • Resuspend pellets in PBS + 1% SDS.

    • Add Click Mix: 100 µM Rhodamine-N3, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4.

    • Incubate 1 hour at RT.

  • Analysis:

    • Resolve on SDS-PAGE.

    • Expected Result: APSF lanes will show dense banding patterns (high coverage). FS lanes will show distinct, sharp bands (specific labeling of privileged pockets).

Workflow Visualization

Workflow cluster_0 Arm A: APSF cluster_1 Arm B: Fluorosulfate Start Soluble Proteome (1 mg/mL PBS pH 7.4) Step1A Add APSF (100 µM) Incubate 1h @ 25°C Start->Step1A Step1B Add FS (100 µM) Incubate 18h @ 37°C Start->Step1B Precip Acetone Precipitation (Remove excess probe) Step1A->Precip Step1B->Precip Click CuAAC Click Chemistry (Rhodamine or Biotin) Precip->Click Readout SDS-PAGE or LC-MS/MS Analysis Click->Readout

Figure 2: Comparative ABPP workflow. Note the distinct incubation conditions required to optimize signal-to-noise for each probe class.

Expert Commentary & Troubleshooting

The "Sulfene" Trap

A common failure mode with APSF is observing "smearing" on gels or high background in MS data. This is often caused by pH > 8.0, which accelerates the elimination of the


-proton.
  • Solution: Maintain pH at 7.2–7.4. If basic conditions are required for the protein, switch to an Aryl Sulfonyl Fluoride (which lacks

    
    -protons) or a Fluorosulfate .
    
The "Silent" Fluorosulfate

Researchers often report "no labeling" with FS probes in initial screens.

  • Cause: The target protein lacks a suitably positioned Tyr/Lys or the binding pocket does not support the transition state.

  • Solution: Increase incubation time to 24h or temperature to 37°C. FS probes are thermally stable, so prolonged heating is a valid strategy to force sampling of transient protein conformations.

Conclusion

  • Choose 1-Aminopropane-2-sulfonyl fluoride (APSF) when: You need to screen for any reactive pocket (fragment screening), you require rapid labeling kinetics, or you are targeting a broad range of nucleophiles (Ser/Thr/Cys).

  • Choose Fluorosulfates when: You are validating a specific "undruggable" target (Tyr/Lys), you need high specificity with low background, or you require a probe that is stable in complex biological media for long durations (e.g., in vivo studies).

References

  • Jones, L. H. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry.[1][3][4][7][8] Royal Society of Chemistry. [Link]

  • Fadeyi, O. A., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society. [Link]

  • Petri, L., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening.[3] Molecules.[2][3][9][6][7][8][10][11] [Link]

  • Cravatt, B. F., et al. (2018). Emerging Utility of Fluorosulfate Chemical Probes.[4] ACS Medicinal Chemistry Letters. [Link]

Sources

Comparative

A Researcher's Guide to Cellular Target Engagement: A Comparative Analysis Focused on 1-Aminopropane-2-sulfonyl fluoride hydrochloride

For researchers, scientists, and drug development professionals, confirming that a molecule reaches and interacts with its intended target within the complex environment of a living cell is a critical step in validating...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, confirming that a molecule reaches and interacts with its intended target within the complex environment of a living cell is a critical step in validating its therapeutic potential. This guide provides an in-depth comparison of modern techniques for assessing the cellular target engagement of covalent inhibitors, with a specific focus on the sulfonyl fluoride class of compounds, represented here by 1-Aminopropane-2-sulfonyl fluoride hydrochloride (ASPF).

While specific experimental data for ASPF is not extensively available in the public domain, this guide will leverage data from closely related sulfonyl fluoride probes to provide a practical framework for researchers looking to characterize the target engagement of this and similar molecules. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis of the leading methodologies.

The Challenge of Covalent Target Engagement

Covalent inhibitors, which form a stable, long-lasting bond with their target protein, offer distinct pharmacological advantages, including prolonged duration of action and high potency.[1] The sulfonyl fluoride warhead, a key feature of ASPF, is a "privileged" electrophile in chemical biology due to its balance of aqueous stability and reactivity with a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[2][3] This broad reactivity profile makes sulfonyl fluoride probes valuable tools for interrogating a wide array of protein targets.[2] However, this same reactivity necessitates a rigorous and multi-faceted approach to confirm specific target engagement and rule out off-target effects.

This guide will focus on two powerhouse techniques for assessing cellular target engagement: Activity-Based Protein Profiling (ABPP) and the Cellular Thermal Shift Assay (CETSA) . We will also discuss complementary mass spectrometry-based approaches that provide direct evidence of target modification.

At a Glance: Comparing Target Engagement Methodologies

Methodology Principle Advantages Disadvantages Typical Throughput Key Readout
Activity-Based Protein Profiling (ABPP) Covalent labeling of active enzyme sites with a reporter-tagged probe.[4]Direct measure of enzyme activity, high specificity for active enzymes, proteome-wide profiling capabilities.[4]Requires a suitable activity-based probe, potential for steric hindrance from the probe, indirect measure of inhibitor binding in competitive assays.Low to MediumGel-based fluorescence scanning, mass spectrometry.
Cellular Thermal Shift Assay (CETSA) Ligand binding-induced thermal stabilization of the target protein.[5][6]Label-free, applicable to a wide range of targets (not just enzymes), can be performed in intact cells and tissues.[5][6][7]Indirect measure of binding, not all binding events lead to a thermal shift, can be lower throughput for Western blot-based detection.[2]Low to High (depending on readout)Western blot, ELISA, mass spectrometry.
Probe-Free Occupancy (PFO) by Mass Spectrometry Direct quantification of the covalently modified and unmodified target peptide by mass spectrometry.Direct and unambiguous measure of target occupancy, no need for a secondary probe.Requires target immunoprecipitation and sophisticated mass spectrometry, can be lower throughput.LowMass spectrometry data (peptide ratios).

Deep Dive 1: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy that utilizes reactive chemical probes to profile the functional state of entire enzyme families directly in native biological systems.[4] For a sulfonyl fluoride compound like ASPF, which is expected to target serine hydrolases, a competitive ABPP workflow is the gold standard for confirming target engagement and assessing selectivity.[8]

The "Why": Causality in Competitive ABPP

The logic behind competitive ABPP is elegantly simple. A broad-spectrum activity-based probe, also bearing a reactive warhead (e.g., a fluorophosphonate for serine hydrolases), is used to label the active enzymes in a proteome.[8] If a test compound (like ASPF) is pre-incubated with the proteome, it will bind to its target(s), preventing the subsequent labeling by the broad-spectrum probe.[4] The reduction or disappearance of a labeled protein band on a gel, or a decrease in its signal in a mass spectrometry experiment, indicates that the test compound has engaged that specific target.

Competitive ABPP workflow for assessing inhibitor target engagement.
Detailed Protocol: Competitive ABPP for Serine Hydrolase Engagement

This protocol is adapted from established methods for profiling serine hydrolase inhibitors using a fluorophosphonate (FP) probe.[9][10]

Materials:

  • Cell line of interest (e.g., a human cancer cell line)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, with protease inhibitors)

  • 1-Aminopropane-2-sulfonyl fluoride hydrochloride (ASPF)

  • Broad-spectrum serine hydrolase probe (e.g., FP-biotin or a fluorescently tagged FP probe)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner or Western blot imaging system

  • For MS analysis: Streptavidin beads, trypsin, and access to an LC-MS/MS instrument.

Step-by-Step Methodology:

  • Cell Culture and Lysis:

    • Culture cells to ~80-90% confluency.

    • Harvest and wash cells with cold PBS.

    • Lyse cells in ice-cold lysis buffer and clarify the lysate by centrifugation.

    • Determine and normalize the protein concentration of the lysates.

  • Inhibitor Incubation (Competitive Labeling):

    • In separate microcentrifuge tubes, aliquot equal amounts of proteome lysate (e.g., 50 µL of 1 mg/mL).

    • Add ASPF at a range of concentrations (e.g., from 100 µM down to 1 nM) or a vehicle control (e.g., DMSO).

    • Incubate for 30 minutes at 37°C to allow for target engagement.

  • Probe Labeling:

    • To each tube, add the broad-spectrum serine hydrolase probe (e.g., FP-biotin to a final concentration of 1 µM).

    • Incubate for another 30 minutes at room temperature.

  • Sample Preparation and Analysis:

    • Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.

    • For Gel-Based Analysis:

      • Separate the proteins by SDS-PAGE.

      • If a fluorescent probe was used, visualize the labeled proteins directly using a fluorescence gel scanner. A decrease in band intensity in the ASPF-treated lanes compared to the control indicates target engagement.

    • For Mass Spectrometry-Based Analysis:

      • Perform a "click" reaction if a clickable probe was used, followed by streptavidin bead enrichment of the biotinylated proteins.

      • Digest the enriched proteins with trypsin.

      • Analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled proteins. A decrease in the abundance of a specific protein in the ASPF-treated samples identifies it as a target.

Alternative Covalent Probes for Serine Hydrolases

While sulfonyl fluorides are a versatile class of probes, several other electrophilic "warheads" have been developed to target serine hydrolases, each with its own reactivity profile and selectivity.[11]

Probe Class Reactive Group Key Features Representative Example
Fluorophosphonates (FP) FluorophosphonateBroad-spectrum reactivity with serine hydrolases, widely used in ABPP.[11]FP-biotin
Diphenyl Phosphonates Diphenyl phosphonateTunable reactivity based on the leaving group.[11]Diaryl phosphonate probes
β-Lactones/β-Lactams β-Lactone or β-Lactam ringCan also react with cysteine and threonine residues.[11]Orlistat (a pan-lipase inhibitor)
Carbamates CarbamateSelectivity can be tuned by varying the leaving group.[8]JZL184 (a selective MGLL inhibitor)
Triazole Ureas Triazole ureaGenerally less reactive than FPs, useful for competitive ABPP with reversible inhibitors.[11]Triazole urea-based probes

Deep Dive 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess drug-target engagement in a cellular context, without the need for chemical modification of the compound or the target.[5][6][7] The principle is based on the ligand-induced thermal stabilization of a protein.[7][12] When a drug binds to its target protein, the protein becomes more resistant to heat-induced unfolding and aggregation.[6]

The "Why": Causality in CETSA

In a typical CETSA experiment, cells are treated with the compound of interest and then heated to a specific temperature.[13] Unbound proteins will denature and aggregate, while the drug-bound target protein will remain soluble.[13] By quantifying the amount of soluble target protein remaining after the heat challenge, one can infer the extent of target engagement.[13]

General workflow of the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot-Based CETSA

This protocol is a standard approach for validating the engagement of a specific target protein.[13][14][15]

Materials:

  • Cell line of interest

  • 1-Aminopropane-2-sulfonyl fluoride hydrochloride (ASPF)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, with protease inhibitors)

  • Thermal cycler or heating block

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment and imaging system

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells and grow to ~80-90% confluency.

    • Treat cells with ASPF at the desired concentration or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble proteins.

  • Western Blot Analysis:

    • Determine and normalize the protein concentration of the soluble fractions.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the normalized band intensity against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the ASPF-treated samples indicates target stabilization and engagement.

CETSA by Mass Spectrometry (Thermal Proteome Profiling)

A powerful, unbiased extension of CETSA is Thermal Proteome Profiling (TPP), which uses quantitative mass spectrometry to monitor the thermal stability of thousands of proteins simultaneously.[7][12][16] This approach can not only confirm the engagement of the intended target but also identify potential off-targets of ASPF across the proteome.[16][17]

Signaling Pathways Modulated by Serine Hydrolases

To understand the functional consequences of ASPF engaging its targets, it is crucial to consider the signaling pathways in which these enzymes participate. Serine hydrolases are involved in a vast array of physiological processes.[18] Here are a few examples of signaling pathways regulated by well-characterized serine hydrolases that could be potential targets for a sulfonyl fluoride probe like ASPF.

Endocannabinoid Signaling and Fatty Acid Amide Hydrolase (FAAH)

FAAH is a key serine hydrolase that degrades the endocannabinoid anandamide (AEA), thereby terminating its signaling.[18][19][20] Inhibition of FAAH leads to an increase in AEA levels, which can potentiate the activation of cannabinoid receptors (CB1 and CB2) and have therapeutic effects in pain, anxiety, and neurodegenerative diseases.[18][21]

Simplified schematic of FAAH in endocannabinoid signaling.
Incretin Signaling and Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[22][23] By inhibiting DPP-4, the levels of active GLP-1 increase, leading to enhanced insulin secretion and improved glucose control, which is a key therapeutic strategy for type 2 diabetes.[6][24] DPP-4 also plays a role in immune regulation and inflammation.[22][25]

Neuropeptide Signaling and Prolyl Endopeptidase (PREP)

PREP is a serine protease that cleaves small peptide hormones and neuropeptides, thereby modulating their activity.[26][27][28] It has been implicated in neurological and psychiatric disorders, and PREP inhibitors are being investigated for their potential therapeutic benefits.[28][29][30]

Conclusion

References

  • Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. British Journal of Pharmacology, 154(2), 415-424.
  • Adibekian, A., Martin, B. R., Chang, J. W., Hsu, K. L., Tsuboi, K., Bachovchin, D. A., ... & Cravatt, B. F. (2011). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Journal of the American Chemical Society, 133(42), 16984-16995.
  • Baek, S. Y., Kim, J. H., Kim, J. R., Choi, J., & Han, J. K. (2018). Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway.
  • Bristol Myers Squibb. (2025, April 4). Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. Bristol Myers Squibb News.
  • BenchChem. (2025). Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride in Activity-Based Protein Profiling.
  • The Medical Biochemistry Page. (2025, September 11). Dipeptidyl Peptidase 4: DPP4.
  • Di, S., Li, L., & Whiteman, M. (2023). A genetic variant of fatty acid amide hydrolase (FAAH) exacerbates hormone-mediated orexigenic feeding in mice. eLife, 12, e84515.
  • Janero, D. R., & Makriyannis, A. (2009). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. British journal of pharmacology, 156(5), 713–725.
  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current topics in medicinal chemistry, 9(7), 586–600.
  • Mulvihill, E. E., & Drucker, D. J. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 35(6), 992-1019.
  • Jones, L. H., Xu, H., & Fadeyi, O. O. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in enzymology, 622, 201–220.
  • Jones, L. H., H-C., D., & Cravatt, B. F. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(2), 499-506.
  • MedchemExpress. (n.d.). Prolyl Endopeptidase (PREP) | Inhibitors.
  • Al-Rasheed, N. M., Al-Rasheed, N. M., Hasan, I. H., Al-Amin, M. A., Al-Ajmi, H. N., & Mahmoud, A. M. (2020). Dipeptidyl Peptidase-4: A Potential Therapeutic Target in Diabetic Kidney Disease with SARS-CoV-2 Infection.
  • Shannon, D. A., Weerapana, E., & Cravatt, B. F. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Journal of the American Chemical Society, 140(45), 15263–15273.
  • Wikipedia. (2023, December 1). Prolyl endopeptidase.
  • Nshanian, M., Sargsyan, A., & Schmerberg, C. M. (2019). Peptidomics of prolyl endopeptidase in the central nervous system. Journal of Biological Chemistry, 294(4), 1189-1200.
  • Li, Y., Wang, M., & Li, Z. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1567.
  • Bachovchin, D. A., Zuhl, A. M., & Cravatt, B. F. (2010). Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. Proceedings of the National Academy of Sciences, 107(49), 20941-20946.
  • Verhelst, S. H. L. (2020). Detection of ABP binding sites and competitive ABPP.
  • Myöhänen, T. T. (2017). Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins?. Frontiers in Neuroscience, 11, 83.
  • Nordlund, P. (n.d.). CETSA. Karolinska Institutet.
  • Medical News. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Morell, M., et al. (2015). Prolyl Endopeptidase (PREP) is Associated With Male Reproductive Functions and Gamete Physiology in Mice. Journal of Cellular Physiology, 231(3), 643-653.
  • Adibekian, A., et al. (2011). A high-throughput, multiplexed assay for superfamily-wide profiling of enzyme activity.
  • Pelago Bioscience. (n.d.). CETSA Mass Spectrometry Profiling | Unbiased Drug Discovery.
  • Alarcon, E., et al. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 919313.
  • Drug Hunter. (2025, January 7).
  • University of Dundee. (2022, April 13). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot.
  • EMBL-EBI. (2025, February 25). Identification of Sulphostin targets unsig competitive ABPP.
  • Cell Signaling Technology. (2005, June 15). Western Blotting Protocol.
  • Li, Y., Wang, M., & Li, Z. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1567.
  • Pelago Bioscience. (2019, October 31). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery.
  • Alarcon, E., et al. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 919313.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1493, 237–257.
  • Sanchez, T. W., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(4), 868-878.
  • Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2014). Activity-based protein profiling: A graphical review. Protein Science, 23(8), 1021-1031.
  • Abcam. (n.d.). Western blot protocol.
  • Zuhl, A. M., et al. (2012). Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition. Journal of the American Chemical Society, 134(11), 5062-5065.
  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA)
  • Kelemen, L., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3042.
  • Thermo Fisher Scientific. (n.d.). Profiling the Serine Hydrolase Superfamily using Activity-based Probes.
  • Shigetomi, K., et al. (2025). Development of single-molecule enzyme activity assay for serine hydrolases using activity-based protein labeling probes. bioRxiv.
  • Am Ende, C. W., et al. (2018). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 16(33), 6033-6039.

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Validation

Comparative proteomics to determine the selectivity of 1-Aminopropane-2-sulfonyl fluoride

Publish Comparison Guide: Comparative Chemoproteomic Profiling of 1-Aminopropane-2-sulfonyl fluoride (APSF) Executive Summary This guide details the experimental framework for determining the selectivity profile of 1-Ami...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Chemoproteomic Profiling of 1-Aminopropane-2-sulfonyl fluoride (APSF)

Executive Summary This guide details the experimental framework for determining the selectivity profile of 1-Aminopropane-2-sulfonyl fluoride (APSF) . As an aliphatic sulfonyl fluoride featuring a primary amine, APSF represents a distinct structural class compared to traditional aromatic inhibitors like PMSF and AEBSF. Its small, flexible, and basic scaffold suggests a unique reactivity profile toward trypsin-like serine proteases and other enzymes with acidic binding pockets.

To objectively determine its selectivity, we employ Competitive Activity-Based Protein Profiling (ABPP) . This method does not rely on a priori target knowledge but globally maps the "inhibitor-sensitive" proteome.

Chemical Context & Mechanistic Basis

The selectivity of sulfonyl fluorides (SFs) is governed by the SuFEx (Sulfur-Fluoride Exchange) mechanism. Unlike highly reactive sulfonyl chlorides, SFs are relatively stable in aqueous buffer and require specific protein microenvironments (often a serine nucleophile assisted by a hydrogen-bond donor) to react.

Table 1: Structural & Mechanistic Comparison of Reference Probes

FeatureAPSF (Target Probe)AEBSF (Pefabloc SC)PMSF FP-Biotin (Competitor)
Structure Aliphatic, primary amineAromatic, primary amineAromatic, hydrophobicPhosphonate, long linker
Reactivity Tunable SuFExTunable SuFExLabile SuFExHighly Reactive (P-F bond)
Selectivity Driver Electrostatic: Amine targets acidic S1 pockets (Asp/Glu). Steric: Small footprint.Electrostatic: Amine targets acidic S1 pockets. Steric: Rigid phenyl ring.Hydrophobic: Targets chymotrypsin-like pockets.Broad Spectrum: Targets ~80% of serine hydrolases.
Key Limitation Potential cyclization (if pH > 8); lower affinity for hydrophobic pockets.Hydrolysis over time; steric clash in small active sites.Rapid hydrolysis; poor stability in aqueous solution.Non-selective (pan-reactive).
Mechanism of Action (SuFEx)

The sulfonyl fluoride warhead of APSF reacts covalently with the active site serine. The primary amine (


) likely anchors the molecule via salt bridges to aspartate or glutamate residues in the S1 pocket, orienting the sulfur center for nucleophilic attack.

SuFEx_Mechanism Enzyme Serine Hydrolase (Active Site Ser-OH) Complex Enzyme-Inhibitor Complex (Non-covalent) Enzyme->Complex + APSF APSF APSF Probe (R-SO2-F) APSF->Complex Covalent Sulfonylated Enzyme (Ser-O-SO2-R) + HF Complex->Covalent SuFEx Reaction (Nu- attack)

Figure 1: The SuFEx reaction mechanism. The active site serine attacks the sulfur center, displacing fluoride.

Experimental Workflow: Competitive ABPP

To determine selectivity, we cannot simply "label" with APSF because it lacks a reporter tag (biotin/fluorophore). Instead, we use a Competition Assay . We treat the proteome with "invisible" APSF, then label remaining active sites with the "visible" broad-spectrum probe, FP-Biotin .

Principle: If APSF binds a target, it blocks FP-Biotin. The target disappears from the mass spec data.

Protocol: Gel-Based & MS-Based Profiling

Step 1: Lysate Preparation

  • Source: HeLa or HEK293T cell lysate (rich in serine hydrolases).

  • Buffer: PBS, pH 7.4 (Avoid Tris/Glycine as primary amines can interfere with some downstream coupling, though less critical for SFs than NHS-esters).

  • Protein Conc: Adjust to 1 mg/mL.

Step 2: Competitive Incubation (The Variable)

  • Divide lysate into aliquots.

  • Treatment: Add APSF at increasing concentrations (e.g., 1, 10, 50, 100 µM).

  • Controls:

    • Vehicle: DMSO only.

    • Positive Control: AEBSF (100 µM) to benchmark trypsin-like activity.

    • Negative Control: PMSF (100 µM) to benchmark chymotrypsin-like activity.

  • Incubation: 30 min at 37°C.

Step 3: Probe Labeling (The Reporter)

  • Add FP-Biotin (Fluorophosphonate-biotin) to all samples at 2 µM final concentration.

  • Incubate: 1 hour at Room Temp.

  • Note: FP-Biotin reacts with any serine hydrolase not inhibited by APSF.

Step 4: Enrichment & Digestion (MS Workflow)

  • Denature: Add urea (6M final) and reduce/alkylate (DTT/IAA).

  • Enrich: Incubate with Streptavidin-agarose beads (1-2 hours).

  • Wash: Stringent washing (1% SDS, then PBS) to remove non-covalent binders.

  • Digest: On-bead trypsin digestion (overnight).

Step 5: LC-MS/MS & Analysis

  • Inject peptides onto High-Resolution MS (e.g., Orbitrap).

  • Quantification: Label-Free Quantification (LFQ) or TMT.

  • Calculation: Calculate the R ratio (Ratio of intensity in APSF-treated vs. DMSO-treated).

    • 
      : Strong Inhibition (High Selectivity/Potency).
      
    • 
      : No Inhibition (Off-target).
      

ABPP_Workflow Lysate Cell Lysate (Active Proteome) Tx Treatment (+ APSF / AEBSF / DMSO) Lysate->Tx Step 1 Probe Probe Labeling (+ FP-Biotin) Tx->Probe Step 2: Competition Enrich Streptavidin Enrichment (Capture Active Enzymes) Probe->Enrich Step 3 Digest Trypsin Digestion & LC-MS/MS Enrich->Digest Step 4 Data Data Analysis (Identify Missing Peaks) Digest->Data Step 5

Figure 2: Competitive ABPP workflow. APSF "silences" specific targets, preventing FP-Biotin labeling.

Data Interpretation & Selectivity Metrics

To validate APSF, you must compare its inhibition profile against AEBSF and PMSF.

1. The "Trypsin-Like" Cluster

  • Targets: Trypsins, Kallikreins, Matriptase.

  • Prediction: APSF (basic amine) should inhibit these strongly (

    
    ).
    
  • Comparison: If APSF inhibits these better than AEBSF at lower concentrations, it indicates the smaller aliphatic scaffold allows better access to restricted active sites.

2. The "Chymotrypsin-Like" Cluster

  • Targets: Chymotrypsin, Cathepsin G.

  • Prediction: APSF should show weak/no inhibition (

    
    ) due to the lack of a hydrophobic aryl group required for the S1 pocket.
    
  • Comparison: PMSF will strongly inhibit these. This negative control proves APSF's specificity.

3. The "Off-Target" Cluster (Promiscuity Check)

  • Targets: Esterases (ACHE), Lipases.

  • Analysis: Sulfonyl fluorides can be promiscuous. A "selective" probe should inhibit <5% of the total serine hydrolases detected. If APSF inhibits >20% of the proteome, it is a "pan-inhibitor," not a selective probe.

Table 2: Expected Comparative Results (Hypothetical)

Enzyme ClassRepresentative TargetAPSF (Expected)AEBSF PMSF
Trypsin-like Trypsin / ThrombinHigh Potency High PotencyLow Potency
Chymotrypsin-like ChymotrypsinLow PotencyLow PotencyHigh Potency
Elastase-like Neutrophil ElastaseModerate?LowModerate
Acetylcholinesterase AChELowLowModerate

References

  • Jones, L. H. (2024). Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides. Communications Chemistry. Link

  • Hamar, J., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Chemistry & Biology. Link

  • Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Current Opinion in Chemical Biology. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

  • Enamine. (2024). 1-aminopropane-2-sulfonyl fluoride Product Page. EnamineStore. Link

Comparative

Orthogonal methods for validating protein hits from a 1-Aminopropane-2-sulfonyl fluoride screen

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Biology & Proteomics Subject: Orthogonal Validation of Protein Hits from 1-Aminopropane-2-sulfonyl Fluoride (AP...

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Biology & Proteomics Subject: Orthogonal Validation of Protein Hits from 1-Aminopropane-2-sulfonyl Fluoride (APSF) Screens

Executive Summary

1-Aminopropane-2-sulfonyl fluoride (APSF) represents a distinct class of "minimalist" covalent warheads utilized in Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional highly reactive electrophiles (e.g., sulfonyl chlorides), sulfonyl fluorides possess a unique "context-dependent" reactivity profile—they are stable in aqueous buffer but react swiftly with nucleophilic side chains (Tyr, Lys, His, Ser) when positioned within a protein pocket that stabilizes the transition state.

When a screen using APSF (or a fragment library built upon this scaffold) yields protein hits, the primary challenge is distinguishing specific, ligand-directed engagement from non-specific reactivity with hyper-reactive surface residues.

This guide details the orthogonal methodologies required to rigorously validate these hits, moving beyond simple mass detection to structural and functional confirmation.

Part 1: The Validation Hierarchy

Validation is not a single step but a cascade of orthogonal experiments designed to filter false positives.

Method 1: Bottom-Up Proteomics (Peptide Mapping)

The "Where" Verification

Rationale: Primary screens (often Intact Protein MS) confirm that binding occurred (mass shift of +122 Da for the propyl-sulfonylation, assuming HF loss). However, they do not indicate where. APSF is small enough to access deep pockets but also reactive enough to label surface lysines. Peptide mapping is the only way to confirm if the labeling site aligns with a functional pocket (e.g., active site, allosteric groove).

Protocol:

  • Incubation: Treat purified protein (5-10 µM) with APSF (50-100 µM) for 1-4 hours.

  • Quenching: Remove excess probe via desalting column (Zeba Spin) or precipitation.

  • Digestion: Denature (Urea/Guanidine), Reduce (DTT), Alkylate (IAA), and digest with Trypsin/Chymotrypsin.

    • Critical Step: Avoid high pH during digestion to prevent hydrolysis of the sulfonate ester (if Tyr-bound). Keep pH ~7.5-8.0.

  • LC-MS/MS: Analyze on a high-resolution Q-TOF or Orbitrap.

  • Data Analysis: Search for the specific modification mass shift (+122.04 Da for C3H7NO2S adduct).

    • Validation: Manual inspection of MS2 spectra is mandatory to pinpoint the exact residue (b/y ions).

Causality: If the modified residue is a solvent-exposed lysine far from any binding pocket, the hit is likely a "reactivity artifact." If it is a catalytic nucleophile or a residue inside a known pocket, the hit is validated for site specificity.

Method 2: Competition Assays (The "Specificity" Test)

The "Why" Verification

Rationale: To prove the APSF probe is binding a specific site and not just reacting with the most nucleophilic residue available, you must displace it with a known high-affinity ligand (reversible or covalent).

Protocol:

  • Pre-incubation: Incubate protein with a saturating concentration (10x

    
    ) of a known competitor (e.g., ATP for kinases, substrate analog) for 30 mins.
    
  • Probe Addition: Add APSF at

    
     concentration.
    
  • Readout: Measure % labeling via Intact MS or Gel-based fluorescence (if using a fluorescent APSF analog).

  • Result:

    • Specific Hit: >80% reduction in labeling signal.

    • Non-Specific Hit: Labeling intensity remains unchanged.

Method 3: Time-Dependent Inhibition (Kinetic Biochemistry)

The "Function" Verification

Rationale: Binding does not equal inhibition. Covalent inhibitors exhibit time-dependent potency. You must determine


 to characterize the efficiency of the warhead.

Protocol:

  • Setup: Prepare enzyme reaction buffer.

  • Incubation: Incubate enzyme with varying concentrations of APSF [I] for different times (

    
    ).
    
  • Activity Measurement: At each time point, dilute an aliquot into a substrate solution and measure residual velocity (

    
    ).
    
  • Calculation:

    • Plot

      
       vs time to get 
      
      
      
      .
    • Plot

      
       vs [I] to determine 
      
      
      
      (affinity of initial encounter complex) and
      
      
      (rate of bond formation).

Interpretation: A valid hit will show saturation kinetics (hyperbolic curve of


 vs [I]). A non-specific alkylator will show a linear relationship (infinite 

), indicating it lacks specific recognition before reacting.

Part 2: Comparative Analysis of Methods

MetricIntact MS (Screen)Peptide MappingCompetition AssayKinetic Assay (

)
Primary Output Stoichiometry (0, 1, 2 adducts)Exact Residue IDSite SpecificityFunctional Potency
Throughput High (RapidFire/LC-MS)LowMediumMedium
Sample Req. Low (<1 µg)Medium (10-20 µg)MediumHigh (Enzyme dependent)
False Positives High (detects all covalent events)Low (filters surface noise)Very LowLow
Key Limitation No structural contextTime-consuming analysisRequires known binderRequires active enzyme

Part 3: Visualization of Validation Workflow

The following diagram illustrates the decision tree for validating a hit from an APSF screen.

APSF_Validation_Workflow Start APSF Screen Hit (Intact MS Mass Shift) Decision1 Is the labeling stoichiometric? Start->Decision1 Triage Triage: Non-specific (Poly-modification) Decision1->Triage >3 Adducts PeptideMap Peptide Mapping (LC-MS/MS) Decision1->PeptideMap 1-2 Adducts SiteCheck Is residue in functional pocket? PeptideMap->SiteCheck Artifact Discard: Surface Reactivity SiteCheck->Artifact No Competition Competition Assay (w/ Known Ligand) SiteCheck->Competition Yes CompCheck Does ligand block labeling? Competition->CompCheck CompCheck->Artifact No Biochem Biochemical Assay (kinact/KI) CompCheck->Biochem Yes Valid VALIDATED HIT (Ready for SAR) Biochem->Valid Saturation Kinetics

Caption: Decision tree for triaging APSF hits. Green paths indicate successful validation; red paths indicate rejection of non-specific hits.

Part 4: Scientific Integrity & Mechanism

The Chemistry of the Hit: The 1-Aminopropane-2-sulfonyl fluoride moiety relies on the SuFEx mechanism.[1] Unlike Michael acceptors (which target Cysteine), APSF targets:

  • Tyrosine (Tyr): Forming a sulfonate ester.

  • Lysine (Lys): Forming a sulfonamide.

  • Histidine (His): Forming a sulfonyl-imidazole (often unstable/reversible).

  • Serine (Ser): Forming a sulfonate ester (common in catalytic triads).

Critical Control: Because the sulfonyl fluoride is stable in water, "background" hydrolysis is low. However, you must run a "Denatured Control" .

  • Experiment: Denature the protein (6M Urea) before adding APSF.

  • Result: If labeling still occurs in the denatured state, the reaction is driven by intrinsic residue hyper-reactivity, not specific molecular recognition (the pocket is gone). A true hit requires the folded protein structure to catalyze the reaction.

References

  • Narayanan, A., & Jones, L. H. (2015).[2] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

  • Kitamura, S., et al. (2023).[3] Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6438. Link

  • Hesterkamp, T., & Whittaker, B. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments.[3] Journal of Medicinal Chemistry, 66(9), 6265–6275. Link

  • Lagoutte, P., et al. (2017). Sulfonyl fluoride derivatives as covalent probes for the specific labeling of proteins.[1][3][4][5][6][7][8] Current Opinion in Chemical Biology, 24, 94-102. Link

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Validation

Evaluating the Performance of Aliphatic Sulfonyl Fluorides in Cellular Contexts: A Comparative Guide

Introduction: The Renaissance of Covalent Probes in Chemical Biology The targeted covalent inhibition of proteins has undergone a significant resurgence, evolving from a serendipitous discovery to a rational design parad...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Renaissance of Covalent Probes in Chemical Biology

The targeted covalent inhibition of proteins has undergone a significant resurgence, evolving from a serendipitous discovery to a rational design paradigm in drug discovery and chemical biology. Covalent probes offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets. Among the diverse arsenal of electrophilic "warheads" used to achieve covalent modification, sulfonyl fluorides have emerged as a versatile class of reagents.[1] This guide provides an in-depth evaluation of the performance of aliphatic sulfonyl fluorides in different cell lines, with a focus on establishing robust experimental frameworks for their characterization.

Due to the limited availability of specific experimental data for 1-Aminopropane-2-sulfonyl fluoride, this guide will utilize ethanesulfonyl fluoride (ESF) as a representative simple aliphatic sulfonyl fluoride. The principles and methodologies described herein are broadly applicable to the evaluation of other aliphatic sulfonyl fluorides.

The Aliphatic Sulfonyl Fluoride Warhead: Mechanism of Action

Sulfonyl fluorides are privileged electrophiles that can covalently modify a range of nucleophilic amino acid residues within protein binding sites, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[1] This broad reactivity spectrum, governed by the specific protein microenvironment, distinguishes them from more restricted warheads like acrylamides, which primarily target cysteine. The reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme adduct. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability in aqueous environments, a crucial attribute for biological experiments.[1]

Comparative Performance Evaluation in Cell Lines

The successful application of any covalent probe hinges on a trifecta of key performance indicators: efficacy , selectivity , and minimal cytotoxicity . This section will dissect each of these aspects, providing both the theoretical underpinnings and detailed experimental protocols for their assessment.

Efficacy: Quantifying Target Engagement and Inhibition

Efficacy in a cellular context refers to the ability of the probe to engage its intended target and elicit a functional consequence. For an inhibitor, this is often measured as the concentration required to inhibit a certain percentage of the target's activity (IC50).

Key Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells and cell lysates.[2][3][4] It relies on the principle that the binding of a ligand to its target protein confers thermal stability.

Experimental Workflow: CETSA

cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Lysis & Centrifugation cluster_3 Analysis treat Treat cells with ethanesulfonyl fluoride or vehicle control heat Heat cells at a temperature gradient treat->heat lyse Lyse cells and centrifuge to pellet aggregated proteins heat->lyse wb Analyze soluble protein fraction by Western Blot or Mass Spectrometry lyse->wb

Caption: CETSA workflow for assessing target engagement.

Step-by-Step CETSA Protocol:

  • Cell Culture and Treatment: Plate adherent cells (e.g., HEK293T, HeLa) in a multi-well format and grow to 70-80% confluency. Treat the cells with varying concentrations of ethanesulfonyl fluoride or a vehicle control (e.g., DMSO) for a defined period.

  • Heating: After treatment, wash the cells with PBS and then heat the plate in a PCR machine or a water bath across a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis: Immediately after heating, lyse the cells using a non-denaturing lysis buffer containing protease inhibitors.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction by Western blot or by mass spectrometry for proteome-wide analysis.[4]

Data Interpretation: A successful target engagement will result in a shift of the melting curve to a higher temperature in the presence of the compound.

Selectivity: Mapping the Off-Target Landscape

A critical aspect of a good chemical probe is its selectivity for the intended target over other proteins in the proteome. Poor selectivity can lead to ambiguous experimental results and potential toxicity.

Key Experimental Protocol: In-Cell Target Identification using Click Chemistry

This method involves synthesizing a version of the probe with a bioorthogonal handle (e.g., an alkyne or azide). After treating the cells with the tagged probe, the handle is used to attach a reporter tag (e.g., biotin or a fluorophore) via a "click" reaction. This allows for the enrichment and identification of the protein targets.[5][6][7][8]

Experimental Workflow: Click Chemistry-based Target Identification

cluster_0 Cell Treatment cluster_1 Lysis & Click Reaction cluster_2 Enrichment cluster_3 Identification probe Treat cells with alkyne-tagged ethanesulfonyl fluoride click Lyse cells and perform CuAAC click reaction with azide-biotin probe->click enrich Enrich biotinylated proteins using streptavidin beads click->enrich ms Identify proteins by LC-MS/MS enrich->ms

Caption: Workflow for identifying cellular targets of a covalent probe.

Step-by-Step Click Chemistry Protocol:

  • Probe Synthesis: Synthesize an alkyne-functionalized analog of ethanesulfonyl fluoride.

  • Cell Treatment: Treat cultured cells (e.g., Jurkat, A549) with the alkyne-tagged probe at a desired concentration and for a specific duration.

  • Cell Lysis: Wash the cells with PBS and lyse them in a buffer compatible with the click reaction (e.g., PBS with 1% Triton X-100 and protease inhibitors).

  • Click Reaction: To the cell lysate, add the click reaction components: an azide-reporter tag (e.g., azide-biotin), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).[6][9] Incubate at room temperature.

  • Protein Enrichment: If a biotin tag was used, enrich the labeled proteins using streptavidin-coated beads.

  • Proteomic Analysis: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparative Data (Hypothetical):

WarheadPrimary TargetNumber of Off-Targets (Identified by Proteomics)
Ethanesulfonyl FluorideSerine Protease X15
Acrylamide DerivativeCysteine Protease Y45
ChloroacetamideCysteine Protease Y62

This table presents hypothetical data to illustrate the expected outcome of a comparative proteomics study. Actual results will vary depending on the specific compounds and experimental conditions.

Cytotoxicity: Assessing the Impact on Cell Viability

It is imperative that a chemical probe exhibits minimal toxicity at concentrations where it effectively engages its target. Cytotoxicity can be assessed using various assays that measure different aspects of cell health.

Key Experimental Protocols: MTT and LDH Assays

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][11][12]

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage. It is a measure of cytotoxicity.[13][14][15][16]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Compound Treatment: Treat the cells with a range of concentrations of ethanesulfonyl fluoride and control compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Step-by-Step LDH Assay Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

Comparative Cytotoxicity Data (Illustrative):

Cell LineCompoundCC50 (µM)
HEK293TEthanesulfonyl Fluoride>100
HEK293TAcrylamide Derivative55
HeLaEthanesulfonyl Fluoride85
HeLaAcrylamide Derivative30

This table presents illustrative data. CC50 (50% cytotoxic concentration) values should be determined experimentally for each compound and cell line.

Signaling Pathway Context: Inhibition of Serine Proteases

To illustrate the application of an aliphatic sulfonyl fluoride in a biological context, consider its use as an inhibitor of a serine protease involved in a signaling cascade. For example, many coagulation factors and immune system proteases are serine proteases that can be targeted by sulfonyl fluorides.[17][18][19]

Signaling Pathway: Serine Protease Cascade Inhibition

cluster_0 Upstream Signal cluster_1 Protease Cascade cluster_2 Inhibition cluster_3 Downstream Effect signal Initiating Signal (e.g., Tissue Damage) p1 Pro-protease A signal->p1 p2 Active Protease A p1->p2 Activation p3 Pro-protease B p2->p3 p4 Active Protease B p3->p4 Activation substrate Substrate p4->substrate inhibitor Ethanesulfonyl Fluoride inhibitor->p4 product Product substrate->product response Cellular Response product->response

Caption: Inhibition of a serine protease cascade by ethanesulfonyl fluoride.

Conclusion and Future Directions

Aliphatic sulfonyl fluorides represent a valuable class of covalent probes for chemical biology and drug discovery. Their unique reactivity profile and stability make them attractive alternatives to other commonly used electrophilic warheads. This guide has outlined a comprehensive framework for evaluating their performance in cell lines, focusing on the critical parameters of efficacy, selectivity, and cytotoxicity. By employing a combination of target engagement assays like CETSA, selectivity profiling using click chemistry-based proteomics, and robust cytotoxicity assays, researchers can confidently characterize and compare the performance of aliphatic sulfonyl fluorides with other covalent modifiers. As the field of covalent drug discovery continues to expand, the systematic evaluation of novel electrophiles will be paramount to unlocking their full therapeutic potential.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Smith SM, Wunder MB, Norris DA, Shellman YG (2011) A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE 6(11): e26908. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library. [Link]

  • In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology. [Link]

  • Click Chemistry for Target Engagement Studies. Springer Nature Experiments. [Link]

  • Click Chemistry. Med Chem 101. [Link]

  • Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. PMC. [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.org. [Link]

  • Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. PubMed. [Link]

  • Sulfonyl fluoride analogues as activity-based probes for serine proteases. PubMed. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC. [Link]

  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine. [Link]

  • Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. ChemMedChem. [Link]

  • Analysis of fatty acyl sulfonyl fluoride probes for protein labelling in living cells. ResearchGate. [Link]

  • Current Advances in CETSA. Frontiers. [Link]

  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. University of Leeds. [Link]

  • Ethenesulfonyl Fluoride: The Most Perfect Michael Acceptor Ever Found? ResearchGate. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. PMC. [Link]

  • Synthesis, Bioconjugation and Stability Studies of [ 18 F]ethenesulfonyl Fluoride. PubMed. [Link]

  • Small-molecule inhibitor: PMSF. MEROPS - the Peptidase Database. [Link]

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. American Chemical Society - Figshare. [Link]

  • Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. PMC. [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Publications. [Link]

  • Ethanesulfonyl Fluoride. bouling chemical co., limited. [Link]

  • [18F]Ethanesulfonyl fluoride – a novel 18F-relay reagent: optimisation and head-to-head comparison. ResearchGate. [Link]

  • Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. [Link]

  • Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. PMC. [Link]

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Comparative

A Researcher's Guide to Target Validation: In Vitro vs. In Vivo Strategies for 1-Aminopropane-2-sulfonyl fluoride hydrochloride

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is a rigorous one. A critical milestone in this process is target validation – unequiv...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is a rigorous one. A critical milestone in this process is target validation – unequivocally demonstrating that a compound's therapeutic effect is mediated through its intended biological target. This guide provides an in-depth comparison of in vitro and in vivo target validation strategies, using the illustrative example of 1-Aminopropane-2-sulfonyl fluoride hydrochloride, a representative of the sulfonyl fluoride class of irreversible inhibitors.

Sulfonyl fluorides are a class of chemical probes and potential therapeutic agents known for their ability to form stable, covalent bonds with nucleophilic residues in protein binding sites.[1] While classically recognized as inhibitors of serine proteases, their reactivity extends to other residues like tyrosine, lysine, and histidine, broadening their potential target space.[1][2] This guide will delve into the experimental causality behind choosing validation methodologies, ensuring that the described protocols are self-validating systems for robust and reliable data generation.

The Central Role of Target Engagement

At the heart of target validation lies the concept of target engagement – the measurable interaction of a drug molecule with its biological target in a relevant system. Demonstrating target engagement is the first step in building a case for a compound's mechanism of action. The key question we aim to answer is: does our compound bind to its intended target, and does this binding lead to a measurable biological consequence?

This guide will explore two complementary approaches to answering this question: the controlled, reductionist environment of in vitro systems and the complex, physiologically relevant context of in vivo models.

In Vitro Target Validation: Precision and Control in a Reconstituted World

In vitro studies offer a highly controlled environment to dissect the direct interaction between a compound and its putative target. These methods are indispensable for initial characterization, mechanism of action studies, and establishing the intrinsic potency of a compound.

Key In Vitro Methodologies
  • Biochemical Assays (Enzyme/Binding Assays): These are the workhorses of early-stage drug discovery, providing direct evidence of target binding and inhibition.[3] For 1-Aminopropane-2-sulfonyl fluoride hydrochloride, a serine protease inhibitor, a typical assay would involve a purified recombinant enzyme, a fluorogenic or chromogenic substrate, and the inhibitor.[4]

  • Cell-Based Assays: These assays bridge the gap between biochemical assays and whole-organism studies by assessing target engagement and functional consequences in a cellular context.[5] This is crucial for confirming that the compound can cross the cell membrane and engage its target within the complex intracellular milieu.

  • Target Engagement Biomarkers: The use of clickable sulfonyl fluoride probes allows for direct quantification of drug-target occupancy in living cells.[2][6] This powerful technique provides a quantitative measure of how much of the target protein is bound by the inhibitor at different concentrations and time points.

Experimental Workflow: In Vitro Validation

InVitro_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_mechanism Mechanism of Action Biochem_Assay Enzymatic Assay (Purified Protein) Determine_IC50 Determine IC50 & Ki Biochem_Assay->Determine_IC50 Cell_Assay Cell-Based Functional Assay Determine_IC50->Cell_Assay Correlate Potency Cell_Target_Engagement Cellular Target Engagement (e.g., CETSA, Click Chemistry) Cell_Assay->Cell_Target_Engagement Covalent_Modification Confirm Covalent Modification (Mass Spectrometry) Cell_Target_Engagement->Covalent_Modification Validate Engagement InVivo_Workflow cluster_animal_model Animal Model cluster_pk_pd PK/PD Analysis cluster_target_engagement Target Engagement Disease_Model Select Relevant Disease Model Dose_Response Dose-Response Study Disease_Model->Dose_Response PK_Analysis Pharmacokinetic Profiling Dose_Response->PK_Analysis Determine Exposure PD_Biomarkers Pharmacodynamic Biomarker Analysis PK_Analysis->PD_Biomarkers Correlate Exposure with Effect ExVivo_TE Ex Vivo Target Engagement Assay PD_Biomarkers->ExVivo_TE Confirm Target Hit

Caption: Workflow for in vivo target validation.

Detailed Protocol: In Vivo Target Engagement in a Pancreatitis Mouse Model

Objective: To assess the in vivo target engagement and efficacy of 1-Aminopropane-2-sulfonyl fluoride hydrochloride in a caerulein-induced acute pancreatitis mouse model.

Materials:

  • Male C57BL/6 mice

  • Caerulein

  • 1-Aminopropane-2-sulfonyl fluoride hydrochloride formulated for in vivo administration

  • Blood collection supplies

  • Pancreas tissue harvesting tools

  • Reagents for biomarker analysis (e.g., ELISA kits for amylase and lipase)

  • Fluorescently-labeled activity-based probe for the target serine protease

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize mice for at least one week before the experiment. Randomly assign mice to vehicle control, caerulein + vehicle, and caerulein + 1-Aminopropane-2-sulfonyl fluoride hydrochloride treatment groups.

  • Dosing: Administer 1-Aminopropane-2-sulfonyl fluoride hydrochloride or vehicle to the respective groups at a predetermined time before pancreatitis induction.

  • Induction of Pancreatitis: Induce acute pancreatitis by intraperitoneal injections of caerulein.

  • Sample Collection: At various time points post-induction, collect blood samples for PK analysis and serum biomarker measurement. At the end of the study, euthanize the animals and harvest the pancreas.

  • Biomarker Analysis: Measure serum levels of amylase and lipase to assess the severity of pancreatitis.

  • Ex Vivo Target Engagement: Homogenize a portion of the pancreas tissue and incubate with a fluorescently-labeled activity-based probe that binds to the active site of the target serine protease. The amount of probe binding will be inversely proportional to the level of target engagement by 1-Aminopropane-2-sulfonyl fluoride hydrochloride. Analyze the fluorescence signal by SDS-PAGE and in-gel fluorescence scanning.

  • Histopathological Analysis: Fix, embed, and section the remaining pancreas tissue. Perform H&E staining to evaluate the extent of edema, inflammation, and necrosis.

ParameterEndpointExpected Outcome with Effective Inhibitor
Efficacy Serum amylase and lipase levelsSignificant reduction compared to caerulein + vehicle group
Efficacy Pancreatic edema, inflammation, and necrosisMarked improvement in histological scores
Target Engagement Ex vivo probe labelingDose-dependent decrease in fluorescence signal
PK/PD Correlation Plasma drug concentration vs. biomarker levelsA clear relationship between drug exposure and therapeutic effect

In Vitro vs. In Vivo: A Symbiotic Relationship

The decision of when and how to employ in vitro and in vivo target validation methods is not a matter of choosing one over the other. Rather, it is a strategic integration of both approaches to build a comprehensive and compelling validation package.

FeatureIn Vitro ValidationIn Vivo Validation
Environment Controlled, reductionistComplex, physiological
Throughput HighLow
Cost Relatively lowHigh
Data Interpretation Direct, mechanisticMultifactorial, requires careful interpretation
Key Questions Answered Does the compound bind to the target? What is its intrinsic potency and mechanism of action?Does the compound reach the target in a living organism? Does it produce a therapeutic effect in a disease model?

Conclusion

The validation of a drug target is a multifaceted process that requires a carefully orchestrated series of experiments. For a compound like 1-Aminopropane-2-sulfonyl fluoride hydrochloride, the journey begins with precise in vitro characterization to establish its potency and mechanism as a serine protease inhibitor. This foundational knowledge then paves the way for more complex and physiologically relevant in vivo studies to demonstrate its therapeutic potential. By judiciously combining the strengths of both in vitro and in vivo methodologies, researchers can build a robust and compelling case for their candidate compound, ultimately accelerating its path toward clinical development.

References

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  • Lozza, C., et al. (2013). In Vivo Imaging with Fluorescent Smart Probes to Assess Treatment Strategies for Acute Pancreatitis. PLoS ONE, 8(2), e55959. [Link]

  • Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(4), 1033-1040. [Link]

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  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. [Link]

  • Jones, L. H. (2021). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology, 2(4), 1030-1042. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • MP Biomedicals. (n.d.). AEBSF Hydrochloride. Retrieved from [Link]

  • CF Plus Chemicals. (n.d.). AEBSF HCl Protease Inhibitor. Retrieved from [Link]

  • Zhang, X., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Angewandte Chemie International Edition, 60(31), 17080-17087. [Link]

  • Jones, L. H., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. MedChemComm, 14(1), 109-115. [Link]

Sources

Validation

Side-by-side comparison of different analytical techniques to detect 1-Aminopropane-2-sulfonyl fluoride adduction

Technical Comparison: Analytical Modalities for Characterizing 1-Aminopropane-2-sulfonyl Fluoride (APSF) Protein Adducts Executive Summary & Chemical Context 1-Aminopropane-2-sulfonyl fluoride (APSF) represents a class o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Analytical Modalities for Characterizing 1-Aminopropane-2-sulfonyl Fluoride (APSF) Protein Adducts

Executive Summary & Chemical Context

1-Aminopropane-2-sulfonyl fluoride (APSF) represents a class of aliphatic sulfonyl fluoride probes used increasingly in fragment-based drug discovery (FBDD) and chemical proteomics. Unlike traditional electrophiles (e.g., acrylamides) that target cysteines, sulfonyl fluorides (SF) exploit Sulfur-Fluoride Exchange (SuFEx) chemistry to covalently modify context-specific nucleophiles, primarily Tyrosine, Lysine, Serine, and Histidine .[1]

The analytical challenge lies in the "silent" nature of the modification: APSF lacks a fluorophore, and its small size (+122.03 Da mass shift) can be easily missed in complex spectra. Furthermore, distinguishing between true covalent adduction and non-covalent binding—or differentiating probe hydrolysis from protein reaction—requires orthogonal analytical approaches.

This guide compares the three primary modalities for detecting APSF adduction: Intact Protein LC-MS , Bottom-Up Peptide Mapping , and


F-NMR Spectroscopy .

Comparative Analysis of Techniques

The following table contrasts the capabilities of each technique specifically for APSF adduct detection.

FeatureIntact Protein LC-MS Bottom-Up LC-MS/MS

F-NMR Spectroscopy
Primary Output Global Stoichiometry (Drug-to-Protein Ratio)Exact Residue IdentificationReaction Kinetics & Hydrolysis Rates
Resolution Whole protein level (±1–2 Da)Amino acid levelAtomic environment of Fluorine
Throughput High (Rapid screening)Low to Medium (Complex data analysis)Medium (Requires high concentration)
Sample Req. Low (0.1–1 µM)Low (0.1–1 µM)High (>10–50 µM)
Blind Spots Cannot identify where the probe bound.Potential neutral loss of adduct during fragmentation.Cannot detect the final adduct (F is lost).
Key Metric Mass Shift: +122.03 Da per adductMass Shift: +122.03 Da on specific peptideDisappearance of -SO₂F signal; Appearance of F⁻

Deep Dive: Protocols & Causality

Technique A: Intact Protein LC-MS (Top-Down)

The "Global View" – Best for determining occupancy.

Causality: APSF reacts with the protein, displacing fluoride. The molecular weight of the protein increases by the mass of the probe minus the mass of fluoride (19 Da).

  • Probe MW (C

    
    H
    
    
    
    FNO
    
    
    S):
    ~141.16 Da
  • Adduct Shift (

    
    m):  +122.03 Da
    

Protocol:

  • Incubation: Mix Protein (5 µM) with APSF (50 µM, 10x excess) in PBS (pH 7.4). Incubate at 37°C for 1–4 hours.

  • Quenching: Critical Step. Do not use acidic quench immediately if monitoring kinetics, but for end-point MS, add 0.1% Formic Acid to stop the reaction and denature the protein.

  • Desalting: Use an online trap column (e.g., C4) to remove excess salts and unreacted probe which can suppress ionization.

  • MS Analysis: Inject onto a High-Resolution MS (Orbitrap or Q-TOF).

    • Source Conditions: Keep source temperature moderate (300°C) to prevent in-source decay of labile sulfonamide bonds.

  • Deconvolution: Use Maximum Entropy algorithms to deconvolute the charge envelope to zero-charge mass. Look for peaks at

    
     and 
    
    
    
    .
Technique B: Bottom-Up Proteomics (LC-MS/MS)

The "Precision View" – Best for site identification.

Causality: To identify if APSF modified a catalytic Tyrosine or a surface Lysine, the protein must be digested. The adduct mass is fixed on the specific peptide.

Protocol:

  • Reaction: Perform labeling as above.

  • Alkylation/Reduction: Standard DTT/IAA workflow.

  • Digestion: Critical Decision.

    • Trypsin: Cleaves at Lys/Arg. If APSF modifies Lysine, trypsin cleavage at that site will be blocked (missed cleavage).

    • Glu-C or Chymotrypsin: Recommended as orthogonal proteases to map Lysine-modified regions.

  • LC-MS/MS Acquisition:

    • Use HCD (Higher-energy Collisional Dissociation) but be aware of neutral loss. Sulfonyl adducts can sometimes lose the sulfonyl moiety (

      
      ) during fragmentation.
      
    • Setting: Enable "Dependent Scans" to trigger MS2 on precursors matching the expected mass shift.

  • Data Search: Set a variable modification of +122.0279 Da on Tyr, Lys, Ser, His.

Technique C: F-NMR Spectroscopy

The "Kinetic View" – Best for distinguishing binding vs. hydrolysis.

Causality: SuFEx is an exchange reaction.[2] The Fluorine atom leaves the probe and becomes free fluoride (


).
  • Reactant Signal: APSF (

    
    ) appears as a distinct peak (typically ~ +60 ppm depending on reference).
    
  • Product Signal: Free Fluoride (

    
    ) appears at -119 ppm.
    
  • Hydrolysis Control: If the protein is absent, and

    
     appears, the probe is hydrolyzing in water (unstable). If 
    
    
    
    generation accelerates significantly in the presence of protein, it confirms protein-mediated activation (specific labeling).

Protocol:

  • Preparation: Prepare 50 µM Protein + 500 µM APSF in buffer containing 10% D

    
    O.
    
  • Internal Standard: Add Trifluoroacetic acid (TFA) or similar fluorinated standard for quantification.

  • Acquisition: Continuously acquire

    
    F spectra over 4 hours.
    
  • Analysis: Integrate the decay of the Sulfonyl Fluoride peak and the rise of the Free Fluoride peak.

Visualization: Analytical Decision Workflow

The following diagram illustrates the logical flow for characterizing APSF adducts, highlighting the branching paths for structural vs. kinetic data.

APSF_Workflow Start Start: APSF + Target Protein Incubation Incubation (pH 7.4, 37°C) Start->Incubation Branch_QC Global Occupancy Check Incubation->Branch_QC Aliquot 1 Branch_ID Site Identification Incubation->Branch_ID Aliquot 2 Branch_Kin Kinetic Validation Incubation->Branch_Kin Aliquot 3 Intact_MS Intact Protein LC-MS Branch_QC->Intact_MS Digest Enzymatic Digestion (Trypsin/Chymotrypsin) Branch_ID->Digest NMR 19F-NMR Spectroscopy Branch_Kin->NMR Deconv Deconvolution (Look for +122 Da shift) Intact_MS->Deconv LCMSMS LC-MS/MS (HCD) Digest->LCMSMS Search Database Search (Var Mod: +122.03 Da) LCMSMS->Search Signal Monitor F- Release (-119 ppm) NMR->Signal

Caption: Analytical workflow for APSF characterization. Blue path validates stoichiometry; Red path identifies binding site; Green path confirms reaction mechanism via fluoride release.

References

  • Jones, L. H. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed. Available at: [Link]

  • Sharpless, K. B., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. PMC - NIH. Available at: [Link]

  • Keserű, G. M., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. Available at: [Link]

  • Huan, T. (2025).[3] Why Adduct Choice Matters in Tandem Mass Spectrometry. The Analytical Scientist. Available at: [Link]

Sources

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